Cimetidine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6S/c1-8-9(16-7-15-8)5-17-4-3-13-10(12-2)14-6-11/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIXAKUUQRKLND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CSCCNC(=NC)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6S | |
| Record name | CIMETIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20034 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020329 | |
| Record name | Cimetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cimetidine appears as white crystals with a slight sulfur-mercaptan odor. (NTP, 1992), Solid | |
| Record name | CIMETIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20034 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cimetidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014644 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5 mg/mL at 68 °F (NTP, 1992), IN WATER AT 37 °C: 1.14%; SOLUBILITY INCR BY DIL HYDROCHLORIC ACID, Soluble in alcohol, 8.16e-01 g/L | |
| Record name | CIMETIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20034 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cimetidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00501 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CIMETIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3917 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cimetidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014644 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals | |
CAS No. |
51481-61-9 | |
| Record name | CIMETIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20034 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cimetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51481-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cimetidine [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051481619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cimetidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00501 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | cimetidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757428 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cimetidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335308 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cimetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cimetidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIMETIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80061L1WGD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CIMETIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3917 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cimetidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014644 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
284 to 290 °F (NTP, 1992), 141-143 °C, 142 °C | |
| Record name | CIMETIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20034 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cimetidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00501 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CIMETIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3917 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cimetidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014644 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Cimetidine's Multifaceted Mechanisms Beyond H2-Receptor Antagonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cimetidine, a well-established histamine H2-receptor antagonist, has long been utilized for its acid-suppressing properties in the gastrointestinal tract. However, a growing body of evidence reveals a complex and multifaceted pharmacological profile that extends far beyond its initial therapeutic indication. This technical guide delves into the non-H2-receptor-mediated mechanisms of this compound, exploring its significant immunomodulatory, anti-neoplastic, and metabolic enzyme-inhibiting activities. These properties position this compound as a compound of interest for drug repurposing and as a lead for the development of novel therapeutics in oncology and immunology. This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Immunomodulatory Effects of this compound
This compound has been shown to exert a range of effects on the immune system, primarily by counteracting histamine-induced immunosuppression and directly modulating the function of various immune cells. These actions are largely independent of its H2-receptor antagonist activity on gastric parietal cells.
Modulation of T-Lymphocyte Activity
This compound has a notable impact on T-lymphocyte populations and their functions. Clinical studies have demonstrated that oral administration of this compound can lead to an increase in T-helper (CD4+) cells. In a study involving patients with AIDS-related complex (ARC), a daily dose of 1200 mg of this compound resulted in a significant elevation of OKT4+ (helper/inducer) T-cells and an enhanced in vitro proliferative response of lymphocytes to plant mitogens. Similarly, healthy volunteers receiving 800 mg of this compound per day showed an increase in CD3+ and CD4+ T-lymphocytes[1]. The proposed mechanism involves the inhibition of suppressor T-cell activity, thereby augmenting cell-mediated immunity[2][3].
Enhancement of Natural Killer (NK) Cell Cytotoxicity
This compound has been observed to bolster the cytotoxic activity of Natural Killer (NK) cells, which are crucial for eliminating cancerous and virally infected cells. In vitro studies have shown that this compound at a concentration of 10 µg/ml can increase NK cell activity by 54% after 48 hours of incubation[4]. Another study reported that a concentration of 10⁻⁵ M this compound augmented NK cell activity. This enhancement of NK cell function is a key component of this compound's potential anti-cancer effects.
Activation of Dendritic Cells (DCs)
Dendritic cells, as potent antigen-presenting cells, are critical for initiating adaptive immune responses. This compound has been found to increase the antigen-presenting capacity of monocyte-derived dendritic cells. While it does not appear to enhance the differentiation of these cells, it significantly boosts their ability to stimulate allogeneic T-cell proliferation, as measured by [3H]thymidine incorporation in mixed lymphocyte reactions. This suggests that this compound can enhance the initiation of T-cell mediated immunity.
Suppression of Myeloid-Derived Suppressor Cells (MDSCs)
Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that accumulate in pathological conditions such as cancer and suppress the immune response. This compound has been shown to induce apoptosis in MDSCs, thereby reducing their immunosuppressive activity. This effect is associated with the upregulation of Fas and FasL on the surface of MDSCs, triggering a caspase-dependent apoptotic pathway. By diminishing the number and function of MDSCs, this compound can help to restore anti-tumor immunity.
Anti-Neoplastic Mechanisms of this compound
This compound's anti-cancer properties are a significant area of research, with mechanisms that include the inhibition of cancer cell adhesion, induction of apoptosis, and potential anti-angiogenic effects.
Inhibition of Cancer Cell Adhesion and Metastasis
A pivotal mechanism underlying this compound's anti-metastatic potential is its ability to inhibit the adhesion of cancer cells to the vascular endothelium. This process is often a critical step in the formation of distant metastases. This compound has been shown to down-regulate the expression of E-selectin on endothelial cells in a dose-dependent manner, with effective concentrations ranging from 10⁻⁸ to 10⁻⁴ M. E-selectin is a key adhesion molecule that binds to sialyl Lewis antigens expressed on the surface of many cancer cells. By blocking this interaction, this compound can prevent the attachment of circulating tumor cells to the blood vessel walls, thereby inhibiting their extravasation and the subsequent formation of metastatic colonies.
This mechanism is particularly relevant in colorectal cancer. A notable clinical trial demonstrated that adjuvant therapy with 800 mg of this compound per day for one year dramatically improved the 10-year survival rate of colorectal cancer patients whose tumors expressed high levels of sialyl Lewis-X and sialyl Lewis-A antigens. The survival rate in the this compound group was 95.5%, compared to 35.1% in the control group.
Induction of Apoptosis in Cancer Cells
Beyond its anti-adhesive properties, this compound can directly induce apoptosis in various cancer cell lines. Studies on gastric cancer cells have shown that this compound treatment leads to a dose-dependent inhibition of cell growth and the induction of apoptosis. This is accompanied by the activation of both the extrinsic (caspase-8) and intrinsic (caspase-9) apoptotic pathways, as well as an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. Similar apoptotic effects have been observed in human salivary gland tumor cells.
Inhibition of Cytochrome P450 Enzymes
This compound is a well-documented inhibitor of several cytochrome P450 (CYP) enzymes, a superfamily of proteins involved in the metabolism of a vast array of drugs and endogenous compounds. This inhibition is a key consideration in clinical practice due to the potential for drug-drug interactions.
Spectrum of CYP Inhibition
This compound has been shown to inhibit multiple CYP isoforms, including CYP1A2, CYP2C9, CYP2D6, and CYP3A4. The inhibitory effect varies depending on the specific enzyme. For instance, a concentration of 3.0 mmol/L this compound was found to reduce bufuralol hydroxylase activity (a marker for CYP2D6) by 80% and strongly inhibit microsomal nifedipine oxidation (a marker for CYP3A4). The binding constant of this compound for a P450 enzyme that metabolizes nifedipine has been calculated to be 0.7 mmol/L.
Quantitative Inhibition Data
The inhibitory potency of this compound against different CYP isoforms has been quantified using IC50 values. For example, the IC50 value for the inhibition of debrisoquine 4-hydroxylase (CYP2D6) is approximately 0.18 mmol/L, while for bufuralol 1´-hydroxylase (also CYP2D6), it is 1.00 mmol/L. This differential inhibition highlights the complexity of this compound's interaction with the CYP system.
Data Presentation
Table 1: Quantitative Data on the Immunomodulatory Effects of this compound
| Parameter | Cell Type | This compound Concentration/Dose | Observed Effect | Reference |
| Cell Population | T-helper (CD4+) cells | 1200 mg/day (oral) | Significant increase in OKT4+ cells | |
| Cell Population | T-lymphocytes (CD3+, CD4+) | 800 mg/day (oral) | Increase in cell numbers | |
| Cytotoxicity | Natural Killer (NK) cells | 10 µg/ml (in vitro) | 54% increase in activity after 48h | |
| Cytotoxicity | Natural Killer (NK) cells | 10⁻⁵ M (in vitro) | Augmentation of activity | |
| Antigen Presentation | Dendritic Cells | Not specified | Increased antigen-presenting capacity | |
| Apoptosis | Myeloid-Derived Suppressor Cells | Not specified | Induction of apoptosis via Fas/FasL |
Table 2: Quantitative Data on the Anti-Neoplastic Effects of this compound
| Parameter | Cancer Type | This compound Concentration/Dose | Observed Effect | Reference |
| Cell Adhesion | Colorectal Cancer | 10⁻⁸ to 10⁻⁴ M (in vitro) | Dose-dependent inhibition of adhesion to endothelial cells | |
| 10-Year Survival | Colorectal Cancer (high sialyl Lewis antigens) | 800 mg/day for 1 year | 95.5% survival (vs. 35.1% in control) | |
| Metastasis | Colorectal Cancer (nude mouse model) | 10, 50, 200 mg/kg/day (i.p.) | Dose-dependent reduction in liver metastasis | |
| Apoptosis | Gastric Cancer | Dose-dependent (in vitro) | Induction of apoptosis via caspase activation |
Table 3: Quantitative Data on the Inhibition of Cytochrome P450 by this compound
| CYP Isoform (Substrate) | This compound Concentration | Observed Effect | Reference |
| CYP2D6 (Bufuralol) | 3.0 mmol/L | 80% inhibition of hydroxylase activity | |
| CYP3A4 (Nifedipine) | 3.0 mmol/L | Strong inhibition of microsomal oxidation | |
| CYP2D6 (Debrisoquine) | IC50 = 0.18 mmol/L | 50% inhibition of 4-hydroxylase activity | |
| CYP2D6 (Bufuralol) | IC50 = 1.00 mmol/L | 50% inhibition of 1´-hydroxylase activity | |
| P450 metabolizing nifedipine | Binding Constant (Ks) = 0.7 mmol/L | - |
Experimental Protocols
Cancer Cell Adhesion Assay
Objective: To determine the effect of this compound on the adhesion of cancer cells to a monolayer of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cancer cell line expressing sialyl Lewis antigens (e.g., HT-29 colorectal cancer cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
IL-1β or TNF-α for endothelial cell activation
-
96-well culture plates
-
Fluorescent cell tracker dye (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Seed HUVECs into a 96-well plate and grow to confluence.
-
Pre-treat the confluent HUVEC monolayer with various concentrations of this compound (e.g., 10⁻⁸ to 10⁻⁴ M) for a specified period (e.g., 2 hours).
-
Activate the HUVECs by adding a pro-inflammatory cytokine such as IL-1β (e.g., 10 ng/ml) or TNF-α and incubate for 4-6 hours.
-
Label the cancer cells with a fluorescent dye according to the manufacturer's protocol.
-
Resuspend the labeled cancer cells in culture medium and add them to the HUVEC-coated wells.
-
Incubate the co-culture for a defined period (e.g., 30-60 minutes) to allow for cell adhesion.
-
Gently wash the wells multiple times with PBS to remove non-adherent cancer cells.
-
Measure the fluorescence intensity in each well using a fluorescence plate reader.
-
Calculate the percentage of adherent cells relative to the total number of cells added.
Natural Killer (NK) Cell Cytotoxicity Assay
Objective: To assess the effect of this compound on the cytotoxic activity of NK cells against target cancer cells.
Materials:
-
Effector cells: Peripheral Blood Mononuclear Cells (PBMCs) or isolated NK cells
-
Target cells: A susceptible cancer cell line (e.g., K562)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution
-
A method for quantifying cell death (e.g., Calcein-AM release assay, LDH assay, or flow cytometry-based methods with viability dyes like 7-AAD or Annexin V)
-
96-well V-bottom plates
Procedure (using Calcein-AM release):
-
Label the target cells with Calcein-AM.
-
Incubate PBMCs or isolated NK cells with or without various concentrations of this compound for a predetermined time (e.g., 24-48 hours).
-
Co-culture the pre-treated effector cells with the labeled target cells at different effector-to-target (E:T) ratios in a 96-well plate.
-
Include control wells for spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).
-
Incubate the plate for 4-6 hours at 37°C.
-
Centrifuge the plate and collect the supernatant.
-
Measure the fluorescence of the released Calcein-AM in the supernatant using a fluorescence plate reader.
-
Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
Lymphocyte Proliferation Assay (MTT Assay)
Objective: To measure the effect of this compound on the proliferation of lymphocytes in response to a mitogen.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Mitogen (e.g., Phytohemagglutinin - PHA)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well flat-bottom culture plates
-
Microplate reader
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Seed the PBMCs into a 96-well plate.
-
Add the mitogen (e.g., PHA) to the wells to stimulate proliferation.
-
Add various concentrations of this compound to the appropriate wells. Include control wells with no this compound.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable, proliferating cells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's immunomodulatory mechanisms of action.
Caption: this compound's anti-neoplastic mechanisms of action.
Caption: Experimental workflow for assessing CYP450 inhibition by this compound.
Conclusion
The evidence presented in this technical guide clearly demonstrates that this compound's pharmacological activities extend well beyond its well-known H2-receptor antagonism. Its ability to modulate the immune system, inhibit key steps in cancer progression, and alter drug metabolism through cytochrome P450 inhibition underscores its potential for therapeutic applications in oncology and immunology. The quantitative data and detailed experimental protocols provided herein offer a valuable resource for researchers and drug development professionals seeking to further explore and harness the multifaceted properties of this intriguing molecule. Further investigation into these non-canonical mechanisms of action is warranted to fully elucidate this compound's therapeutic potential and to guide the development of new drugs inspired by its diverse biological activities.
References
Unveiling the Anti-Inflammatory Potential of Cimetidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimetidine, a well-established histamine H2 receptor antagonist, has long been utilized for the management of acid-related gastrointestinal disorders. However, a growing body of evidence illuminates its multifaceted immunomodulatory and anti-inflammatory properties, extending its therapeutic potential beyond its traditional indications. This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the repurposing and further development of this compound and related compounds for inflammatory conditions.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to the pathogenesis of a wide range of diseases, including autoimmune disorders, cardiovascular diseases, and cancer. This compound, known primarily for its ability to block histamine H2 receptors on parietal cells in the stomach and thereby reduce gastric acid secretion, has demonstrated intriguing off-target effects on the immune system.[1][2] This guide delves into the scientific evidence supporting the anti-inflammatory properties of this compound, focusing on its molecular mechanisms of action and providing practical information for further research.
Mechanisms of Anti-Inflammatory Action
This compound's anti-inflammatory effects are not mediated by a single mechanism but rather through a network of interactions with various components of the immune system. The primary and most well-understood mechanism is its antagonism of histamine H2 receptors, which are expressed on various immune cells.[3][4] Beyond this, this compound has been shown to modulate cytokine production, influence immune cell function, and interact with key intracellular signaling pathways.
Histamine H2 Receptor Antagonism on Immune Cells
Histamine, a key mediator of allergic and inflammatory responses, exerts its effects through four distinct G protein-coupled receptors (H1R, H2R, H3R, and H4R). The expression of these receptors varies among different immune cell populations, and their activation can lead to either pro-inflammatory or anti-inflammatory responses. This compound, by blocking H2 receptors on immune cells, can counteract the immunosuppressive effects of histamine, leading to an enhanced immune response in certain contexts.
Modulation of Cytokine Production
This compound has been shown to significantly alter the production of various pro-inflammatory and anti-inflammatory cytokines. This modulation plays a pivotal role in its overall anti-inflammatory effect.
-
Inhibition of Pro-inflammatory Cytokines: Studies have demonstrated that this compound can inhibit the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).
-
Modulation of T-helper Cell Cytokines: this compound can influence the balance of T-helper (Th) cell responses. It has been observed to decrease the production of Th2 cytokines while promoting a Th1- and Th17--biased immune response, as evidenced by changes in the levels of cytokines such as Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), Interleukin-10 (IL-10), Interleukin-12 (IL-12), and Interleukin-17 (IL-17).
Effects on Immune Cell Function
This compound exerts direct effects on the function of various immune cells, further contributing to its immunomodulatory profile.
-
Neutrophils: this compound has been shown to have a dose-dependent inhibitory effect on neutrophil respiratory burst, a key process in the inflammatory response that can also contribute to tissue damage. It has also been observed to have minimal to no impact on neutrophil chemotaxis and phagocytosis.
-
T-Lymphocytes: this compound can enhance T-lymphocyte proliferation and activity, in part by inhibiting suppressor T-cell function.
-
Macrophages: this compound can influence macrophage function, including phagocytosis and cytokine production.
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative data from various in vitro and in vivo studies investigating the anti-inflammatory properties of this compound.
| Parameter | Cell/System | This compound Concentration/Dose | Effect | Reference |
| TNF-α Production | Splenocytes from aplastic anemic mice | 10 µM | Reduced from 6 ± 3 µg/L to 2.7 ± 0.6 µg/L | |
| IFN-γ Production | Splenocytes from aplastic anemic mice | 10 µM | Reduced from 137 ± 36 ng/L to 14 ± 8 ng/L | |
| IL-6 Production | Human keratinocytes (histamine-induced) | Partial inhibition | Partially inhibited histamine-induced IL-6 production | |
| IL-8 Production | Human keratinocytes (histamine-induced) | Partial inhibition | Partially inhibited histamine-induced IL-8 production | |
| Superoxide (O2-) Production | Human neutrophils | Dose-dependent | Dose-dependent inhibition of O2- production | |
| Hydrogen Peroxide (H2O2) Production | Human neutrophils | Dose-dependent | Dose-dependent inhibition of H2O2 production |
| Parameter | Animal Model | This compound Dose | Effect | Reference |
| IL-2 Serum Levels | Burn-injured mice | 10 mg/kg | Significantly augmented IL-2 levels | |
| IL-10 Serum Levels | Burn-injured mice | 10 mg/kg | Significantly augmented IL-10 levels | |
| IL-12 Serum Levels | Burn-injured mice | 10 mg/kg | Significantly augmented IL-12 levels | |
| IL-17 Serum Levels | Burn-injured mice | 10 mg/kg | Significantly augmented IL-17 levels | |
| Neutrophil Respiratory Burst | Rats | Not specified | Significant increase in respiratory burst |
Key Signaling Pathways Modulated by this compound
This compound's influence on inflammatory processes extends to the modulation of key intracellular signaling pathways that regulate gene expression and cellular function.
PI3K/Akt Signaling Pathway
Recent studies have revealed that this compound can activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism. In the context of inflammation, the activation of PI3K/Akt by this compound has been linked to the degradation of the transcription factor FOXP3, which is a key regulator of regulatory T cells (Tregs). By promoting the degradation of FOXP3, this compound may attenuate the immunosuppressive function of Tregs, thereby enhancing anti-tumor immunity.
MAPK and NF-κB Signaling Pathways (Hypothesized)
While direct, detailed evidence of this compound's interaction with the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways is still emerging, their central role in inflammation suggests they are likely targets. Histamine itself can activate these pathways, and as an H2 receptor antagonist, this compound would be expected to modulate this activity. Further research is needed to elucidate the precise mechanisms.
-
MAPK Pathway: This pathway is involved in cellular responses to a variety of stimuli and regulates processes such as inflammation, apoptosis, and proliferation. This compound's effects on cytokine production suggest a potential influence on MAPK signaling.
-
NF-κB Pathway: NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. This compound's ability to reduce the production of NF-κB-dependent cytokines like TNF-α and IL-6 points towards a potential inhibitory effect on this pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory properties of this compound.
Neutrophil Respiratory Burst Assay (NBT Assay)
This assay measures the production of reactive oxygen species (ROS) by neutrophils, a key function in their inflammatory response.
Materials:
-
Ficoll-Paque PLUS
-
Dextran solution
-
Hanks' Balanced Salt Solution (HBSS)
-
Nitroblue tetrazolium (NBT)
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound solutions of varying concentrations
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Isolate human neutrophils from fresh peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Resuspend the purified neutrophils in HBSS at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add NBT solution to each well of a 96-well plate.
-
Add the pre-incubated neutrophil suspension to the wells.
-
Stimulate the respiratory burst by adding PMA to the wells.
-
Incubate the plate for 30-60 minutes at 37°C.
-
Stop the reaction by adding an appropriate stop solution (e.g., 0.5 M HCl).
-
Measure the absorbance at 570 nm using a spectrophotometer. The absorbance is proportional to the amount of formazan produced, which reflects the level of superoxide anion generation.
Cytokine Quantification by ELISA
This protocol describes the measurement of cytokine levels in cell culture supernatants or biological fluids.
Materials:
-
ELISA plate pre-coated with capture antibody specific for the cytokine of interest
-
Cell culture supernatants or biological fluid samples
-
Recombinant cytokine standard
-
Biotinylated detection antibody specific for the cytokine of interest
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Microplate reader
Protocol:
-
Prepare serial dilutions of the recombinant cytokine standard in assay diluent to generate a standard curve.
-
Add standards and samples (in duplicate or triplicate) to the wells of the pre-coated ELISA plate.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate 4-6 times with wash buffer.
-
Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate 4-6 times with wash buffer.
-
Add streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate 4-6 times with wash buffer.
-
Add TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentration in the samples by interpolating from the standard curve.
T-Lymphocyte Proliferation Assay
This assay assesses the effect of this compound on the proliferation of T-lymphocytes in response to a stimulus.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated T-lymphocytes
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
Mitogen (e.g., Phytohemagglutinin (PHA)) or specific antigen
-
This compound solutions of varying concentrations
-
[3H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTT, BrdU)
-
96-well cell culture plate
-
Liquid scintillation counter or microplate reader
Protocol:
-
Isolate PBMCs from fresh blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add the cell suspension to the wells of a 96-well plate.
-
Add various concentrations of this compound or vehicle control to the wells.
-
Stimulate the cells with a mitogen (e.g., PHA) or a specific antigen.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
For the final 18 hours of incubation, add [3H]-thymidine to each well.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporation of [3H]-thymidine using a liquid scintillation counter. The amount of incorporated radioactivity is proportional to the rate of DNA synthesis and, therefore, cell proliferation.
Macrophage Phagocytosis Assay
This protocol details a method to assess the effect of this compound on the phagocytic capacity of macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
DMEM or RPMI-1640 medium with FBS and antibiotics
-
Fluorescently labeled particles (e.g., fluorescent beads or pHrodo™ E. coli BioParticles™)
-
This compound solutions of varying concentrations
-
Trypan blue solution
-
Flow cytometer or fluorescence microscope
-
24-well cell culture plate
Protocol:
-
Seed macrophages into a 24-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the macrophages with various concentrations of this compound or vehicle control for 1-2 hours.
-
Add the fluorescently labeled particles to the wells at a specific particle-to-cell ratio.
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
Wash the cells three times with cold PBS to remove non-internalized particles.
-
To quench the fluorescence of any remaining extracellular particles, add trypan blue solution for 1-2 minutes.
-
Wash the cells again with PBS.
-
For flow cytometry analysis, detach the cells using a non-enzymatic cell dissociation solution, and analyze the fluorescence intensity of the cell population.
-
For fluorescence microscopy, visualize the cells directly in the plate and quantify the number of internalized particles per cell or the percentage of phagocytic cells.
Experimental Workflow and Logical Relationships
The following diagram illustrates a logical workflow for investigating the anti-inflammatory properties of this compound, from initial in vitro screening to more complex in vivo studies and mechanistic elucidation.
References
Cimetidine's Impact on Cancer Cell Line Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimetidine, a histamine H2-receptor antagonist, has demonstrated notable anti-proliferative and pro-apoptotic effects on various cancer cell lines. This technical guide provides an in-depth analysis of the mechanisms underlying this compound's impact on cancer cell proliferation, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology and drug development.
Introduction
The repurposing of existing drugs for novel therapeutic applications represents a streamlined approach to drug discovery. This compound, a widely used medication for treating acid-reflux disorders, has emerged as a promising candidate for anti-cancer therapy.[1][2] Extensive research has indicated that this compound's anti-neoplastic properties extend beyond its histamine H2-receptor antagonism, encompassing the induction of apoptosis, modulation of the tumor microenvironment, and inhibition of angiogenesis.[2][3][4] This document synthesizes the current understanding of this compound's effects on cancer cell proliferation, with a focus on the molecular mechanisms and experimental validation.
Quantitative Analysis of this compound's Anti-Proliferative Effects
This compound exhibits a dose-dependent inhibitory effect on the proliferation of several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value | Reference |
| HGT-1 | Gastric Cancer | 2.3 µM | |
| MDA-MB-468 | Breast Cancer | 3.28 mM | |
| Huh7 | Hepatocellular Carcinoma | 3.19 mM |
Note: The significant variation in IC50 values may be attributed to different experimental conditions and the inherent biological differences between cell lines.
In addition to direct cytotoxicity, studies on colon cancer cell lines C170 and LIM2412 have shown that this compound can antagonize histamine-stimulated tumor growth. For instance, in C170 tumor xenografts, this compound at a dose of 50 mg/kg/day resulted in a final tumor volume that was 44% of the control group.
Key Signaling Pathways Modulated by this compound
This compound's anti-cancer effects are mediated through the modulation of several critical signaling pathways. The primary mechanisms include the induction of apoptosis through both intrinsic and extrinsic pathways and the regulation of cell survival signals.
Apoptosis Induction
This compound has been shown to induce programmed cell death (apoptosis) in various cancer cells, including gastric, colorectal, and salivary gland tumor cells. This process is orchestrated by a family of proteases called caspases.
The intrinsic, or mitochondrial, pathway of apoptosis is a key target of this compound. In gastric cancer cells, this compound treatment leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 subsequently activates effector caspases, such as caspase-3, leading to the execution of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Cancer Therapy with Mechanisms Targeting Cell Proliferation, Apoptosis, and Cell Adhesion_Chemicalbook [chemicalbook.com]
- 3. This compound Attenuates Therapeutic Effect of Anti-PD-1 and Anti-PD-L1 and Modulates Tumor Microenvironment in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits angiogenesis and suppresses tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
From Ulcer Treatment to Scientific Staple: The Historical Development of Cimetidine as a Research Tool
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Cimetidine, initially celebrated as a revolutionary therapeutic agent for peptic ulcers, has carved an equally significant niche in the annals of scientific research. Its journey from a blockbuster drug to an indispensable laboratory tool is a testament to the intricate and often unexpected ways in which pharmacology and drug discovery evolve. This guide provides a comprehensive overview of the historical development of this compound as a research tool, with a focus on its profound impact on our understanding of drug metabolism and physiology.
The Dawn of a New Era in Acid Suppression: this compound's Therapeutic Origins
The story of this compound begins in the 1960s with the quest for a novel treatment for peptic ulcer disease. At the time, the prevailing therapies were largely ineffective. The breakthrough came when Sir James W. Black and his team at Smith, Kline & French (now GlaxoSmithKline) embarked on a rational drug design program.[1] This endeavor was rooted in the understanding that histamine, a key signaling molecule, stimulated gastric acid secretion. However, conventional antihistamines, which block H1 receptors, had no effect on this process, leading to the hypothesis of a second histamine receptor subtype, the H2 receptor.[1]
The team's systematic approach, a pioneering example of logical drug design, led to the synthesis of a series of histamine analogues. This culminated in the development of this compound, the first clinically successful histamine H2 receptor antagonist.[1] Marketed as Tagamet, it was launched in 1976 and quickly became a blockbuster drug, revolutionizing the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[1] this compound competitively inhibits the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells, thereby reducing the secretion of gastric acid.[2]
An Unexpected Turn: this compound's Emergence as a Research Tool
While this compound's therapeutic success was undeniable, a crucial aspect of its pharmacological profile would soon propel it into the realm of scientific research: its potent inhibition of the cytochrome P450 (CYP450) enzyme system. The CYP450 enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of drugs, xenobiotics, and endogenous compounds.
This compound was found to be a non-selective inhibitor of several key CYP450 isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. This inhibition occurs through the binding of the imidazole ring of this compound to the heme iron of the cytochrome P450 enzyme, thereby preventing the binding and metabolism of other substrates. This property, initially viewed as a source of potential drug-drug interactions in a clinical setting, proved to be an invaluable asset for researchers.
Scientists quickly recognized that this compound could be employed as a pharmacological tool to:
-
Probe the involvement of specific CYP450 isoforms in drug metabolism: By administering this compound alongside a drug of interest, researchers could determine the extent to which that drug's metabolism was dependent on the this compound-sensitive CYP enzymes.
-
Investigate the pharmacokinetics of new chemical entities: During drug development, this compound could be used to predict potential drug-drug interactions by assessing the impact of CYP450 inhibition on the candidate drug's clearance.
-
Elucidate the mechanisms of drug toxicity: In cases where a drug's toxicity was mediated by a reactive metabolite produced by CYP450 enzymes, this compound could be used to mitigate this toxicity and confirm the metabolic pathway involved.
Quantitative Data on this compound's Inhibitory Profile
The utility of this compound as a research tool is underpinned by its well-characterized inhibitory effects on various CYP450 isoforms. The following table summarizes key quantitative data, including inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), which are crucial for designing and interpreting experimental studies.
| CYP450 Isoform | Inhibition Constant (Ki) | IC50 | Inhibition Type | Reference(s) |
| CYP1A2 | 200 µM | Competitive | ||
| CYP2C9 | 327 µM | Competitive | ||
| CYP2C19 | ||||
| CYP2D6 | 38 µM (human liver microsomes) | 98 µM | Competitive / Mechanism-based | |
| 103 µM (recombinant CYP2D6) | ||||
| CYP3A4 | >10 µM |
Experimental Protocols for Utilizing this compound as a Research Tool
The following sections provide detailed methodologies for key experiments that leverage this compound's properties as a CYP450 inhibitor.
In Vitro Cytochrome P450 Inhibition Assay Using Human Liver Microsomes
This protocol outlines a standard procedure to determine the inhibitory potential of a test compound, using this compound as a positive control, on the activity of various CYP450 isoforms in human liver microsomes.
Materials:
-
Human liver microsomes (pooled from multiple donors)
-
This compound
-
Specific CYP450 probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or methanol (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound, probe substrates, and the test compound in a suitable solvent (e.g., DMSO, methanol).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the potassium phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate human liver microsomes (typically 0.1-0.5 mg/mL protein concentration) with the potassium phosphate buffer and a range of concentrations of this compound (or the test compound) for a short period (e.g., 5-10 minutes) at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the specific CYP450 probe substrate at a concentration close to its Km value.
-
Immediately after adding the substrate, add the NADPH regenerating system to start the reaction.
-
Incubate the mixture for a specific time (e.g., 10-60 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent (e.g., 2 volumes of acetonitrile or methanol) containing an internal standard.
-
Vortex the mixture and centrifuge to pellet the protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
Quantify the metabolite concentration based on a standard curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound (or the test compound) compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.
-
To determine the Ki value and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with multiple substrate concentrations at each inhibitor concentration and analyze the data using Lineweaver-Burk or Dixon plots.
-
In Vivo Drug-Drug Interaction Study in Rats
This protocol describes a typical in vivo study to assess the effect of this compound on the pharmacokinetics of a co-administered drug in a rat model.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
This compound
-
Test drug
-
Vehicle for drug administration (e.g., saline, corn oil)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Divide the rats into two groups: a control group and a this compound-treated group.
-
-
Drug Administration:
-
This compound Group: Administer this compound to the rats at a predetermined dose and route (e.g., 50-100 mg/kg, intraperitoneally or orally) for a specific duration (e.g., single dose or multiple doses over several days) to achieve steady-state inhibition of CYP450 enzymes.
-
Control Group: Administer the vehicle to the control group using the same schedule and route.
-
After the pre-treatment period, administer the test drug to both groups at a specific dose and route.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at various time points after the administration of the test drug (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Collect the blood into tubes containing an anticoagulant and immediately place them on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of the test drug in the plasma samples using a validated analytical method, typically LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters for the test drug in both the control and this compound-treated groups, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Compare the pharmacokinetic parameters between the two groups to assess the impact of this compound on the test drug's disposition. A significant increase in AUC and t1/2 and a decrease in clearance in the this compound-treated group would indicate inhibition of the test drug's metabolism.
-
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To further elucidate the role of this compound as a research tool, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
References
Off-Target Effects of Cimetidine in Preclinical Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimetidine, a histamine H2-receptor antagonist, has long been used to reduce gastric acid secretion. However, a significant body of preclinical research has revealed that this compound exerts several off-target effects, independent of its primary mechanism of action. These effects, primarily anti-androgenic, immunomodulatory, and the inhibition of cytochrome P450 enzymes, are of critical importance for drug development professionals and researchers evaluating the safety and efficacy of new chemical entities. This technical guide provides an in-depth overview of the key preclinical findings related to this compound's off-target activities, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Anti-Androgenic Effects
This compound has been demonstrated to possess weak anti-androgenic properties in various preclinical models. This activity is primarily attributed to its ability to competitively inhibit the binding of androgens to the androgen receptor (AR).
Quantitative Data on Anti-Androgenic Effects
The following tables summarize the quantitative data from preclinical studies investigating the anti-androgenic effects of this compound in male rats.
Table 1: Effect of this compound on Reproductive Organ Weights in Male Rats
| Treatment Group | Dose (mg/kg/day) | Duration | Ventral Prostate Weight (mg) | Seminal Vesicle Weight (mg) | Testis Weight (g) | Reference |
| Control | Vehicle | 59 days | 450 ± 30 | 650 ± 40 | 1.8 ± 0.1 | |
| This compound | 50 | 59 days | 430 ± 25 | 630 ± 35 | 1.7 ± 0.1 | |
| This compound | 250 | 59 days | 350 ± 20 | 520 ± 30 | 1.7 ± 0.1 | |
| Control | Vehicle | 9 weeks | - | - | - | |
| This compound | 120 | 9 weeks | Reduced | Reduced | No significant change | |
| *p < 0.05 compared to control |
Table 2: Effect of this compound on Sperm Parameters and Hormone Levels in Male Rats
| Treatment Group | Dose (mg/kg/day) | Duration | Sperm Velocity (µm/s) | Luteinizing Hormone (LH) (ng/mL) | Testosterone (ng/mL) | Follicle-Stimulating Hormone (FSH) (ng/mL) | Reference |
| Control | Vehicle | 9 weeks | 150 ± 10 | 1.5 ± 0.2 | 3.0 ± 0.5 | 4.5 ± 0.5 | |
| This compound | 120 | 9 weeks | 120 ± 8 | 2.5 ± 0.3 | 5.0 ± 0.6 | No significant change | |
| Control | Vehicle | 59 days | - | - | Unchanged | 5.0 ± 0.5 | |
| This compound | 50 | 59 days | - | - | Unchanged | 7.0 ± 0.6 | |
| This compound | 250 | 59 days | - | - | Unchanged | 8.5 ± 0.7 | |
| p < 0.05 compared to control |
Key Experimental Protocols
1.2.1. Androgen Receptor Binding Assay
-
Objective: To determine the ability of this compound to compete with a radiolabeled androgen for binding to the androgen receptor.
-
Methodology:
-
Preparation of Cytosol: Ventral prostate tissue from adult male rats is homogenized in a buffer solution and centrifuged to obtain a cytosolic fraction containing androgen receptors.
-
Competitive Binding: Aliquots of the cytosol are incubated with a constant concentration of a radiolabeled androgen (e.g., [³H]-dihydrotestosterone) and varying concentrations of unlabeled this compound or a reference androgen.
-
Separation of Bound and Free Ligand: After incubation, bound and free radioligand are separated using methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled androgen (IC50) is calculated.
-
1.2.2. In Vivo Anti-Androgenicity Assessment in Rats
-
Objective: To evaluate the anti-androgenic effects of this compound on androgen-dependent tissues in vivo.
-
Methodology:
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are used.
-
Dosing: this compound is administered orally or via intraperitoneal injection at various dose levels for a specified duration (e.g., 9 weeks). A control group receives the vehicle.
-
Endpoint Collection: At the end of the treatment period, animals are euthanized. Blood samples are collected for hormone analysis (testosterone, LH, FSH) by ELISA. Androgen-dependent tissues such as the ventral prostate, seminal vesicles, and testes are excised and weighed.
-
Sperm Analysis: Sperm is collected from the epididymis for computer-assisted sperm analysis (CASA) to assess motility and velocity.
-
Histopathology: Testicular tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin) for microscopic examination of testicular lesions.
-
Signaling Pathway
The primary anti-androgenic mechanism of this compound involves direct competition with androgens for the ligand-binding domain of the androgen receptor. This prevents the conformational change in the receptor necessary for its translocation to the nucleus and subsequent modulation of androgen-responsive gene expression.
Caption: this compound's anti-androgenic mechanism of action.
Immunomodulatory Effects
This compound has been shown to modulate immune responses in preclinical models, primarily by antagonizing histamine H2 receptors on immune cells, particularly T-lymphocytes. This can lead to an enhancement of cell-mediated immunity.
Quantitative Data on Immunomodulatory Effects
The following table summarizes the quantitative data from preclinical studies investigating the immunomodulatory effects of this compound.
Table 3: Effect of this compound on Immune Parameters in Murine Models
| Model | Treatment | Parameter | Result | Reference |
| Balb/c Mice with CT-26 Colon Adenocarcinoma | This compound (0.12 mg/kg/day) | Tumor Volume | Significantly suppressed increase | |
| Balb/c Mice with CT-26 Colon Adenocarcinoma | This compound (0.12 mg/kg/day) | Intratumoral Cytokine Expression (LT-β, TNF-α, IFN-γ, IL-10, IL-15) | Restored decreased expression | |
| Burn-injured Balb/c Mice | This compound (10 mg/kg) | Serum IL-2, IL-10, IL-12, IL-17 levels | Significantly increased | |
| In vitro human PBLs | This compound (10⁻⁵ to 10⁻⁷ M) | Mitogen-induced blastogenesis | Increased by 22-27% |
Key Experimental Protocols
2.2.1. Lymphocyte Proliferation Assay (Blastogenesis Assay)
-
Objective: To assess the effect of this compound on the proliferation of lymphocytes in response to a stimulus.
-
Methodology:
-
Cell Isolation: Peripheral blood lymphocytes (PBLs) are isolated from human or animal blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Culture: Isolated lymphocytes are cultured in a suitable medium in 96-well plates.
-
Treatment: Cells are treated with various concentrations of this compound in the presence or absence of a mitogen (e.g., phytohemagglutinin (PHA) or concanavalin A (ConA)) or a specific antigen.
-
Proliferation Assessment: After a defined incubation period (e.g., 72 hours), lymphocyte proliferation is measured. This is commonly done by adding [³H]-thymidine and measuring its incorporation into newly synthesized DNA using a liquid scintillation counter. Alternatively, colorimetric assays such as the MTT or WST-1 assay can be used.
-
Data Analysis: The stimulation index (ratio of proliferation in stimulated cells to unstimulated cells) is calculated for each treatment group.
-
2.2.2. In Vivo Tumor Model in Mice
-
Objective: To evaluate the in vivo immunomodulatory and anti-tumor effects of this compound.
-
Methodology:
-
Animal Model: Syngeneic tumor models are often used, such as Balb/c mice inoculated with CT-26 colon adenocarcinoma cells.
-
Tumor Inoculation: A known number of tumor cells are injected subcutaneously or intraperitoneally into the mice.
-
Treatment: Once tumors are established, mice are treated with this compound (e.g., daily intraperitoneal injections) or a vehicle control.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Immunological Analysis: At the end of the study, tumors and spleens can be harvested. Intratumoral cytokine expression can be measured by methods like ribonuclease protection assay or qPCR. Splenocytes can be isolated for flow cytometry to analyze immune cell populations (e.g., T-cell subsets).
-
Signaling Pathway
This compound's immunomodulatory effects are thought to be mediated by the blockade of histamine H2 receptors on suppressor T-lymphocytes. Histamine, acting through H2 receptors, can suppress the activity of helper T-cells and cytotoxic T-lymphocytes. By blocking this interaction, this compound can disinhibit these immune cells, leading to enhanced cell-mediated immunity. Some studies also suggest this compound can induce the production of pro-inflammatory cytokines like IL-18 through a partial agonist activity at the H2 receptor, involving cAMP and PKA activation.
Caption: this compound's immunomodulatory mechanism of action.
Cytochrome P450 Inhibition
This compound is a well-documented inhibitor of several cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide range of xenobiotics, including many therapeutic drugs. This inhibition is primarily due to the binding of the imidazole ring of this compound to the heme iron of the CYP enzyme.
Quantitative Data on CYP450 Inhibition
The following table summarizes the in vitro inhibitory potential of this compound on various human and rat CYP isoforms.
Table 4: In Vitro Inhibition of Cytochrome P450 Isoforms by this compound
| CYP Isoform | Species | Substrate | IC50 / Ki | Reference |
| CYP1A2 | Human | Caffeine | IC50: ~100 µM | |
| CYP2D6 | Human | Dextromethorphan | IC50: ~50 µM | |
| CYP3A4/5 | Human | Dextrorphan | IC50: >1000 µM | |
| CYP2C11 | Rat | Testosterone 2α-hydroxylase | 65-73% inhibition (in vivo) | |
| CYP2C6 | Rat | Progesterone 21-hydroxylase | 62% inhibition (in vivo) | |
| CYP1A1 | Rat | Methoxyresorufin O-demethylase | No significant inhibition (in vivo) |
Key Experimental Protocols
3.2.1. In Vitro CYP450 Inhibition Assay using Liver Microsomes
-
Objective: To determine the inhibitory potential (IC50 or Ki) of this compound on specific CYP isoforms.
-
Methodology:
-
Microsome Preparation: Liver microsomes are prepared from human or animal liver tissue by differential centrifugation.
-
Incubation: Microsomes are incubated with a specific probe substrate for the CYP isoform of interest, NADPH (as a cofactor), and a range of this compound concentrations.
-
Reaction Termination: The enzymatic reaction is stopped after a specific time, typically by adding a solvent like acetonitrile or methanol.
-
Metabolite Quantification: The formation of the specific metabolite is quantified using analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The rate of metabolite formation is plotted against the this compound concentration to determine the IC50 value. Ki values can be determined by performing the assay with multiple substrate concentrations and analyzing the data using enzyme kinetics models (e.g., Lineweaver-Burk plot).
-
3.2.2. In Vivo CYP450 Inhibition Study in Rats
-
Objective: To assess the effect of this compound on the activity of CYP enzymes in a living organism.
-
Methodology:
-
Animal Model: Adult male rats are commonly used.
-
Treatment: Rats are treated with this compound or vehicle.
-
Microsome Isolation: After a specified time, the animals are euthanized, and their livers are removed to prepare microsomes.
-
Ex Vivo Enzyme Activity Measurement: The activity of specific CYP isoforms in the isolated microsomes is then measured using probe substrates, as described in the in vitro assay. This allows for the determination of the in vivo inhibitory effect of this compound on the enzymes.
-
Signaling Pathway
The inhibition of CYP450 enzymes by this compound is a direct interaction. The nitrogen atom in the imidazole ring of this compound binds to the ferric heme iron atom in the active site of the CYP enzyme. This binding can be competitive or non-competitive and prevents the substrate from accessing the active site, thereby inhibiting its metabolism. In some cases, this compound can also form a metabolite-intermediate complex with the CYP enzyme, leading to a more potent, mechanism-based inhibition.
Caption: this compound's mechanism of CYP450 inhibition.
Conclusion
The preclinical data presented in this guide clearly demonstrate that this compound possesses significant off-target activities, including anti-androgenic
Cimetidine's Impact on Histamine-Independent Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimetidine, a well-characterized histamine H2-receptor antagonist, has demonstrated a surprising range of biological activities that extend beyond its effects on gastric acid secretion. A growing body of evidence reveals that this compound interacts with multiple histamine-independent signaling pathways, leading to a variety of cellular responses. These off-target effects are of significant interest for drug repurposing, particularly in oncology and immunology. This technical guide provides an in-depth analysis of this compound's impact on these alternative signaling cascades, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved pathways. The primary histamine-independent mechanisms of this compound include anti-cancer effects through the induction of apoptosis and inhibition of angiogenesis and cell adhesion, immunomodulation, inhibition of cytochrome P450 enzymes, anti-androgenic activity, and interference with growth factor signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals in drug development exploring the broader therapeutic potential of this compound.
Introduction
Initially developed and marketed for its potent antagonism of the histamine H2 receptor to treat acid-related gastrointestinal disorders, this compound has since been identified as a molecule with a diverse pharmacological profile[1]. Its ability to influence key cellular processes in a histamine-independent manner has opened new avenues for its therapeutic application. This guide focuses on these non-canonical mechanisms of action, providing a detailed overview of the signaling pathways this compound modulates.
Anti-Cancer Mechanisms
This compound exerts multifaceted anti-tumor effects by influencing cancer cell proliferation, survival, angiogenesis, and metastasis through several histamine-independent pathways.[2][3]
Induction of Apoptosis
This compound has been shown to induce programmed cell death in various cancer cell lines.[4][5] This is achieved through the modulation of key apoptotic regulators. Specifically, this compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting apoptosis. This process involves the activation of the caspase cascade, including initiator caspases-8 and -9, and the executioner caspase-3. In some instances, this compound's pro-apoptotic effects are linked to the downregulation of the Neural Cell Adhesion Molecule (NCAM) and subsequent inhibition of the NF-κB pathway.
Diagram: this compound-Induced Apoptosis Pathway
Caption: this compound induces apoptosis by altering the Bax/Bcl-2 ratio and activating caspases.
Inhibition of Angiogenesis
Tumor growth is highly dependent on the formation of new blood vessels, a process known as angiogenesis. This compound has been found to inhibit this process, thereby suppressing tumor growth. A key mechanism is the reduction of Vascular Endothelial Growth Factor (VEGF) expression in tumor tissues. By decreasing VEGF levels, this compound impairs the signaling required for endothelial cell proliferation and tube formation, which are critical steps in angiogenesis.
Diagram: this compound's Anti-Angiogenic Effect
Caption: this compound inhibits angiogenesis by reducing VEGF expression from tumor cells.
Inhibition of Cell Adhesion and Metastasis
This compound can impede the metastatic spread of cancer by interfering with the adhesion of tumor cells to the endothelium. This is primarily achieved by downregulating the expression of E-selectin on endothelial cells. E-selectin is a key adhesion molecule that binds to sialyl Lewis antigens expressed on the surface of cancer cells, facilitating their attachment to blood vessel walls, a critical step in metastasis. By inhibiting E-selectin expression, this compound reduces the ability of cancer cells to adhere to the endothelium and extravasate to distant sites.
Diagram: Inhibition of Cancer Cell Adhesion by this compound
Caption: this compound blocks cancer cell adhesion by inhibiting E-selectin expression.
Immunomodulatory Effects
This compound exhibits significant immunomodulatory properties. It can enhance cell-mediated immunity by inhibiting the function of suppressor T-lymphocytes, which possess histamine H2 receptors. This leads to an increased response of lymphocytes to mitogens and an enhanced delayed-type hypersensitivity reaction. Furthermore, this compound can stimulate the activity of various immune cells, including neutrophils, monocytes, macrophages, and Natural Killer (NK) cells. A novel mechanism in the context of cancer is the induction of apoptosis in myeloid-derived suppressor cells (MDSCs), which are potent suppressors of anti-tumor immunity.
Diagram: Immunomodulatory Pathways of this compound
Caption: this compound enhances immunity by inhibiting suppressor cells and activating effector cells.
Inhibition of Cytochrome P450 Enzymes
This compound is a well-documented inhibitor of several cytochrome P450 (CYP) isoenzymes, which are crucial for the metabolism of a wide range of drugs and xenobiotics. This inhibition is a significant histamine-independent effect that can lead to clinically relevant drug-drug interactions. This compound inhibits CYPs such as CYP1A2, CYP2C9, CYP2D6, and CYP3A4. The mechanism of inhibition can be competitive or through the formation of a metabolite-intermediate complex with the heme iron of the enzyme.
Diagram: this compound's Inhibition of CYP450
Caption: this compound inhibits CYP450 enzymes, leading to altered drug metabolism.
Anti-Androgenic Effects
This compound has been observed to have anti-androgenic properties, which can lead to side effects such as gynecomastia in male patients. This effect is due to its ability to competitively bind to the androgen receptor, thereby blocking the action of androgens like dihydrotestosterone (DHT).
Diagram: Anti-Androgenic Mechanism of this compound
Caption: this compound acts as an anti-androgen by competing for the androgen receptor.
Interference with Growth Factor Signaling
This compound can also interfere with growth factor signaling pathways. It has been shown to inhibit epidermal growth factor (EGF)-induced cell proliferation and migration in certain cancer cell lines. The proposed mechanism involves a decrease in intracellular cyclic AMP (cAMP) levels, which in turn inhibits the autophosphorylation of the EGF receptor (EGFR) and its downstream signaling effectors.
Diagram: this compound's Interference with EGF Signaling
Caption: this compound inhibits EGF signaling by reducing intracellular cAMP levels.
Quantitative Data Summary
The following tables summarize the available quantitative data on the histamine-independent effects of this compound.
Table 1: Anti-Cancer Effects of this compound
| Parameter | Cell Line/Model | Value | Reference |
| IC50 (Cell Viability) | Huh7 (Hepatocellular Carcinoma) | 3.19 mM | |
| MDA-MB-468 (Breast Cancer) | 3.28 mM | ||
| Inhibition of Tumor Growth | Colon 38-bearing mice | Significant suppression at 200 mg/kg/day | |
| SGC-7901 xenograft mice | Significant decrease in tumor volume and weight | ||
| Reduction in Microvessel Density | Colon 38 tumor tissue | 59.5% decrease at 200 mg/kg/day | |
| Reduction in Serum VEGF | Colon 38-bearing mice | Significant decrease at 200 mg/kg/day | |
| Clinical Dosage (Colorectal Cancer) | Adjuvant therapy | 800 mg/day orally | |
| Perioperative | 400 mg twice daily (oral), then intravenous |
Table 2: Inhibition of Cytochrome P450 by this compound
| CYP Isoform | Substrate | Ki (nM) | Inhibition Type | Reference |
| CYP1A2 | Caffeine | 77000 | Inhibitor | |
| CYP2D6 | Dextromethorphan | N/A (Potent Inhibition) | Inhibitor | |
| CYP3A4/5 | Dextrorphan | N/A (Inhibition observed) | Inhibitor | |
| CYP2C11 (rat) | Testosterone | N/A (Selective Inhibition) | Forms metabolite-intermediate complex |
Table 3: Other Histamine-Independent Effects
| Parameter | Target | Value | Reference |
| Androgen Receptor Binding | Rat ventral prostate | Competitively inhibits DHT binding | |
| E-selectin Inhibition | HUVECs | Significant reduction at 10⁻⁴ M | |
| Immunomodulation (Clinical Dose) | Healthy volunteers | 800-1600 mg/day orally | |
| ARC patients | 1200 mg/day orally |
Experimental Methodologies
Cell Viability and Proliferation (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well) and incubate overnight to allow for attachment.
-
Treatment: Treat cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
Diagram: MTT Assay Workflow
Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis Detection (Western Blot for Bax/Bcl-2)
This method quantifies the relative expression of pro- and anti-apoptotic proteins.
-
Cell Lysis: After treatment with this compound, lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin). Subsequently, incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and image the blot. Quantify the band intensities using densitometry software and normalize the expression of Bax and Bcl-2 to the loading control. The Bax/Bcl-2 ratio can then be calculated.
In Vivo Angiogenesis Assessment (Immunohistochemistry for VEGF)
This technique is used to detect the expression of VEGF in tumor tissue sections.
-
Tissue Preparation: Fix tumor tissues in formalin and embed in paraffin. Cut thin sections (e.g., 3-4 µm) and mount them on positively charged glass slides.
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol solutions.
-
Antigen Retrieval: Perform heat-induced antigen retrieval to unmask the antigenic sites. This is often done by heating the slides in a citrate buffer (pH 6.0) or Tris/EDTA buffer (pH 9.0).
-
Staining:
-
Quench endogenous peroxidase activity.
-
Block non-specific binding sites with a blocking serum.
-
Incubate with a primary antibody against VEGF.
-
Incubate with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex.
-
-
Visualization and Analysis: Develop the color reaction using a chromogen like DAB, which produces a brown precipitate at the site of the antigen. Counterstain with hematoxylin. The staining intensity and the percentage of positive cells are then scored, often by a pathologist, to determine the level of VEGF expression.
Androgen Receptor Binding Assay (Competitive Binding)
This assay measures the ability of a compound to compete with a radiolabeled androgen for binding to the androgen receptor.
-
Preparation of Cytosol: Prepare cytosol containing the androgen receptor from a suitable tissue source, such as the rat ventral prostate.
-
Incubation: Incubate the cytosol with a constant concentration of a radiolabeled androgen (e.g., [³H]-dihydrotestosterone) and varying concentrations of this compound or a known competitor (unlabeled DHT) as a positive control.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods like dextran-coated charcoal adsorption or scintillation proximity assay (SPA).
-
Quantification: Measure the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. From this competition curve, the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined. This value is indicative of the binding affinity of the test compound for the androgen receptor.
Conclusion
The evidence presented in this technical guide clearly demonstrates that this compound's pharmacological activity is not limited to its antagonism of the histamine H2 receptor. Its ability to modulate a variety of histamine-independent signaling pathways has significant implications for its potential therapeutic use in a range of diseases, most notably cancer. This compound's effects on apoptosis, angiogenesis, cell adhesion, and immunomodulation provide a strong rationale for its investigation as an adjuvant in cancer therapy. Furthermore, its well-characterized inhibition of CYP450 enzymes and its anti-androgenic properties are crucial considerations in its clinical use and in the development of new drugs. The detailed methodologies and quantitative data provided herein are intended to facilitate further research into the multifaceted actions of this compound and to support the exploration of its full therapeutic potential. Further studies are warranted to fully elucidate the molecular details of these interactions and to optimize the clinical application of this compound in these novel contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Immunohistochemistry (IHC) for the detection of VEGF and micro-vessel density (MVD) [bio-protocol.org]
- 5. This compound induces apoptosis in gastric cancer cells in vitro and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antiandrogenic Profile of Cimetidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimetidine, a histamine H2-receptor antagonist widely used in the treatment of peptic ulcers and gastroesophageal reflux disease, has been observed to exert antiandrogenic effects in vivo. This technical guide provides a comprehensive overview of the antiandrogenic properties of this compound, detailing its mechanism of action, summarizing quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to evaluate its effects. The information presented herein is intended to serve as a resource for researchers, scientists, and drug development professionals investigating endocrine-disrupting properties of pharmaceuticals.
Mechanism of Antiandrogenic Action
This compound's antiandrogenic effects are primarily attributed to its ability to act as a nonsteroidal antiandrogen. The principal mechanism is the competitive inhibition of dihydrotestosterone (DHT) binding to the androgen receptor (AR).[1][2] this compound has been shown to displace [3H]dihydrotestosterone from androgen receptors in vitro, although with a lower affinity than endogenous androgens.[3] This competition for binding sites in androgen-sensitive tissues, such as the prostate and seminal vesicles, antagonizes the effects of testosterone and its more potent metabolite, DHT.[1]
Some studies in rats have reported that this compound treatment can lead to a significant decrease in plasma testosterone levels.[4] However, other studies have shown no significant changes in testosterone or gonadotropin concentrations, suggesting that the primary mechanism is receptor antagonism rather than a direct effect on hormone synthesis. In some instances, particularly at higher doses, an increase in luteinizing hormone (LH) and testosterone levels has been observed in rats, which may be a compensatory response to the androgen receptor blockade. The impact on steroidogenesis appears to be less pronounced in vivo compared to its direct receptor antagonism.
dot
Quantitative Data on Antiandrogenic Effects
The antiandrogenic activity of this compound has been quantified in numerous in vivo studies, primarily in rats. The following tables summarize the key findings on organ weight changes, hormonal alterations, and effects on sperm parameters.
Effects on Androgen-Dependent Organ Weights in Rats
| Study Cohort | This compound Dose | Duration | Ventral Prostate Weight | Seminal Vesicle Weight | Testes Weight | Reference |
| Castrated, testosterone-supplemented adult male rats | Not specified | Not specified | Decreased vs. vehicle control | Decreased vs. vehicle control | Not reported | |
| Male Sprague-Dawley rats | 50 mg/kg/day | Not specified | Significant reduction | Not reported | Significant reduction | |
| Male rat pups (prenatal and neonatal exposure) | Not specified | Gestation day 12 through weaning | Smaller at 55 and 110 days of age | Smaller at 55 and 110 days of age | Smaller at 55 and 110 days of age | |
| Male rats | 20, 40, 120 mg/kg/day | 9 weeks | No significant difference | Significantly increased at 120 mg/kg | No significant difference |
Effects on Serum Hormone Levels
| Species | This compound Dose | Duration | Testosterone | Luteinizing Hormone (LH) | Follicle-Stimulating Hormone (FSH) | Reference |
| Male rats | Not specified | Not specified | No effect | No effect | No effect | |
| Male Sprague-Dawley rats | 50 mg/kg/day | Not specified | Significant decrease | Not reported | Not reported | |
| Male rats | 120 mg/kg/day | 9 weeks | Significantly higher | Significantly higher | No significant difference | |
| Male rats | 100 mg/kg/day | 38 days | Significant decrease | Increase | Significant decrease | |
| Human males | 1000 mg/day | 3 months | Elevated | Unchanged | Increased | |
| Male rat pups (prenatal and neonatal exposure) | Not specified | Gestation day 12 through weaning | Reduced at 55 and 110 days of age | No difference | Not reported |
Effects on Sperm Parameters in Rats
| This compound Dose | Duration | Sperm Count | Sperm Motility | Sperm Morphology | Reference |
| 120 mg/kg/day | 9 weeks | Decreasing trend (not significant) | Decreased VAP, VSL, VCL | Not reported | |
| 100 mg/kg/day | 38 days | Significant decrease | Significant decrease | Significant increase in abnormalities | |
| 50 mg/kg/day | Not specified | No adverse effect | Not reported | Not reported |
VAP: Average Path Velocity, VSL: Straight Line Velocity, VCL: Curvilinear Velocity
Clinical Data on Gynecomastia in Humans
| Study Population | This compound Dose | Finding | Reference |
| 81,535 men (25-84 years) | Current users | Relative risk of 7.2 (95% CI 4.5 to 11.3) vs. non-users | |
| 81,535 men (25-84 years) | ≥ 1000 mg/day | Relative risk > 40 vs. non-users | |
| 25 male duodenal ulcer patients | 1.6 g/day | 5 patients developed gynecomastia after > 4 months |
Experimental Protocols
The assessment of antiandrogenic activity in vivo relies on standardized and validated experimental protocols. Below are detailed methodologies for key assays used in the evaluation of this compound and other potential antiandrogens.
Hershberger Bioassay in Rats
The Hershberger bioassay is a short-term in vivo screening test for androgen agonists and antagonists.
-
Animal Model: Peripubertal male rats are castrated around postnatal day 42.
-
Acclimation and Recovery: Animals are allowed a post-surgical recovery period of at least seven days.
-
Dosing: The test substance (this compound) is administered daily for 10 consecutive days via oral gavage or subcutaneous injection. For antiandrogenicity testing, this compound is co-administered with a reference androgen agonist like testosterone propionate (TP).
-
Groups: The study includes a vehicle control, a positive control (e.g., flutamide), and at least two dose levels of the test substance.
-
Endpoint Measurement: Approximately 24 hours after the final dose, animals are euthanized, and the following androgen-dependent tissues are excised and weighed: ventral prostate, seminal vesicles (including coagulating glands and their fluids), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.
-
Data Analysis: A statistically significant decrease in the weights of at least two of the five tissues in the this compound + TP group compared to the TP-only group indicates antiandrogenic activity.
dot
Androgen Receptor Binding Assay
This in vitro assay determines the ability of a test substance to compete with a radiolabeled androgen for binding to the androgen receptor.
-
Receptor Source: Cytosol is prepared from the ventral prostate of rats.
-
Assay Principle: The test substance (this compound) and a radiolabeled androgen (e.g., [3H]-R1881) are incubated with the prostate cytosol. This compound competes with the radiolabeled ligand for binding to the androgen receptor.
-
Procedure:
-
Prepare rat ventral prostate cytosol.
-
In assay tubes, combine the cytosol preparation, a constant concentration of [3H]-R1881, and varying concentrations of the test substance (this compound).
-
Include a negative control (solvent) and a positive control (unlabeled R1881 or another known binder).
-
Incubate the mixture overnight at 4°C.
-
Separate the bound from unbound radioligand using a method like hydroxyapatite slurry.
-
Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
-
Data Analysis: A displacement curve is generated by plotting the percentage of bound [3H]-R1881 against the concentration of this compound. The concentration at which this compound displaces 50% of the radiolabeled ligand (IC50) is determined.
Sperm Count and Motility Analysis
-
Sample Collection: Sperm are collected from the cauda epididymis. The tissue is minced in a suitable medium (e.g., Biggers, Whitten, and Whittingham medium) and incubated to allow sperm to swim out.
-
Sperm Count:
-
A diluted sperm suspension is loaded into a hemocytometer (e.g., Neubauer chamber).
-
Sperm heads are counted in a defined area of the grid under a light microscope.
-
The sperm concentration is calculated based on the number of sperm counted, the volume of the chamber, and the dilution factor.
-
-
Sperm Motility:
-
A drop of the sperm suspension is placed on a microscope slide and covered with a coverslip.
-
The percentage of motile sperm is determined by observing multiple fields and counting motile and immotile sperm.
-
Computer-assisted sperm analysis (CASA) systems can be used for more objective and detailed measurements of motility parameters like velocity.
-
Hormone Analysis (Radioimmunoassay - RIA)
-
Sample Collection: Blood samples are collected, and serum is separated by centrifugation.
-
Assay Principle: RIA is a competitive binding assay. It involves a competition between unlabeled hormone in the sample and a known amount of radiolabeled hormone for binding to a specific antibody.
-
Procedure:
-
A standard curve is prepared with known concentrations of the hormone (e.g., testosterone, LH, FSH).
-
Serum samples, standards, radiolabeled hormone, and the specific antibody are incubated together.
-
The antibody-bound hormone is separated from the free hormone.
-
The radioactivity of the bound fraction is measured.
-
-
Data Analysis: The concentration of the hormone in the samples is determined by comparing the radioactivity measurements to the standard curve.
Histological Examination
-
Tissue Preparation: Testes and prostate tissues are fixed in a suitable fixative (e.g., 10% neutral buffered formalin), dehydrated, and embedded in paraffin.
-
Sectioning and Staining: Thin sections (e.g., 5 µm) are cut using a microtome and stained with hematoxylin and eosin (H&E) for general morphological assessment.
-
Microscopic Evaluation: The stained sections are examined under a light microscope to assess for any pathological changes, such as epithelial atrophy in the prostate or alterations in the seminiferous tubules of the testes.
Conclusion
The in vivo antiandrogenic effects of this compound are well-documented and primarily stem from its competitive antagonism of the androgen receptor. Preclinical studies in rats consistently demonstrate its ability to reduce the weight of androgen-dependent organs, and in some cases, alter hormone levels and sperm parameters. These findings are corroborated by clinical observations of gynecomastia in male patients, particularly at higher doses. The experimental protocols outlined in this guide provide a framework for the continued investigation of the endocrine-disrupting potential of this compound and other pharmaceutical compounds. A thorough understanding of these effects is crucial for both clinical practice and drug development to ensure patient safety and to inform the design of new therapeutic agents with improved safety profiles.
References
- 1. This compound is an antiandrogen in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. In vitro and in vivo comparisons of antiandrogenic potencies of two histamine H2-receptor antagonists, this compound and etintidine--HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo studies on the antiandrogenic effects of this compound versus cyproterone acetate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Cimetidine as a Potential Adjuvant in Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimetidine, a histamine H2-receptor antagonist (H2RA) widely known for its application in treating gastric acid-related disorders, has garnered significant attention for its potential off-label use as an adjuvant in cancer therapy.[1][2] A substantial body of preclinical and clinical research suggests that this compound may exert anti-neoplastic effects through a variety of mechanisms, including immunomodulation, inhibition of angiogenesis, and modulation of cell adhesion.[1][2][3] This technical guide provides an in-depth overview of the core research into this compound's anti-cancer properties, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further investigation and drug development efforts.
Core Mechanisms of Action
This compound's potential anti-cancer activity is not attributed to a single mode of action but rather a combination of effects on the tumor and its microenvironment. The primary mechanisms investigated are:
-
Immunomodulation: this compound has been shown to enhance the host's immune response to tumor cells. This is partly achieved by blocking histamine H2 receptors on suppressor T-lymphocytes, thereby inhibiting their immunosuppressive function. This can lead to an increase in the activity of natural killer (NK) cells and cytotoxic T-lymphocytes (CTLs), crucial components of the anti-tumor immune response. Studies have also shown that this compound can increase the infiltration of lymphocytes into tumors, which is a positive prognostic indicator.
-
Inhibition of Angiogenesis: The formation of new blood vessels, or angiogenesis, is critical for tumor growth and metastasis. This compound has been demonstrated to inhibit angiogenesis, at least in part by reducing the expression of Vascular Endothelial Growth Factor (VEGF), a key pro-angiogenic factor.
-
Inhibition of Cancer Cell Adhesion: this compound has been shown to interfere with the adhesion of cancer cells to endothelial cells, a critical step in the metastatic cascade. This effect is mediated by the drug's ability to block the expression of E-selectin on endothelial cells. E-selectin is a cell adhesion molecule that binds to sialyl Lewis-X and sialyl Lewis-A antigens expressed on the surface of some cancer cells, facilitating their attachment to the blood vessel wall.
-
Induction of Apoptosis: Some studies suggest that this compound can directly induce programmed cell death, or apoptosis, in cancer cells. This effect has been observed in various cancer cell lines, including gastric and salivary gland tumors.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data from various studies investigating the efficacy of this compound as an adjuvant in cancer therapy.
Table 1: Clinical Trials of this compound in Colorectal Cancer
| Study/Analysis | Patient Population | This compound Dosage | Control Group | Key Findings | Citation(s) |
| Matsumoto et al. (2002) | 64 patients with curatively resected colorectal cancer | 800 mg/day for 1 year (with 5-FU) | 5-FU alone | 10-year survival rate: 84.6% (this compound) vs. 49.8% (Control) (p<0.0001). | |
| Patients with high sialyl Lewis-X expression | 800 mg/day for 1 year (with 5-FU) | 5-FU alone | 10-year survival rate: 95.5% (this compound) vs. 35.1% (Control) (p=0.0001). | ||
| Svendsen et al. (1995) | 192 patients with colon or rectal cancer | 400 mg twice daily for 2 years | Placebo | No overall survival benefit, but a trend towards reduced mortality in Dukes' Stage C patients (p=0.11). | |
| Adams & Morris (1994) | Colorectal cancer patients | 800 mg/day (5 days pre-op, 2 days post-op) | Not specified | Decreased 3-year mortality rate from 41% to 7%. | |
| Cochrane Review (2012) | Pooled data from 5 this compound trials (421 patients) | Varied | Varied | Statistically significant improvement in overall survival (HR 0.53; 95% CI 0.32 to 0.87). |
Table 2: Clinical Trials of this compound in Other Cancers
| Cancer Type | Study Details | This compound Dosage | Key Findings | Citation(s) |
| Gastric Cancer | Tonnesen et al. (1988) | 800 mg/day | Prolonged survival, particularly in stage II and IV disease. | |
| Metastatic Renal Cell Carcinoma | Phase II trial | 600 mg four times a day | Objective response rate of 5.3% (2 complete responses). | |
| Metastatic Renal Cell Carcinoma | Combination with Coumarin | 1200 mg/day (300 mg four times a day) | Objective response rate of 33.3% (3 complete responses, 11 partial responses). |
Table 3: Preclinical In Vivo Studies
| Cancer Model | Animal Model | This compound Dosage | Key Findings | Citation(s) |
| Colon Cancer (CMT93) | C57BL/6 mice | Not specified | Markedly suppressed tumor growth and reduced neovascularization. | |
| Colon Cancer (HT-29) | Nude mice | 200 mg/kg/day | Completely suppressed liver metastases. | |
| Bladder Cancer (BBN-induced) | Wistar rats | Not specified | Reduced tumor growth (p=0.0001) and expression of VEGF and PDECGF. | |
| Breast Cancer (4T1) | Balb/c mice | 20 mg/kg daily | Reduced tumor size and weight, and enhanced survival rate. |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature, providing a foundation for the replication and expansion of this research.
In Vitro Cancer Cell Adhesion Assay
-
Objective: To assess the effect of this compound on the adhesion of cancer cells to endothelial cells.
-
Cell Lines:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Human colorectal cancer cell line (e.g., HT-29)
-
-
Protocol:
-
Culture HUVECs to form a confluent monolayer in 24-well plates.
-
Pre-treat the HUVEC monolayer with varying concentrations of this compound (e.g., 10⁻⁸ to 10⁻⁴ M) for 2 hours.
-
Stimulate the HUVECs with an inflammatory cytokine such as Interleukin-1β (IL-1β) to induce the expression of E-selectin.
-
Label the cancer cells (e.g., HT-29) with a fluorescent dye.
-
Add the labeled cancer cells to the HUVEC monolayer and incubate for a defined period (e.g., 30 minutes).
-
Wash the wells to remove non-adherent cancer cells.
-
Quantify the number of adherent cancer cells by fluorescence microscopy or a fluorescence plate reader.
-
-
Controls: Include wells with no this compound treatment and wells with other H2RAs (e.g., ranitidine, famotidine) to assess specificity.
In Vivo Tumor Growth and Metastasis Model
-
Objective: To evaluate the effect of this compound on primary tumor growth and metastasis in an animal model.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).
-
Cell Line: Human cancer cell line capable of forming tumors and metastasizing (e.g., HT-29 for colon cancer).
-
Protocol for Subcutaneous Tumor Growth:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Once tumors are palpable, randomize mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection or in drinking water) or a vehicle control daily.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, excise and weigh the tumors.
-
-
Protocol for Metastasis:
-
To model liver metastasis, inject cancer cells into the spleen of the mice.
-
Administer this compound or a vehicle control as described above.
-
After a set period (e.g., several weeks), sacrifice the animals and examine the liver and other organs for metastatic nodules.
-
Quantify the metastatic burden by counting the number of nodules or measuring the tumor area.
-
In Vitro Angiogenesis (Tube Formation) Assay
-
Objective: To determine the effect of this compound on the ability of endothelial cells to form capillary-like structures.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Protocol:
-
Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel).
-
Seed HUVECs onto the matrix in the presence of varying concentrations of this compound.
-
Incubate for a period sufficient for tube formation to occur (e.g., 6-18 hours).
-
Visualize the tube-like structures using a microscope and quantify the extent of tube formation (e.g., by measuring the total tube length or the number of branch points) using image analysis software.
-
-
Controls: Include a vehicle control and potentially a positive control for angiogenesis inhibition.
Apoptosis Assay (Flow Cytometry)
-
Objective: To quantify the induction of apoptosis in cancer cells by this compound.
-
Cell Line: A cancer cell line of interest (e.g., gastric cancer cell line SGC-7901).
-
Protocol:
-
Culture the cancer cells and treat them with different concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Harvest the cells and wash them with a binding buffer.
-
Stain the cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye such as Propidium Iodide (PI) (which enters cells with compromised membranes, indicating late apoptosis or necrosis).
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Overview of this compound's Anti-Cancer Mechanisms.
Caption: this compound's Inhibition of Cancer Cell Adhesion.
Caption: Experimental Workflow for In Vivo Metastasis Study.
Conclusion and Future Directions
The evidence presented in this guide strongly suggests that this compound holds promise as a repurposed drug for adjuvant cancer therapy. Its multifaceted mechanism of action, favorable safety profile, and low cost make it an attractive candidate for further investigation. The most compelling clinical data to date is in colorectal cancer, where multiple studies have demonstrated a survival benefit, particularly in patients with tumors expressing high levels of sialyl Lewis antigens.
Future research should focus on:
-
Large-scale, randomized controlled trials: To definitively establish the efficacy of this compound in various cancer types and settings (e.g., neoadjuvant, adjuvant, metastatic).
-
Biomarker discovery: To identify patient populations most likely to benefit from this compound treatment, such as those with specific tumor antigen expression profiles.
-
Combination therapies: To explore the synergistic effects of this compound with conventional chemotherapies, targeted therapies, and immunotherapies.
-
Dose-optimization studies: To determine the optimal dosing and duration of this compound treatment for different cancer indications.
By continuing to explore the anti-cancer potential of this compound, the research and drug development community can work towards translating these promising findings into tangible benefits for cancer patients.
References
Cimetidine's Interaction with Cytochrome P450 Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimetidine, a histamine H2-receptor antagonist, is a well-established inhibitor of the cytochrome P450 (CYP) enzyme system, a critical pathway for the metabolism of a vast array of xenobiotics, including many therapeutic drugs. This technical guide provides an in-depth analysis of the fundamental principles governing this compound's interaction with CYP enzymes. It delves into the molecular mechanisms of inhibition, delineates its effects on specific CYP isoforms, and presents quantitative data on its inhibitory potency. Furthermore, this guide outlines detailed experimental protocols for assessing CYP inhibition in vitro and discusses the significant clinical implications of these drug-drug interactions for drug development and clinical practice.
Introduction
The cytochrome P450 (CYP) superfamily of heme-containing monooxygenases plays a pivotal role in the phase I metabolism of numerous drugs, environmental toxins, and endogenous compounds.[1] Inhibition of these enzymes can lead to altered drug pharmacokinetics, potentially resulting in elevated plasma concentrations, prolonged half-life, and an increased risk of adverse drug reactions.[1] this compound, while primarily known for its acid-suppressing effects in the gastrointestinal tract, is a notable and clinically significant inhibitor of several CYP isoforms.[2][3][4]
The primary mechanism of most drug interactions involving this compound is the inhibition of the hepatic microsomal enzyme cytochrome P450. This inhibitory action is largely attributed to the imidazole ring structure of this compound, which can interact with the heme iron of the CYP enzyme. Understanding the nuances of this compound's interaction with different CYP enzymes is crucial for predicting and managing drug-drug interactions (DDIs), a critical aspect of drug development and safe clinical practice.
Mechanism of this compound's Interaction with CYP Enzymes
This compound's inhibitory effects on CYP enzymes are multifaceted and involve several distinct mechanisms:
-
Reversible Inhibition: this compound acts as a reversible inhibitor for several CYP isoforms. This inhibition can be either competitive or non-competitive.
-
Competitive Inhibition: this compound competes with other drugs (substrates) for the active site of the enzyme. This is a key mechanism for its interaction with isoforms like CYP2D6.
-
Non-competitive Inhibition: this compound can also bind to an allosteric site on the enzyme, changing its conformation and reducing its metabolic activity.
-
-
Metabolite-Intermediate (MI) Complex Formation: A more complex and potent mechanism of inhibition involves the formation of a metabolite-intermediate complex. In this process, this compound is first metabolized by a CYP enzyme to a reactive intermediate. This intermediate then binds tightly, often covalently, to the heme iron or the apoprotein of the enzyme, rendering it inactive. This mechanism contributes to a more sustained inhibition than simple reversible binding and is particularly relevant for its interaction with CYP2C11 in rats, a model often used in preclinical studies. The formation of this complex is dependent on the presence of NADPH.
The following diagram illustrates the primary mechanisms of this compound's interaction with CYP enzymes.
Caption: Mechanisms of this compound-CYP Enzyme Interaction.
CYP Isoform Specificity
This compound does not inhibit all CYP enzymes uniformly; it exhibits a degree of selectivity for certain isoforms. This selectivity is a critical determinant of its drug interaction profile. This compound is a known inhibitor of several clinically important CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. The extent of inhibition varies among these isoforms. For instance, the inhibition of CYP2D6 by this compound can be particularly pronounced.
Quantitative Analysis of this compound's Inhibitory Potency
The inhibitory potential of a compound is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki is a measure of the binding affinity of the inhibitor to the enzyme. Lower IC50 and Ki values indicate a more potent inhibitor.
The following tables summarize the reported IC50 and Ki values for this compound's inhibition of various human CYP isoforms. It is important to note that these values can vary depending on the experimental conditions, such as the specific substrate used, the enzyme source (human liver microsomes vs. recombinant enzymes), and the in vitro assay methodology.
Table 1: IC50 Values for this compound Inhibition of Human CYP Isoforms
| CYP Isoform | Substrate | IC50 (µM) | Reference(s) |
| CYP1A2 | Caffeine | >> Ranitidine/Ebrotidine | |
| CYP2C9 | Tolbutamide | Weak inhibition | |
| CYP2D6 | Dextromethorphan | 98 | |
| CYP2D6 | Bufuralol | 1000 | |
| CYP3A4/5 | Dextrorphan | < Ebrotidine |
Table 2: Ki Values for this compound Inhibition of Human CYP Isoforms
| CYP Isoform | Substrate | Inhibition Type | Ki (µM) | Reference(s) |
| CYP2C9 | - | - | 327 (apparent) | |
| CYP2D6 | Dextromethorphan | Competitive (HLM) | 38 ± 5 | |
| CYP2D6 | Dextromethorphan | Mixed (recombinant) | 103 ± 17 | |
| CYP2D6 | Bufuralol | Competitive | 50 - 55 | |
| CYP3A4.1 | Testosterone | - | 370 | |
| CYP3A4.7 | Testosterone | - | 230 | |
| CYP3A4.16 | Testosterone | - | >370 |
HLM: Human Liver Microsomes
Experimental Protocols for Assessing CYP Inhibition
The determination of a compound's potential to inhibit CYP enzymes is a standard component of preclinical drug development. In vitro assays using human liver microsomes or recombinant CYP enzymes are the primary tools for this assessment.
General Protocol for IC50 Determination of this compound using Human Liver Microsomes
This protocol outlines a typical experiment to determine the IC50 value of this compound for a specific CYP isoform using a probe substrate.
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound stock solution (in a suitable solvent, e.g., water or DMSO)
-
CYP isoform-specific probe substrate (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile or methanol (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents: Prepare working solutions of this compound at various concentrations, the probe substrate, and the NADPH regenerating system in phosphate buffer.
-
Incubation Mixture Preparation: In a 96-well plate, add the following in order:
-
Phosphate buffer
-
Pooled human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL)
-
This compound solution at different concentrations (or vehicle control)
-
-
Pre-incubation (for direct inhibition): Pre-incubate the plate at 37°C for 5-10 minutes to allow this compound to interact with the enzymes.
-
Initiation of Reaction: Add the probe substrate to each well to initiate the metabolic reaction.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to another plate and analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the rate of metabolite formation for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
The following diagram depicts a typical experimental workflow for an in vitro CYP inhibition assay.
Caption: Experimental Workflow for In Vitro CYP Inhibition Assay.
Protocol for Investigating Metabolite-Intermediate (MI) Complex Formation
To investigate time-dependent inhibition and the formation of MI complexes, the protocol is modified to include a pre-incubation step with NADPH.
Modifications to the General Protocol:
-
Pre-incubation with NADPH: After adding this compound to the microsomes and buffer, add the NADPH regenerating system and pre-incubate at 37°C for a defined period (e.g., 30 minutes). This allows for the metabolic activation of this compound and the formation of the MI complex.
-
Initiation of Reaction: After the pre-incubation, add the probe substrate to assess the remaining enzyme activity.
-
Comparison: Compare the IC50 values obtained with and without the NADPH pre-incubation. A significant decrease in the IC50 value after pre-incubation is indicative of time-dependent inhibition and potential MI complex formation.
Clinical Implications and Drug-Drug Interactions
The inhibition of CYP enzymes by this compound has significant clinical ramifications, leading to a number of well-documented drug-drug interactions. Co-administration of this compound with drugs that are primarily metabolized by the inhibited CYP isoforms can lead to decreased clearance and increased plasma concentrations of those drugs, potentially enhancing their therapeutic effects or leading to toxicity.
Examples of Clinically Significant Drug Interactions with this compound:
-
Warfarin: this compound can inhibit the metabolism of warfarin (a substrate of CYP2C9), leading to an increased anticoagulant effect and a higher risk of bleeding.
-
Theophylline: Co-administration with this compound can decrease the clearance of theophylline (a substrate of CYP1A2), increasing the risk of theophylline toxicity.
-
Phenytoin: this compound can inhibit the metabolism of phenytoin (a substrate of CYP2C9 and CYP2C19), leading to elevated phenytoin levels and potential neurotoxicity.
-
Benzodiazepines: The metabolism of certain benzodiazepines, such as diazepam and chlordiazepoxide, is inhibited by this compound, which can result in prolonged sedation.
-
Tricyclic Antidepressants: this compound can increase the plasma concentrations of tricyclic antidepressants, heightening the risk of side effects.
The following diagram illustrates the logical relationship leading to a drug-drug interaction when this compound is co-administered with a CYP substrate.
Caption: this compound-Induced Drug-Drug Interaction Pathway.
Conclusion
This compound is a potent and clinically significant inhibitor of multiple cytochrome P450 enzymes. Its inhibitory actions are mediated through both reversible mechanisms and the formation of inhibitory metabolite-intermediate complexes. The isoform selectivity of this compound's inhibition is a key factor in its extensive drug-drug interaction profile. For drug development professionals, a thorough understanding of these interactions is paramount for designing and interpreting preclinical and clinical studies. For researchers and clinicians, this knowledge is essential for the safe and effective use of this compound and co-administered medications. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for further investigation and for making informed decisions in drug development and clinical practice.
References
- 1. Effect of this compound on hepatic cytochromes P450 1A and P450 2C in male rats - UBC Library Open Collections [open.library.ubc.ca]
- 2. The effect of this compound on dextromethorphan O-demethylase activity of human liver microsomes and recombinant CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of impurities on IC50 values of P450 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cimetidine's Attenuation of E-selectin Expression in Endothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the modulatory effects of cimetidine on E-selectin expression in endothelial cells. It consolidates key quantitative data, details established experimental protocols, and visualizes the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of inflammation, oncology, and drug development.
Core Findings: this compound's Impact on E-selectin
This compound, a histamine H2 receptor antagonist, has been shown to inhibit the expression of E-selectin on the surface of endothelial cells[1][2][3][4][5]. This effect is particularly noteworthy as it appears to be independent of its H2 receptor antagonism, distinguishing it from other drugs in its class, such as ranitidine and famotidine, which do not exhibit the same activity. The inhibition of E-selectin by this compound has significant implications for disease states characterized by leukocyte-endothelial or cancer cell-endothelial adhesion, including inflammation and metastasis.
The primary mechanism of action appears to be post-transcriptional, as this compound has been observed to reduce E-selectin protein levels on the cell surface without significantly altering its mRNA expression. Furthermore, this compound's inhibitory effect does not seem to involve the classical NF-κB signaling pathway, a primary transcriptional activator of the E-selectin gene.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on E-selectin expression as reported in the literature.
Table 1: Dose-Dependent Inhibition of IL-1β-Induced E-selectin Expression by this compound
| This compound Concentration (M) | Fold Induction of E-selectin (Mean ± SD) | Statistical Significance (p-value) | Reference |
| 0 (IL-1β only) | 6.0 ± 0.36 | - | |
| 10⁻⁸ | 4.9 ± 0.35 | < 0.01 | |
| 10⁻⁶ | 1.9 ± 0.06 | < 0.01 | |
| 10⁻⁴ | 1.1 ± 0.12 | < 0.01 |
Data from a study on Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with 10 ng/ml IL-1β.
Table 2: Comparative Effect of H2 Receptor Antagonists on IL-1β-Induced E-selectin Expression
| Treatment | Fold Induction of E-selectin (Mean ± SD) | Reference |
| IL-1β + this compound (10⁻⁴ M) | 1.1 ± 0.12 | |
| IL-1β + Famotidine (10⁻⁴ M) | No significant inhibition | |
| IL-1β + Ranitidine (10⁻⁴ M) | No significant inhibition |
This table highlights the unique effect of this compound compared to other H2 receptor antagonists.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effect of this compound on E-selectin expression.
Cell Culture and Treatment
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line for these studies.
Culture Conditions:
-
Media: Endothelial Cell Growth Medium (e.g., EGM-2) supplemented with growth factors, cytokines, and fetal bovine serum.
-
Culture Vessels: Gelatin-coated tissue culture flasks or plates.
-
Incubation: 37°C, 5% CO₂ in a humidified incubator.
Treatment Protocol:
-
Seed HUVECs onto gelatin-coated plates and grow to confluence.
-
Pre-treat the confluent HUVEC monolayer with varying concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁴ M) for a specified period, typically 2 to 6 hours.
-
Induce E-selectin expression by adding an inflammatory stimulus such as Interleukin-1β (IL-1β, e.g., 10 ng/ml) or Tumor Necrosis Factor-α (TNF-α) to the culture medium.
-
Incubate for an additional 4 to 6 hours, the time at which E-selectin expression typically peaks.
-
Following incubation, the cells are prepared for analysis of E-selectin expression.
Measurement of E-selectin Expression
A. Cell-Based ELISA
-
Fixation: After treatment, wash the HUVEC monolayer with a suitable buffer (e.g., PBS) and fix the cells with 1% paraformaldehyde for 20 minutes at room temperature.
-
Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Primary Antibody: Incubate with a primary monoclonal antibody specific for human E-selectin for 1-2 hours at room temperature.
-
Secondary Antibody: Wash the cells and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: After further washing, add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color development.
-
Quantification: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of E-selectin expressed on the cell surface.
B. Flow Cytometry
-
Cell Detachment: Following the treatment protocol, detach the HUVECs from the culture plate using a non-enzymatic cell dissociation solution.
-
Staining: Resuspend the cells in a staining buffer (e.g., PBS with 1% BSA) and incubate with a fluorochrome-conjugated primary antibody against E-selectin for 30-60 minutes on ice, protected from light.
-
Washing: Wash the cells with staining buffer to remove unbound antibody.
-
Analysis: Resuspend the cells in a suitable buffer and analyze using a flow cytometer. The fluorescence intensity will be proportional to the level of E-selectin expression.
Analysis of mRNA Expression (RT-qPCR)
-
RNA Extraction: After cell treatment, lyse the HUVECs and extract total RNA using a commercial RNA isolation kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, primers specific for the E-selectin gene, and a suitable qPCR master mix. Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Analyze the amplification data to determine the relative expression of E-selectin mRNA in treated versus control cells.
Visualizations: Pathways and Workflows
Signaling Pathways
The current understanding of this compound's effect on E-selectin expression points towards a post-transcriptional mechanism. The following diagram illustrates the established induction pathway and the proposed point of intervention for this compound.
Caption: Proposed mechanism of this compound's effect on E-selectin expression.
Experimental Workflow
The following diagram outlines the typical workflow for investigating the impact of this compound on E-selectin expression.
Caption: Standard experimental workflow for assessing this compound's effect.
Logical Relationship of Findings
This diagram illustrates the logical connections between the key experimental findings.
Conclusion and Future Directions
The evidence strongly indicates that this compound possesses a unique ability to downregulate endothelial E-selectin expression through a post-transcriptional mechanism that is independent of its H2 receptor antagonist function. This distinct pharmacological profile suggests its potential as a therapeutic agent in contexts where E-selectin-mediated cell adhesion is pathogenic, such as in cancer metastasis and certain inflammatory disorders.
Future research should focus on elucidating the precise molecular target of this compound within the post-transcriptional machinery of endothelial cells. Investigating the potential role of p38 MAPK and other signaling pathways in mediating this effect is a promising avenue. Furthermore, preclinical and clinical studies are warranted to explore the therapeutic utility of this compound in E-selectin-dependent pathologies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound inhibits cancer cell adhesion to endothelial cells and prevents metastasis by blocking E-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. [Effect of this compound on E-selectin expression on the vascular endothelium stimulated by anti-cancer drug] - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on Cimetidine's Neuroprotective Potential: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cimetidine, a histamine H2-receptor antagonist, has been widely used for the treatment of gastric ulcers and gastroesophageal reflux disease.[1][2] Beyond its effects on gastric acid secretion, emerging preclinical evidence suggests that this compound may possess neuroprotective properties. These preliminary findings indicate a potential for repurposing this well-established drug for the treatment of neurodegenerative diseases. This technical guide provides an in-depth overview of the current understanding of this compound's neuroprotective potential, focusing on its mechanisms of action, relevant experimental data, and detailed protocols for key assays.
Mechanisms of Neuroprotective Action
This compound's potential neuroprotective effects appear to be multifaceted, involving antioxidant, anti-inflammatory, and anti-aggregation activities.
Antioxidant and Chelating Properties
Oxidative stress is a significant contributor to neuronal damage in various neurodegenerative disorders. This compound has demonstrated antioxidant capabilities by reducing the generation of superoxide anions and inhibiting iron-induced lipid peroxidation in brain homogenates. Furthermore, studies have shown that this compound can chelate transition metals, which may contribute to its neuroprotective effects by preventing metal-catalyzed free radical formation.
Anti-inflammatory Effects
Neuroinflammation, mediated by activated microglia and astrocytes, is a key pathological feature of many neurodegenerative diseases. While direct evidence in neuroinflammatory models is still emerging, this compound has been shown to modulate immune responses. For instance, in a mouse model of colitis, this compound treatment significantly decreased the mRNA expression of pro-inflammatory cytokines and inducible inflammatory enzymes, including TNF-α, IL-1β, IL-6, COX-2, and iNOS.[3] This suggests that this compound may exert anti-inflammatory effects that could be relevant to the central nervous system. The immunomodulatory effects of this compound are thought to be mediated, in part, through the inhibition of suppressor T-cell function.[4]
Anti-aggregation of Alpha-Synuclein
A compelling recent study has highlighted the potential of this compound in the context of Parkinson's disease. This research demonstrated that this compound can inhibit the formation of alpha-synuclein fibrils, a pathological hallmark of Parkinson's disease, and also disaggregate pre-existing fibrils. This anti-aggregation effect was observed in a dose-dependent manner.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical and preliminary clinical studies investigating the neuroprotective potential of this compound.
| Study Type | Model/Subject | This compound Dosage | Key Findings | Reference |
| In Vitro | Alpha-Synuclein Aggregation | 1:10 protein to this compound ratio | Increase in lag phase of α-synuclein fibrillation from 6.23h to 12.83h | |
| Animal Model (Colitis) | Male ICR Mice | 500 ppm in diet | Significant decrease in mRNA expression of COX-2, iNOS, TNF-α, IL-1β, and IL-6 in the colorectum (p < 0.05) | [3] |
| Human Study (Cognitive Effects) | Normal Elderly Volunteers | 400 mg, 800 mg, 1600 mg (single doses) | No significant cognitive decrements observed. | |
| Human Study (Subacute Sclerosing Panencephalitis) | Patients (n=7) | Not specified | Neurologic disability index remained stable compared to placebo group which worsened. |
Experimental Protocols
Thioflavin T (ThT) Assay for Alpha-Synuclein Aggregation
This protocol is adapted from studies investigating the effect of this compound on alpha-synuclein fibrillation.
Objective: To quantify the effect of this compound on the aggregation of alpha-synuclein in vitro.
Materials:
-
Recombinant human alpha-synuclein protein
-
This compound
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)
-
Incubator with shaking capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of recombinant alpha-synuclein in PBS.
-
Prepare stock solutions of this compound at various concentrations in PBS.
-
Prepare a stock solution of ThT in PBS and filter through a 0.22 µm filter.
-
-
Assay Setup:
-
In a 96-well plate, combine alpha-synuclein solution, PBS (as control) or this compound solution at different final concentrations.
-
Add ThT to each well to a final concentration of 10-25 µM.
-
The final volume in each well should be consistent (e.g., 200 µL).
-
Include control wells containing only alpha-synuclein and ThT (positive control) and wells with only PBS and ThT (blank).
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30-60 minutes) for up to 72 hours.
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Plot fluorescence intensity versus time to generate aggregation curves.
-
Analyze the lag time, maximum fluorescence intensity, and the rate of aggregation for each condition.
-
Nitroblue Tetrazolium (NBT) Assay for Superoxide Anion Production in Brain Homogenates
This protocol is a general guideline for adapting the NBT assay to assess the antioxidant effect of this compound in brain tissue.
Objective: To measure the inhibitory effect of this compound on superoxide anion production in rat brain homogenates.
Materials:
-
Rat brain tissue
-
This compound
-
Nitroblue tetrazolium (NBT)
-
Tris-HCl buffer
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Brain Homogenate:
-
Homogenize fresh or frozen brain tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at a low speed to remove cellular debris. The supernatant will be used for the assay.
-
-
Assay Procedure:
-
In a microcentrifuge tube or a 96-well plate, add the brain homogenate.
-
Add this compound at various concentrations or the vehicle control.
-
Add NBT solution to each tube/well.
-
Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding KOH.
-
Add DMSO to dissolve the formazan product (a blue-colored precipitate).
-
-
Measurement and Analysis:
-
Measure the absorbance of the dissolved formazan at a wavelength of ~620 nm.
-
A decrease in absorbance in the presence of this compound indicates a reduction in superoxide anion production.
-
Calculate the percentage inhibition of superoxide production for each this compound concentration.
-
Signaling Pathways
While the precise signaling pathways modulated by this compound in a neuroprotective context are not yet fully elucidated, based on its known anti-inflammatory and antioxidant properties, the following pathways are of significant interest for future investigation.
Caption: Proposed mechanism of this compound's anti-inflammatory effect via NF-κB pathway.
Caption: Potential activation of the Nrf2 antioxidant pathway by this compound.
Caption: Workflow for the Thioflavin T (ThT) assay.
Clinical Perspectives and Future Directions
While preclinical data are promising, clinical evidence for the neuroprotective effects of this compound is currently limited. A study in patients with subacute sclerosing panencephalitis, a rare chronic inflammatory neurological disease, suggested that this compound may stabilize the clinical progression of the disease. However, another study in healthy elderly volunteers found no significant cognitive effects after acute administration of this compound. It is important to note that case reports have described neurological side effects such as confusion, particularly in elderly patients with renal or hepatic impairment.
To date, there is a lack of large-scale, randomized controlled trials investigating the efficacy of this compound in major neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Future research should focus on:
-
Elucidating the specific molecular targets and signaling pathways involved in this compound's neuroprotective effects in relevant neuronal and glial cell models.
-
Conducting comprehensive preclinical studies in animal models of neurodegenerative diseases to determine optimal dosing, long-term efficacy, and safety.
-
Exploring the potential of this compound as an adjunctive therapy in combination with other neuroprotective agents.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound and Clobenpropit Attenuate Inflammation-Associated Colorectal Carcinogenesis in Male ICR Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: an immunomodulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Cimetidine's Structure-Activity Relationship for H2 Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of cimetidine, a landmark histamine H2 receptor antagonist. This compound's development marked a paradigm shift in drug discovery, moving towards rational design based on the structure of the endogenous ligand, histamine. This document details the critical molecular features of this compound required for H2 receptor binding, presents quantitative binding data, outlines experimental protocols for affinity determination, and visualizes key biological and experimental pathways.
Core Structure-Activity Relationship (SAR) of this compound
The structure of this compound can be dissected into three key pharmacophoric components, each essential for its antagonist activity at the histamine H2 receptor. The rational design process, evolving from histamine itself, led to crucial modifications that converted an agonist into a potent and specific antagonist.[1]
The fundamental components are:
-
A Heterocyclic Ring: An imidazole ring, analogous to that in histamine.
-
A Flexible Side Chain: A 4-atom thioether chain connecting the ring to the polar group.
-
A Polar, Non-basic Terminal Group: A cyanoguanidine moiety.
The imidazole ring of this compound is a critical component for receptor recognition, mimicking the natural ligand, histamine. However, SAR studies have revealed that the imidazole ring is not an absolute requirement for H2 antagonist activity and can be replaced by other heterocyclic systems, as seen in later-generation antagonists like ranitidine (furan ring) and famotidine (thiazole ring).[2]
Key features of the imidazole ring in this compound include:
-
Tautomeric Form: The activity of this compound is influenced by the tautomeric state of the imidazole ring. The electron-donating effect of the side chain favors the tautomer that is more effective for antagonist binding.[1]
-
Substituents: The 5-methyl group on the imidazole ring contributes to the potency of this compound. This substitution enhances the preference for the binding-favorable tautomer.[1]
A flexible chain separating the heterocyclic ring from the terminal polar group is crucial for optimal antagonist activity. The length and composition of this chain are finely tuned in this compound.
-
Optimal Length: A chain equivalent to four carbon atoms provides the ideal distance between the ring and the polar group for effective binding to the antagonist site on the H2 receptor.[1]
-
Thioether Linkage: The isosteric replacement of a methylene group (-CH2-) in the chain with a thioether (-S-) linkage was a key innovation in the development from earlier analogs. This modification increases the flexibility of the side chain and contributes to higher potency.
The terminal group is perhaps the most significant departure from the structure of histamine and is a defining feature of this compound's antagonist properties. Whereas histamine has a basic, positively charged amino group, this compound possesses a polar but non-basic cyanoguanidine moiety.
-
Polarity and Basicity: For maximal antagonist activity, the terminal group must be polar but not basic. The strongly electron-withdrawing cyano (-CN) group drastically reduces the basicity of the guanidine group, ensuring it is uncharged at physiological pH. This prevents the agonistic activity associated with the charged amino group of histamine.
-
Bioisosterism: The cyanoguanidine group is considered a bioisostere of the thiourea group found in this compound's predecessor, metiamide. This substitution retained the desired electronic properties and polarity while mitigating the toxicity concerns associated with the thiourea moiety. Replacing the cyanoguanidine with a simple urea or a basic guanidine group leads to a significant decrease in antagonist potency.
Quantitative Binding Data
The affinity of this compound and its precursors for the histamine H2 receptor has been quantified using various in vitro assays. The antagonist potency is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency. Alternatively, IC50 or Ki values from competitive binding assays are used.
| Compound | Heterocyclic Ring | Terminal Group | H2 Receptor Affinity (pA2) | Relative Potency (this compound = 100) | Reference |
| This compound | 5-Methylimidazole | Cyanoguanidine | 6.72 | 100 | |
| Metiamide | 5-Methylimidazole | Thiourea | - | 62 | |
| Burimamide | Imidazole | Thiourea | - | ~10 (vs. Metiamide) | |
| Ranitidine | Furan | Nitroethenediamine | 6.7 | - | |
| Tiotidine | Thiazole | Cyanoguanidine | 7.3 | - |
Note: pA2 values can vary depending on the experimental tissue and conditions. The relative potency of Burimamide is significantly lower than Metiamide.
Experimental Protocol: H2 Receptor Competitive Binding Assay
The following is a representative protocol for determining the binding affinity of compounds to the histamine H2 receptor using a competitive radioligand binding assay. This method is widely used to screen and characterize H2 receptor antagonists.
Objective: To determine the inhibitory constant (Ki) of a test compound for the H2 receptor by measuring its ability to displace a specific radioligand, such as [³H]-tiotidine, from its binding site.
Materials:
-
Receptor Source: Membrane preparations from tissues expressing H2 receptors (e.g., guinea pig cerebral cortex or lung parenchyma) or from cell lines stably transfected with the human H2 receptor.
-
Radioligand: [³H]-tiotidine, a high-affinity H2 receptor antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Stock solutions of this compound (as a reference) and other test compounds of interest.
-
Non-specific Binding Control: A high concentration of a known H2 antagonist (e.g., 1 µM unlabeled tiotidine).
-
Apparatus: 96-well plates, FilterMate™ harvester, glass fiber filters (GF/C or GF/B, pre-soaked in 0.3% polyethyleneimine), scintillation counter, and scintillation cocktail.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in cold lysis buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay (performed in 96-well plates):
-
To each well, add the following in order:
-
150 µL of the membrane preparation (containing a specified amount of protein, e.g., 50-120 µg for tissue).
-
50 µL of the test compound at various concentrations (typically a serial dilution) or 50 µL of buffer for total binding, or 50 µL of the non-specific binding control.
-
50 µL of [³H]-tiotidine at a fixed concentration (typically near its Kd value).
-
-
The final assay volume is 250 µL.
-
-
Incubation:
-
Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C or 4°C for intact cells to prevent internalization) with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times (e.g., four times) with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Radioactivity Counting:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled antagonist) from the total binding (CPM with buffer only).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression software (e.g., Prism).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
Visualizations
The diagram below illustrates the Gs-protein coupled signaling cascade initiated by histamine binding to the H2 receptor, leading to gastric acid secretion, and shows the point of inhibition by this compound.
Caption: H2 receptor signaling pathway and the inhibitory action of this compound.
This diagram breaks down this compound into its core pharmacophoric components and summarizes the structural requirements for H2 receptor antagonist activity.
Caption: Key pharmacophoric elements of this compound for H2 receptor antagonism.
This flowchart visualizes the key steps involved in the H2 receptor competitive binding assay protocol described above.
Caption: Workflow for a typical H2 receptor competitive radioligand binding assay.
References
The Dawn of Rational Drug Design: A Technical Guide to the Discovery and Initial Application of Cimetidine
Published: November 29, 2025
Affiliation: Google Research
Abstract
This technical guide provides an in-depth review of the discovery and initial pharmacological applications of Cimetidine, a landmark molecule that revolutionized the treatment of peptic ulcer disease and exemplified the principles of rational drug design. We detail the scientific journey, from the initial hypothesis of histamine H2-receptors to the synthesis and characterization of this compound. This document includes summaries of key preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways and drug development workflows. It is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this milestone in medicinal chemistry and pharmacology.
Introduction: The Unmet Need and the Histamine Hypothesis
Prior to the 1970s, the management of peptic ulcer disease was largely limited to palliative measures such as antacids and ineffective anticholinergic drugs. A significant breakthrough came from the work of Sir James Black and his team at Smith, Kline & French (now GlaxoSmithKline), who hypothesized the existence of a second type of histamine receptor.[1][2] It was well-known that histamine stimulated gastric acid secretion, yet conventional antihistamines (H1-antagonists) had no effect on this process.[1][2] This led to the postulation of a "histamine H2-receptor" located on gastric parietal cells, responsible for mediating acid secretion.[1] The subsequent research program was not a matter of chance discovery, but a deliberate, rational design process to create a specific antagonist for this new receptor.
The Path to this compound: A Rational Drug Design Workflow
The development of this compound was a multi-year process of chemical modification starting from the structure of the natural agonist, histamine. The goal was to create a molecule that would bind to the H2-receptor without activating it—a competitive antagonist. This process involved iterative cycles of synthesis, in vitro screening, and in vivo testing.
The journey began with Burimamide, the first confirmed H2-antagonist, which unfortunately had poor oral bioavailability. This led to the development of Metiamide, a more potent successor. While clinically effective, Metiamide was associated with agranulocytosis, a toxicity concern linked to its thiourea group. The final crucial modification was the isosteric replacement of the thiourea group with a cyanoguanidine moiety, resulting in this compound, a compound that retained high antagonist potency with a significantly improved safety profile.
Mechanism of Action: H2-Receptor Blockade
This compound functions as a specific, competitive, and reversible antagonist at the histamine H2-receptor on the basolateral membrane of gastric parietal cells. Stimulation of this G-protein coupled receptor by histamine normally activates a downstream signaling cascade that results in the secretion of hydrochloric acid.
The H2-Receptor Signaling Pathway
The H2-receptor is coupled to a stimulatory G-protein (Gs). Upon histamine binding, the Gs alpha subunit activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to the translocation and activation of the H+/K+ ATPase (the proton pump) at the apical membrane of the parietal cell. This compound competitively blocks the initial step of this cascade—the binding of histamine to the H2-receptor—thereby inhibiting acid secretion stimulated by histamine, as well as by other agents like gastrin and food.
References
Methodological & Application
Application Notes and Protocols for CYP3A4 Inhibition by Cimetidine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in drug metabolism, responsible for the breakdown of a large proportion of clinically used drugs.[1] Inhibition of CYP3A4 can lead to significant drug-drug interactions, resulting in altered drug efficacy and potential toxicity. Cimetidine, a histamine H2 receptor antagonist, is a known inhibitor of several cytochrome P450 enzymes, including CYP3A4.[2][3][4] These application notes provide detailed protocols for utilizing this compound as a CYP3A4 inhibitor in cell culture models, particularly with the human hepatoma cell line HepG2, a commonly used in vitro model for studying drug metabolism and hepatotoxicity.[5]
Quantitative Data Summary
The inhibitory potential of this compound on CYP3A4 can be quantified by determining its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These values can vary depending on the experimental system and substrate used.
| Parameter | Value | Cell System/Enzyme Source | Substrate | Reference |
| Ki | 230 µM | Recombinant CYP3A4.7 | Testosterone | |
| Ki | 370 µM | Recombinant CYP3A4.1 (Wild Type) | Testosterone | |
| IC50 | 596 ± 103 µM | Human Liver Microsomes | Zaleplon (to DZAL) |
Note: The concentrations of this compound required to inhibit CYP3A4 in in vitro systems are often significantly higher than those observed in vivo. It is recommended to perform dose-response studies to determine the optimal concentration for specific cell lines and experimental conditions.
Experimental Protocols
HepG2 Cell Culture Protocol
HepG2 cells are a suitable model for studying CYP3A4 inhibition as they can be genetically engineered to express higher levels of the enzyme.
Materials:
-
HepG2 cells
-
Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Procedure:
-
Cell Maintenance: Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize trypsin with complete growth medium and re-seed the cells at a split ratio of 1:4 to 1:8.
HepG2 Cell Culture Workflow
Protocol for CYP3A4 Inhibition Assay using this compound
This protocol describes a cell-based assay to determine the inhibitory effect of this compound on CYP3A4 activity using testosterone as a substrate. The formation of the metabolite 6β-hydroxytestosterone is measured as an indicator of CYP3A4 activity.
Materials:
-
HepG2 cells (wild-type or CYP3A4-overexpressing)
-
This compound
-
Testosterone
-
Acetonitrile
-
6β-hydroxytestosterone (as a standard)
-
NADPH regenerating system (optional, for cell lysates/microsomes)
-
96-well plates
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2.5 x 10^5 cells/mL and allow them to attach overnight.
-
This compound Pre-incubation: Prepare various concentrations of this compound in culture medium. Remove the old medium from the cells and add the this compound-containing medium. Pre-incubate for a designated time (e.g., 30 minutes) at 37°C. A vehicle control (medium without this compound) must be included.
-
Substrate Addition: Prepare a solution of testosterone in culture medium. Add the testosterone solution to each well to initiate the metabolic reaction. The final concentration of testosterone should be close to its Km for CYP3A4.
-
Incubation: Incubate the plate at 37°C for a specific period (e.g., 60 minutes). The optimal time should be determined to ensure linear metabolite formation.
-
Reaction Termination and Sample Preparation: Stop the reaction by adding an equal volume of cold acetonitrile. Centrifuge the plate to pellet cell debris.
-
Analysis: Analyze the supernatant for the concentration of 6β-hydroxytestosterone using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of CYP3A4 inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. In vitro metabolism of midazolam, triazolam, nifedipine, and testosterone by human liver microsomes and recombinant cytochromes p450: role of cyp3a4 and cyp3a5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P450Glo CYP3A4 Biochemical and CellBased Assays [worldwide.promega.com]
- 3. Differential inhibition of individual human liver cytochromes P-450 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P450-Glo™ CYP3A4 Assay | CYP3A4 Inhibitor Screening [promega.sg]
- 5. Culture and Functional Characterization of Human Hepatoma HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cimetidine as a Positive Control for Drug Metabolism Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of drug development, understanding the potential for drug-drug interactions (DDIs) is of paramount importance for ensuring patient safety and therapeutic efficacy. A primary mechanism underlying many DDIs is the inhibition of cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast array of xenobiotics, including drugs, and endogenous compounds. In vitro CYP inhibition assays are therefore a critical component of preclinical drug development, providing an early assessment of a new chemical entity's (NCE) potential to act as a perpetrator of DDIs.
To ensure the validity and reliability of these in vitro assays, the inclusion of appropriate controls is essential. A positive control is a substance known to produce the expected effect, thereby confirming that the experimental system is functioning correctly.[1][2] Cimetidine, a histamine H2-receptor antagonist, is a well-characterized and widely utilized positive control for CYP inhibition assays.[3][4] Its broad-spectrum inhibitory activity across multiple CYP isoforms makes it a valuable tool for validating assay performance.
These application notes provide detailed protocols for utilizing this compound as a positive control in CYP inhibition assays, present quantitative data on its inhibitory potency, and offer visualizations to aid in understanding its mechanism and the experimental workflows.
Mechanism of this compound-Mediated CYP Inhibition
This compound inhibits CYP enzymes primarily through a mechanism involving the interaction of the imidazole ring of its structure with the heme iron of the cytochrome P450 enzyme. This interaction can be either reversible (competitive) or, in some cases, mechanism-based, where a metabolite of this compound forms a stable complex with the enzyme. The formation of a metabolite-intermediate complex is dependent on the presence of NADPH. This binding prevents the substrate from accessing the active site, thereby inhibiting the metabolism of other drugs that are substrates for the same enzyme. This compound is known to inhibit several key drug-metabolizing CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.
Figure 1: Mechanism of this compound-mediated CYP450 inhibition.
Quantitative Data: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor. The following table summarizes reported IC50 values for this compound against various human CYP isoforms. It is important to note that IC50 values can vary depending on the experimental conditions, including the specific substrate and the enzyme source (e.g., human liver microsomes vs. recombinant enzymes).
| CYP Isoform | Substrate | Enzyme Source | IC50 (µM) | Reference |
| CYP1A2 | Phenacetin | Human Liver Microsomes | ~25-100 | |
| Caffeine | Human Liver Microsomes | Potent Inhibition | ||
| CYP2C9 | Tolbutamide | Human Liver Microsomes | >100 | |
| CYP2D6 | Dextromethorphan | Human Liver Microsomes | ~38-55 | |
| Bufuralol | Recombinant CYP2D6 | ~11 | ||
| CYP3A4 | Midazolam | Human Liver Microsomes | ~10-50 | |
| Nifedipine | Human Liver Microsomes | Strong Inhibition | ||
| Testosterone | Human Liver Microsomes | ~50-100 |
Experimental Protocols
The following protocols describe in vitro CYP inhibition assays for three major isoforms using this compound as a positive control. These assays are typically performed using human liver microsomes (HLMs), which contain a mixture of CYP enzymes, or recombinant human CYP enzymes for isoform-specific investigations.
General Workflow for In Vitro CYP Inhibition Assay
Figure 2: General experimental workflow for a CYP inhibition assay.
Protocol 1: CYP2D6 Inhibition Assay
-
CYP Isoform: CYP2D6
-
Probe Substrate: Dextromethorphan
-
Metabolite Measured: Dextrorphan
-
Positive Control: this compound
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Dextromethorphan solution
-
This compound solution (as positive control)
-
Test compound solution
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of dextromethorphan in a suitable solvent (e.g., methanol or DMSO). The final concentration in the incubation should be at or near the Km for CYP2D6 (typically 1-5 µM).
-
Prepare a stock solution of this compound. A serial dilution should be prepared to generate a concentration-response curve (e.g., 0.1 to 1000 µM).
-
Prepare the test compound solutions in a similar manner.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add potassium phosphate buffer.
-
Add the HLM suspension to a final protein concentration of 0.1-0.5 mg/mL.
-
Add the this compound or test compound solutions to the appropriate wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Add the dextromethorphan solution to all wells.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Analysis:
-
Quantify the formation of dextrorphan using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each concentration of this compound and the test compound relative to the vehicle control.
-
Determine the IC50 value for this compound by fitting the concentration-response data to a suitable model (e.g., four-parameter logistic equation). The expected IC50 for this compound should fall within a predefined acceptable range to validate the assay.
-
Protocol 2: CYP3A4 Inhibition Assay
-
CYP Isoform: CYP3A4
-
Probe Substrate: Midazolam
-
Metabolite Measured: 1'-hydroxymidazolam
-
Positive Control: this compound (Note: Ketoconazole is a more potent and specific inhibitor of CYP3A4 and is often preferred as the positive control, but this compound can also be used).
Procedure:
The procedure is similar to the CYP2D6 assay with the following modifications:
-
Substrate: Use midazolam at a concentration near its Km for CYP3A4 (typically 1-5 µM).
-
Metabolite: Quantify the formation of 1'-hydroxymidazolam.
-
Positive Control: this compound can be used, with an expected IC50 in the range of 10-50 µM.
Protocol 3: CYP1A2 Inhibition Assay
-
CYP Isoform: CYP1A2
-
Probe Substrate: Phenacetin
-
Metabolite Measured: Acetaminophen
-
Positive Control: this compound (Note: Fluvoxamine is a more potent and specific inhibitor of CYP1A2 and is often preferred as the positive control).
Procedure:
The procedure is similar to the CYP2D6 assay with the following modifications:
-
Substrate: Use phenacetin at a concentration near its Km for CYP1A2 (typically 10-50 µM).
-
Metabolite: Quantify the formation of acetaminophen.
-
Positive Control: this compound can be used, with an expected IC50 in the range of 25-100 µM.
Decision Logic for Using this compound as a Positive Control
The selection of a positive control should be based on its ability to reliably produce a significant and reproducible inhibitory effect on the target enzyme. This compound's broad-spectrum activity makes it a suitable positive control for multiple CYP isoforms, particularly when a single, well-characterized inhibitor is desired for validating the overall assay system.
Figure 3: Decision tree for selecting this compound as a positive control.
Conclusion
This compound serves as a reliable and well-documented positive control for in vitro drug metabolism inhibition assays across a range of key CYP450 isoforms. Its inclusion in these assays is crucial for verifying the experimental setup's ability to detect inhibition and for ensuring the generation of high-quality, reproducible data. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics to effectively utilize this compound as a positive control, thereby enhancing the robustness and validity of their DDI screening efforts.
References
Application Notes and Protocols: Determination of Cimetidine Dose-Response Curve in Colon Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimetidine, a histamine H2-receptor antagonist, has demonstrated potential anti-neoplastic properties in various cancers, including colorectal cancer.[1] Its mechanisms of action are multifaceted, extending beyond its anti-secretory effects to include immunomodulation, inhibition of cell adhesion, and induction of apoptosis.[2][3] These application notes provide a detailed framework for determining the dose-response curve of this compound in colon cancer cell lines, a critical step in evaluating its therapeutic potential. The protocols outlined below describe methods to assess this compound's effects on cell viability, proliferation, and apoptosis.
Overview of this compound's Action in Colon Cancer
This compound's anti-cancer effects in colorectal cancer are attributed to several mechanisms:
-
Histamine Receptor Blockade: Histamine can act as a growth factor for some colon cancer cells.[4] this compound, by blocking H2 receptors, can antagonize this proliferative signal.[4]
-
Immunomodulation: this compound has been shown to enhance the host's immune response against tumors by modulating the activity of immune cells.
-
Inhibition of Cell Adhesion: this compound can inhibit the adhesion of colon cancer cells to endothelial cells, a crucial step in metastasis. This effect may be mediated through the downregulation of E-selectin on endothelial cells.
-
Induction of Apoptosis: Studies have indicated that this compound can induce programmed cell death (apoptosis) in colon cancer cells.
Quantitative Data Summary
The following table summarizes the dose-dependent effects of this compound on colon cancer cells as reported in the literature. It is important to note that the effects can vary depending on the cell line and experimental conditions.
| Cell Line | Assay | This compound Concentration | Observed Effect | Reference |
| C170 | [³H]Thymidine Uptake | Not specified | Antagonized histamine-stimulated proliferation | |
| LIM2412 | [³H]Thymidine Uptake | Not specified | Antagonized histamine-stimulated proliferation | |
| C170 (in vivo xenograft) | Tumor Volume | 50 mg/kg/day | Plateau of dose-dependent growth inhibition (Final tumor volume 44% of control) | |
| LIM2412 (in vivo xenograft) | Tumor Volume | Not specified | Growth inhibition (Final tumor volume 60% of control) | |
| Caco-2 | Apoptosis Assay | Not specified | Induction of apoptosis | |
| Caco-2 | Proliferation Assay | 10⁻⁵ M | Suppression of growth in the presence of histamine | |
| HT-29 | Cell Adhesion Assay | Dose-dependent | Inhibition of adhesion to human umbilical vein endothelial cells (HUVECs) | |
| CT26 | MTT Assay | Up to 100 µM | No significant effect on cell viability |
Experimental Protocols
Cell Culture
-
Cell Lines: Human colon adenocarcinoma cell lines such as HT-29 and Caco-2 are commonly used.
-
Culture Medium: Recommended media include McCoy's 5A for HT-29 and Eagle's Minimum Essential Medium (EMEM) for Caco-2, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
Preparation of this compound Stock Solution
-
Dissolve this compound powder in a suitable solvent, such as dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS), to create a high-concentration stock solution (e.g., 100 mM).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C. When preparing working concentrations, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells (typically <0.1%).
Detailed Experimental Methodologies
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
Colon cancer cells (e.g., HT-29, Caco-2)
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a no-treatment control.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
BrdU Assay for Cell Proliferation
This immunoassay measures DNA synthesis, a marker of cell proliferation.
Materials:
-
Colon cancer cells
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to an enzyme like HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Protocol:
-
Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1-5).
-
Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the culture medium and fix the cells by adding the fixing/denaturing solution for 30 minutes at room temperature.
-
Wash the wells with PBS.
-
Add the anti-BrdU antibody to each well and incubate for 1-2 hours at room temperature.
-
Wash the wells with PBS.
-
Add the substrate solution and incubate until color development is sufficient.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Calculate the percentage of proliferation relative to the control.
TUNEL Assay for Apoptosis
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Colon cancer cells
-
Chamber slides or 96-well plates suitable for imaging
-
Complete culture medium
-
This compound stock solution
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, e.g., FITC-dUTP)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Protocol:
-
Seed cells on chamber slides or in imaging plates.
-
Treat cells with various concentrations of this compound for the desired duration.
-
Wash the cells with PBS and fix with fixation solution for 15-30 minutes at room temperature.
-
Wash with PBS and permeabilize the cells with permeabilization solution for 2 minutes on ice.
-
Wash with PBS.
-
Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI for 5-10 minutes.
-
Wash with PBS and mount the slides with an anti-fade mounting medium.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus, while all nuclei will show blue fluorescence from the DAPI stain.
-
Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of cells in several random fields.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for determining the dose-response of this compound.
Signaling Pathway Diagram
Caption: Key signaling pathways affected by this compound in colon cancer.
References
- 1. This compound Attenuates Therapeutic Effect of Anti-PD-1 and Anti-PD-L1 and Modulates Tumor Microenvironment in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis in gastric cancer cells in vitro and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an unexpected anti-tumor agent, and its potential for the treatment of glioblastoma (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits in vivo growth of human colon cancer and reverses histamine stimulated in vitro and in vivo growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of Cimetidine Stock Solutions in DMSO for Cell-Based Assays
Introduction
Cimetidine is a histamine H2 receptor antagonist that is widely used to inhibit gastric acid secretion[1][2][3]. Beyond its clinical applications, this compound has demonstrated anti-cancer properties in various research models[4][5]. Its mechanisms of action are multifaceted, including the inhibition of cell proliferation, induction of apoptosis, and interference with cell adhesion and angiogenesis. In cell culture experiments, this compound is often used to investigate its effects on signaling pathways and cellular processes. Due to its limited aqueous solubility, a common practice is to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO). This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions for in vitro cell-based assays.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆N₆S | |
| Molecular Weight | 252.34 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Purity | ≥98% |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~30-60 mg/mL | |
| Ethanol | ~1 mg/mL | |
| Water | Sparingly soluble (~2 mg/mL with ultrasound) | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Stability | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | |
| Stock Solution in DMSO | -80°C | ~1 year | |
| Stock Solution in DMSO | -20°C | ~1 month | |
| Aqueous Working Solution | 4°C | Not recommended for more than one day |
Experimental Protocols
1. Materials and Equipment
-
This compound powder (≥98% purity)
-
Anhydrous or sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Cell culture medium appropriate for the cell line
-
Sterile serological pipettes
-
Laminar flow hood (Biological Safety Cabinet)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
2. Safety Precautions
-
This compound should be considered hazardous until further information is available. Avoid ingestion, inhalation, and contact with skin and eyes.
-
Handle this compound powder in a fume hood or a designated area to avoid inhalation.
-
Wear appropriate PPE, including a lab coat, gloves, and safety glasses, throughout the procedure.
-
DMSO is a powerful solvent that can facilitate the absorption of other chemicals through the skin. Handle with care.
3. Protocol for Preparing a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 100 mM stock solution. Adjust volumes as needed.
-
Calculation:
-
Molecular Weight (MW) of this compound = 252.34 g/mol .
-
To make a 100 mM (0.1 M) solution, you need 0.1 moles per liter.
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) for 1 mL = 0.1 mol/L x 0.001 L x 252.34 g/mol = 0.025234 g = 25.23 mg .
-
-
Preparation:
-
Under a laminar flow hood, weigh out 25.23 mg of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or cryovial.
-
Add 1 mL of sterile DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary. The solution should be clear.
-
-
Sterilization (Optional):
-
While DMSO is generally considered sterile and bactericidal, if absolute sterility is required, the stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO. Note that this may lead to a slight loss of compound due to binding to the filter membrane.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for short-term use (up to 1 month). Avoid repeated freeze-thaw cycles.
-
4. Protocol for Preparing Working Solutions for Cell Assays
This protocol describes the dilution of the 100 mM stock solution to a final concentration for treating cells.
-
Determine Final Concentration:
-
The optimal working concentration of this compound is cell-type and assay-dependent and should be determined experimentally. Concentrations reported in the literature can range from micromolar to millimolar.
-
-
Calculate Dilution:
-
It is crucial to maintain the final concentration of DMSO in the cell culture medium below 0.5% to avoid cytotoxicity, with <0.1% being ideal for sensitive cell lines.
-
Example: To prepare 10 mL of medium with a final this compound concentration of 100 µM:
-
Use the formula: C₁V₁ = C₂V₂
-
C₁ (Stock concentration) = 100 mM = 100,000 µM
-
C₂ (Final concentration) = 100 µM
-
V₂ (Final volume) = 10 mL
-
V₁ (Volume of stock needed) = (C₂V₂) / C₁ = (100 µM * 10 mL) / 100,000 µM = 0.01 mL = 10 µL
-
-
Add 10 µL of the 100 mM this compound stock to 10 mL of cell culture medium.
-
The final DMSO concentration will be (10 µL / 10,000 µL) = 0.1%, which is generally well-tolerated by most cell lines.
-
-
Vehicle Control:
-
Always include a vehicle control in your experiments. This consists of cell culture medium containing the same final concentration of DMSO as the this compound-treated samples (e.g., 0.1% DMSO).
-
Table 4: Example Dilution Series from a 100 mM Stock Solution
| Final this compound Concentration (µM) | Volume of 100 mM Stock (µL) per 10 mL Medium | Final DMSO Concentration (%) |
| 10 | 1 | 0.01% |
| 50 | 5 | 0.05% |
| 100 | 10 | 0.1% |
| 250 | 25 | 0.25% |
| 500 | 50 | 0.5% |
Mandatory Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: this compound's effect on the PI3K/Akt/STUB1/FOXP3 pathway.
References
- 1. This compound - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C10H16N6S | CID 2756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. This compound: A Cancer Therapy with Mechanisms Targeting Cell Proliferation, Apoptosis, and Cell Adhesion_Chemicalbook [chemicalbook.com]
- 5. This compound promotes STUB1-mediated degradation of tumoral FOXP3 by activating PI3K-Akt pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Cimetidine for Drug-Drug Interaction Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using cimetidine as a tool to investigate drug-drug interactions (DDIs) in preclinical animal models. This compound, a histamine H2-receptor antagonist, is a well-established inhibitor of several cytochrome P450 (CYP450) enzymes, making it a valuable agent for studying the metabolic pathways of new chemical entities.[1][2]
Introduction to this compound as a DDI Investigator Tool
This compound primarily exerts its effect on drug metabolism through the inhibition of hepatic CYP450 enzymes.[3] This inhibition can lead to decreased metabolism of co-administered drugs that are substrates for these enzymes, resulting in increased plasma concentrations and potential for altered efficacy or toxicity.[3] By comparing the pharmacokinetics of a drug in the presence and absence of this compound, researchers can elucidate the role of specific CYP450 enzymes in its metabolism. This compound has been shown to inhibit several CYP isoforms, including CYP1A2, CYP2C9, CYP2D6, and CYP3A4.[2]
Mechanism of Action of this compound in DDI
This compound's inhibitory effect on CYP450 enzymes is a key mechanism in its ability to induce drug-drug interactions. It can act as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate drug from being metabolized. In some cases, particularly with rat CYP2C11, this compound has been shown to form a metabolite-intermediate complex, leading to a more potent and selective inhibition. This interaction effectively reduces the metabolic capacity of the liver for drugs that are substrates of the inhibited enzymes.
Quantitative Data on this compound-Induced DDIs in Animal Models
The following table summarizes the pharmacokinetic changes of various drugs when co-administered with this compound in different animal models. This data provides a reference for the potential magnitude of interaction to be expected.
| Co-administered Drug | Animal Model | This compound Dose | Route of Administration | Key Pharmacokinetic Changes | Reference |
| Chlorpheniramine | Rabbits | 100 mg/kg every 12 hours for one week | Intravenous | Significantly increased terminal elimination half-life and AUC; significantly decreased systemic clearance. | |
| Diphenhydramine | Rabbits | 100 mg/kg every 12 hours for one week | Intravenous | Significantly increased terminal elimination half-life and AUC; significantly decreased systemic clearance. | |
| Diltiazem | Rabbits | Not Specified | Oral | Significantly elevated AUC and Cmax of diltiazem; significantly decreased AUC of deacetyldiltiazem (metabolite). | |
| Metformin | Rats | Not Specified | Not Specified | Increased blood levels and decreased renal clearance of metformin. | |
| Cyclosporine | Dogs | 15 mg/kg every 8 hours for 8 days | Oral | Time to maximum concentration was significantly longer. |
Experimental Protocols
General Experimental Workflow
A typical in vivo study to assess this compound-induced DDIs follows a crossover design, where each animal serves as its own control. This minimizes inter-animal variability.
Detailed Protocol: this compound and a Test Drug in Rats
This protocol provides a template for investigating the DDI between this compound and a novel test compound in a rat model.
4.2.1. Animals
-
Species: Sprague-Dawley or Wistar rats are commonly used.
-
Sex: Male rats are often preferred to avoid hormonal cycle influences on drug metabolism.
-
Weight: 200-250 g.
-
Acclimation: Animals should be acclimated for at least one week before the experiment.
4.2.2. Materials
-
This compound (analytical grade)
-
Test Drug (analytical grade)
-
Vehicle for this compound (e.g., saline, 10% ethanol in saline adjusted to pH 6)
-
Vehicle for Test Drug
-
Blood collection tubes (e.g., with anticoagulant)
-
Cannulation supplies (if required for serial blood sampling)
-
Analytical instrumentation for drug quantification (e.g., HPLC, LC-MS/MS)
4.2.3. Experimental Procedure
Phase 1: Control (Test Drug Alone)
-
Fast the rats overnight (approximately 12 hours) with free access to water.
-
Administer the test drug at the desired dose and route (e.g., oral gavage, intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma or serum and store them at -80°C until analysis.
Washout Period
-
Allow a washout period of at least one week to ensure complete elimination of the test drug.
Phase 2: Treatment (this compound and Test Drug)
-
Fast the rats overnight.
-
Administer this compound at a dose known to inhibit CYP450 enzymes in rats (e.g., a single intraperitoneal dose of 0.6 mmol/kg 1.5 hours before the test drug). The dosing regimen can be adjusted based on the study's objectives.
-
Administer the test drug at the same dose and route as in Phase 1.
-
Collect and process blood samples at the same time points as in Phase 1.
4.2.4. Sample Analysis
-
Develop and validate an analytical method for the quantification of the test drug and its potential metabolites in the biological matrix.
-
Analyze the collected plasma or serum samples.
4.2.5. Data Analysis
-
Calculate the pharmacokinetic parameters for the test drug in the absence and presence of this compound, including:
-
Area Under the Curve (AUC)
-
Maximum Plasma Concentration (Cmax)
-
Time to Maximum Plasma Concentration (Tmax)
-
Elimination Half-life (t1/2)
-
Clearance (CL)
-
-
Perform statistical analysis (e.g., paired t-test) to determine if the differences in pharmacokinetic parameters are statistically significant.
Considerations and Limitations
-
Species Differences: The specific CYP450 isoforms inhibited by this compound and their relevance to human metabolism can vary between animal species. For example, this compound selectively inhibits CYP2C11 in rats.
-
Dose Selection: The dose of this compound should be sufficient to cause significant enzyme inhibition without causing overt toxicity.
-
Route of Administration: The route of administration for both this compound and the test drug can influence the extent of the interaction.
-
Other Mechanisms: this compound can also affect drug disposition through other mechanisms, such as inhibition of renal transporters (e.g., organic cation transporters).
Conclusion
The use of this compound in animal models is a valuable and well-established method for investigating the role of CYP450-mediated metabolism in drug disposition. The protocols and data presented in these application notes provide a foundation for designing and interpreting DDI studies, ultimately contributing to a better understanding of a new drug's metabolic profile and potential for clinical interactions.
References
Cimetidine Treatment Protocol for In Vivo Tumor Xenograft Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cimetidine, a histamine H2-receptor antagonist, has demonstrated anti-cancer properties in a variety of preclinical and clinical studies.[1][2][3] Its mechanisms of action are multifaceted, extending beyond its effects on gastric acid secretion to include immunomodulation, inhibition of cancer cell proliferation, reduction of cell adhesion, and anti-angiogenic effects.[1][2] These characteristics make this compound a subject of interest for repurposing as an anti-cancer agent in oncological research. This document provides detailed protocols for in vivo tumor xenograft studies investigating the therapeutic potential of this compound.
Mechanism of Action
This compound's anti-tumor activity is attributed to several distinct mechanisms:
-
Immunomodulation: this compound can enhance the host's immune response to tumor cells. It has been shown to inhibit suppressor T lymphocyte activity and increase the production of interleukin-2 (IL-2) and interleukin-12 (IL-12).
-
Anti-proliferative Action: By acting as a histamine antagonist at H2 receptors, this compound can suppress tumor growth, as histamine can act as a growth factor for various cancer cell lines. It can also induce apoptosis in cancer cells.
-
Inhibition of Cell Adhesion: this compound can inhibit the adhesion of cancer cells to endothelial cells, a critical step in metastasis. This is achieved in part by down-regulating the expression of E-selectin on endothelial cells.
-
Anti-angiogenesis: this compound has been shown to inhibit tumor-associated angiogenesis, the formation of new blood vessels that tumors need to grow.
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies on the effect of this compound on tumor growth.
Table 1: Effect of this compound on Tumor Volume in Xenograft Models
| Cancer Cell Line | Mouse Model | This compound Dose (mg/kg/day) | Treatment Route | % Reduction in Tumor Volume (Compared to Control) | Reference |
| C170 (Colon) | Balb/c nu/nu | 50 | Subcutaneous | 56% | |
| LIM2412 (Colon) | Balb/c nu/nu | Not specified | Subcutaneous | 40% | |
| KK (Ovarian) | BALB/c nude | 100 | Oral (drinking water) | ~65% | |
| 4T1 (Breast) | Balb/c | 20 | Not specified | Significantly lower than non-treated controls |
Table 2: Effect of this compound on Survival in Tumor-Bearing Mice
| Tumor Model | Mouse Model | This compound Dose (mg/kg/day) | Treatment Route | % Survival (Day 30) | Reference |
| EL4 (Lymphoma) | C57BL/6 | 100 | Oral (drinking water) | 56% (vs. 10% in control) |
Experimental Protocols
Protocol 1: Subcutaneous Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous tumor xenograft in mice and subsequent treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., SGC-7901, C170)
-
Nude mice (e.g., BALB/c nu/nu), 6-8 weeks old
-
This compound
-
Sterile Phosphate Buffered Saline (PBS)
-
Cell culture medium (e.g., RPMI-1640)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture cancer cells in the appropriate medium supplemented with fetal bovine serum and antibiotics until they reach 80-90% confluency.
-
Cell Harvesting and Preparation:
-
Wash the cells with sterile PBS.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in a serum-free medium and centrifuge.
-
Resuspend the cell pellet in sterile PBS or serum-free medium at a concentration of 1 x 10^7 cells/mL.
-
Check cell viability using a trypan blue exclusion assay.
-
-
Tumor Cell Inoculation:
-
Anesthetize the mouse.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the flank of each mouse.
-
-
This compound Preparation and Administration:
-
Prepare a stock solution of this compound in sterile saline or another appropriate vehicle.
-
Once tumors are palpable or have reached a specific size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.
-
Administer this compound daily via the desired route (e.g., intraperitoneal injection, oral gavage, or in drinking water). Dosages can range from 20 to 200 mg/kg/day.
-
-
Tumor Measurement:
-
Measure the tumor size with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Endpoint:
-
Continue the treatment for the planned duration (e.g., 2-4 weeks).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, western blotting).
-
Protocol 2: Metastasis Model
This protocol is designed to assess the effect of this compound on tumor metastasis.
Materials:
-
Metastatic cancer cell line
-
Immunodeficient mice (e.g., SCID mice)
-
This compound
-
Sterile PBS
-
Syringes and needles
-
In vivo imaging system (optional)
Procedure:
-
Cell Preparation: Prepare cancer cells as described in Protocol 1.
-
Tumor Cell Injection:
-
For a lung metastasis model, inject the cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the lateral tail vein of the mice.
-
-
This compound Treatment:
-
Begin this compound treatment either before or after tumor cell injection, depending on the study design.
-
Administer this compound daily as described in Protocol 1.
-
-
Metastasis Assessment:
-
After a predetermined period (e.g., 4-6 weeks), euthanize the mice.
-
Excise the lungs or other target organs.
-
Count the number of metastatic nodules on the organ surface.
-
Perform histological analysis to confirm the presence of micrometastases.
-
If using a cell line expressing a reporter gene (e.g., luciferase), metastasis can be monitored non-invasively using an in vivo imaging system.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's multi-faceted anti-cancer mechanisms.
Caption: Experimental workflow for in vivo this compound studies.
References
Cimetidine Administration in Rodent Pharmacology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimetidine, a histamine H2 receptor antagonist, is a widely used compound in pharmacology to study gastric acid secretion and other physiological processes mediated by histamine.[1][2] Its primary mechanism of action involves the competitive inhibition of histamine binding to H2 receptors on the basolateral membrane of gastric parietal cells.[2][3] This action reduces the production of gastric acid.[2] Due to its well-characterized effects, this compound is a valuable tool in rodent models for gastrointestinal research and beyond.
These application notes provide detailed information on the common administration routes of this compound in rodent pharmacology studies, including relevant dosage information and pharmacokinetic data. The document also includes detailed experimental protocols and diagrams to facilitate the design and execution of robust and reproducible preclinical studies.
Data Presentation
The following tables summarize quantitative data for this compound administration in rats and mice, compiled from various pharmacology studies.
Table 1: this compound Dosage and Administration Routes in Rats
| Administration Route | Dosage Range | Vehicle | Frequency | Notable Findings | Reference |
| Oral Gavage | 20 - 120 mg/kg | 0.5% Sodium Carboxymethyl Cellulose | Daily for 63 days | High dose (120 mg/kg) induced testicular lesions and hormonal changes. | |
| 150 - 950 mg/kg | Distilled Water | Daily for 2 years | Long-term administration at high doses showed few adverse effects. | ||
| 25 - 100 mg/kg | Not specified | Single dose | Significantly reduced stress-induced ulcer severity. | ||
| 75 mg/kg | Not specified | Twice daily for 130 days | Promoted healing of experimental gastric ulcers. | ||
| Intraperitoneal (IP) Injection | 20 mg/kg | Not specified | Twice daily for 7 days | Reduced gastric mucosal prostaglandin concentrations. | |
| 50 - 250 mg/kg | Not specified | Daily for 59 days | High dose (250 mg/kg) reduced accessory sex organ weights. | ||
| 100 mg/kg | 10% Ethanol in Saline | Single dose | Significantly increased metformin area under the curve. | ||
| 150 mg/kg | Saline | Single dose | Inhibited hepatic microsomal enzyme activities. | ||
| Intravenous (IV) Injection | 5 mg/kg | Not specified | Single dose | Used in pharmacokinetic studies to determine bioavailability. | |
| Drinking Water | 100 mg/kg/day | Water | Ad libitum for 26 weeks | Used for chronic administration in a colon carcinogenesis study. | |
| ~400 - 850 mg/kg/day | Water | Ad libitum | Administered from gestation through lactation. |
Table 2: this compound Dosage and Administration Routes in Mice
| Administration Route | Dosage Range | Vehicle | Frequency | Notable Findings | Reference |
| Oral Gavage | Not specified | Olive Oil | 4 weekly administrations | Vehicle control in a carcinogenicity study. | |
| Intraperitoneal (IP) Injection | 50 mg/kg | Not specified | Not specified | Studied effects on splenic lymphocyte subpopulations. | |
| Drinking Water | 100 mg/kg/day | Water | Ad libitum for 30 days | Improved survival rate in a tumor-bearing model. |
Table 3: Pharmacokinetic Parameters of this compound in Rodents
| Species | Administration Route | Bioavailability | Half-life (t½) | Tmax | Key Findings | Reference |
| Rat | Oral | ~60-70% | ~1 hour | ~1 hour (empty stomach), ~2 hours (with food) | Rapidly absorbed; excreted mainly unchanged in urine. | |
| Oral | 22.70 - 33.62% | - | - | Fecal excretion of this compound was observed. | ||
| Intravenous | - | 4.6 - 4.9 hours | - | Dose-independent elimination half-life. | ||
| Mouse | Oral | - | - | - | - | |
| Intraperitoneal | - | - | - | - |
Table 4: Toxicological Data for this compound in Rodents
| Species | LD50 (Oral) | LD50 (Intraperitoneal) | Reference |
| Rat | ~5 g/kg | 650 mg/kg | |
| Mouse | ~2.6 g/kg | 470 mg/kg |
Signaling Pathway
This compound functions as a competitive antagonist at the histamine H2 receptor, primarily on gastric parietal cells. The binding of histamine to the H2 receptor normally activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA), which phosphorylates proteins that promote the translocation of the H+/K+-ATPase (proton pump) to the apical membrane of the parietal cell, resulting in gastric acid secretion. By blocking the H2 receptor, this compound prevents this signaling cascade, thereby reducing proton pump activity and decreasing gastric acid production.
Caption: this compound's mechanism of action.
Experimental Workflow
A typical workflow for a rodent pharmacology study involving this compound administration is depicted below. This workflow outlines the key stages from initial planning to final data analysis and interpretation.
Caption: General experimental workflow.
Experimental Protocols
The following are detailed protocols for the most common routes of this compound administration in rodents.
Protocol 1: Oral Gavage Administration in Rats
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose, distilled water)
-
Appropriately sized gavage needles (e.g., 16-18 gauge for rats)
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the rat to determine the correct volume of the this compound solution to administer. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.
-
This compound Preparation: Prepare the this compound solution or suspension in the chosen vehicle at the desired concentration.
-
Restraint: Gently but firmly restrain the rat to immobilize its head and straighten its neck and back. This can be achieved by holding the rat near the thoracic region and supporting the lower body.
-
Needle Insertion:
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth and mark the needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate.
-
The rat should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert. Do not force the needle.
-
-
Administration: Once the needle is correctly placed, slowly administer the this compound solution.
-
Post-Administration Monitoring: After administration, gently remove the needle and return the rat to its cage. Monitor the animal for any signs of distress, such as labored breathing or fluid from the nose, for at least 5-10 minutes.
Protocol 2: Intraperitoneal (IP) Injection in Mice
Materials:
-
This compound
-
Sterile vehicle (e.g., saline)
-
Sterile syringes and needles (e.g., 25-27 gauge for mice)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to calculate the accurate injection volume. The maximum recommended IP injection volume for mice is < 10 ml/kg.
-
This compound Preparation: Prepare a sterile solution of this compound in the appropriate vehicle.
-
Restraint: Restrain the mouse by grasping the loose skin over the shoulders and neck to immobilize the head. The abdomen should be exposed and facing upwards.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.
-
Injection:
-
Insert the needle, with the bevel facing up, at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure that no blood or urine is drawn into the syringe, which would indicate improper needle placement.
-
If aspiration is clear, slowly inject the this compound solution.
-
-
Post-Injection Monitoring: Withdraw the needle and return the mouse to its cage. Observe the animal for any signs of discomfort or adverse reactions.
Protocol 3: Intravenous (IV) Injection in Rats (Tail Vein)
Materials:
-
This compound
-
Sterile vehicle (e.g., saline)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
A restraining device for rats
-
Heat lamp or warm water to dilate the tail vein
Procedure:
-
Animal Preparation: Place the rat in a restraining device to secure its body and expose the tail.
-
Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water to make the lateral tail veins more visible and easier to access.
-
This compound Preparation: Prepare a sterile, particle-free solution of this compound.
-
Injection:
-
Swab the tail with an alcohol wipe.
-
Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
Aspirate slightly to confirm the needle is in the vein (a small amount of blood should enter the syringe hub).
-
Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt.
-
-
Post-Injection: After the injection is complete, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Return the rat to its cage and monitor for any adverse effects.
Protocol 4: Subcutaneous (SC) Injection in Mice
Materials:
-
This compound
-
Sterile vehicle
-
Sterile syringes and needles (e.g., 25-27 gauge)
Procedure:
-
Animal Preparation: Weigh the mouse to determine the correct injection volume.
-
This compound Preparation: Prepare a sterile this compound solution.
-
Restraint and Injection:
-
Grasp the loose skin over the back of the neck and shoulders (scruffing) to create a "tent" of skin.
-
Insert the needle, bevel up, into the base of the skin tent.
-
Aspirate to ensure a blood vessel has not been entered.
-
Inject the solution, which will form a small bleb under the skin.
-
-
Post-Injection: Withdraw the needle and return the mouse to its cage. The bleb will be absorbed as the solution is taken up by the subcutaneous tissue.
Conclusion
The selection of an appropriate administration route for this compound in rodent pharmacology studies is critical and depends on the specific scientific objectives, the desired pharmacokinetic profile, and the duration of the study. Oral gavage is suitable for precise single or repeated dosing, while administration in drinking water is a less stressful method for chronic studies. Intraperitoneal and intravenous injections offer rapid systemic exposure and high bioavailability, making them ideal for acute and pharmacokinetic studies. This document provides a comprehensive overview and detailed protocols to assist researchers in the effective and humane use of this compound in their experimental models.
References
Cimetidine as a Tool to Probe CYP Enzyme Function in Toxicology Screens: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimetidine, a histamine H2 receptor antagonist, is a well-established inhibitor of several cytochrome P450 (CYP) enzymes.[1][2][3] This property makes it a valuable tool in toxicology screening and drug development to investigate the role of CYP-mediated metabolism in the bioactivation of xenobiotics into toxic metabolites. By comparing the toxicological effects of a compound in the presence and absence of this compound, researchers can elucidate the contribution of specific CYP isoforms to its toxicity profile. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a CYP enzyme probe in toxicological assessments.
Mechanism of Action
This compound inhibits CYP enzymes through both competitive and non-competitive mechanisms.[4] Its imidazole ring structure allows it to bind to the heme iron of the cytochrome P450 enzyme, thereby obstructing the binding of substrates.[5] this compound is known to inhibit a range of CYP isoforms, most notably CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. This broad-spectrum inhibitory activity makes it a useful screening tool to assess the general involvement of these key drug-metabolizing enzymes in the metabolic activation of a test compound.
Applications in Toxicology
The primary application of this compound in toxicology screens is to determine whether the toxicity of a compound is mediated by its metabolic activation by CYP enzymes. If the toxicity of a compound is diminished or abolished in the presence of this compound, it strongly suggests the involvement of CYP-mediated bioactivation.
Key applications include:
-
Identifying the role of CYP enzymes in compound-induced toxicity: A reduction in toxicity in the presence of this compound points to the formation of a toxic metabolite by one or more of the inhibited CYP isoforms.
-
Elucidating mechanisms of drug-drug interactions: this compound can be used to probe the potential for a new chemical entity to be a "victim" of drug-drug interactions, where its metabolism and clearance are inhibited by other drugs.
-
Protecting against known toxicities: In toxicological studies, this compound can be used to prevent the formation of reactive metabolites, allowing for the investigation of other potential toxicity mechanisms of the parent compound. A classic example is the use of this compound to inhibit the CYP-mediated formation of the hepatotoxic metabolite of acetaminophen, N-acetyl-p-benzoquinone imine (NAPQI).
Quantitative Data: this compound Inhibition of CYP Isoforms
The inhibitory potency of this compound against various CYP isoforms is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki). The following table summarizes available data on the inhibition of major human CYP isoforms by this compound.
| CYP Isoform | Substrate | Inhibition Parameter | Value (µM) | Reference |
| CYP1A2 | Caffeine | - | Potent Inhibition | |
| CYP2C9 | Tolbutamide | - | Weak Inhibition | |
| CYP2C19 | S-mephenytoin | - | Moderate Inhibition | |
| CYP2D6 | Dextromethorphan | - | Potent Inhibition | |
| CYP3A4 | Testosterone | Ki | 130 ± 16 | |
| CYP3A4 | Nifedipine | - | Strong Inhibition | |
| CYP3A4 variants | Testosterone | Ki | Varies (e.g., 209 µM for CYP3A4.1, 134 µM for CYP3A4.7, 678 µM for CYP3A4.16) |
Note: Quantitative IC50 values for all isoforms are not consistently available in the literature. The table reflects a combination of qualitative descriptions and quantitative Ki values. Researchers should determine the IC50 of this compound under their specific experimental conditions.
Experimental Protocols
In Vitro CYP Inhibition Assay Using Human Liver Microsomes
This protocol describes a general method for determining the IC50 of this compound against a specific CYP isoform and for assessing the effect of this compound on the metabolism of a test compound.
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound
-
CYP isoform-specific probe substrate (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
-
Test compound
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system for analysis
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Prepare a stock solution of the CYP probe substrate and the test compound in a suitable solvent.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the potassium phosphate buffer.
-
-
Incubation Setup (96-well plate format):
-
In each well, add the following in order:
-
Potassium phosphate buffer
-
Pooled human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL)
-
A series of concentrations of this compound (for IC50 determination) or a fixed concentration of this compound (e.g., 100 µM) and the test compound. Include a vehicle control without this compound.
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate the Reaction:
-
Add the CYP probe substrate to the wells.
-
Add the NADPH regenerating system to initiate the metabolic reaction. The final incubation volume is typically 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C with shaking for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Terminate the Reaction:
-
Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite of the probe substrate or the test compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
For IC50 determination, plot the percentage of inhibition of metabolite formation against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation.
-
To assess the effect on a test compound's toxicity, compare the amount of metabolite formed or the resulting cytotoxicity in the presence and absence of this compound.
-
Visualizations
Signaling Pathway Diagram: this compound's Protective Effect Against Aflatoxin B1-Induced Hepatotoxicity
Caption: this compound inhibits CYP3A4-mediated bioactivation of Aflatoxin B1.
Experimental Workflow Diagram: In Vitro Toxicology Screen
Caption: Workflow for assessing CYP-mediated toxicity using this compound.
Logical Relationship Diagram: Decision Tree for Data Interpretation
Caption: Decision tree for interpreting this compound co-incubation results.
Conclusion
This compound serves as a practical and effective tool for probing the involvement of major CYP enzymes in the metabolic activation of potentially toxic compounds. The protocols and data presented in these application notes provide a framework for researchers to incorporate this compound into their toxicology screening workflows. By carefully designing experiments and interpreting the results, the use of this compound can significantly enhance the understanding of a compound's metabolic fate and its potential for toxicity.
References
- 1. Inhibition of acetaminophen oxidation by this compound and the effects on glutathione and activated sulphate synthesis rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Comparative in vitro and in vivo inhibition of cytochrome P450 CYP1A2, CYP2D6, and CYP3A by H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of acetaminophen oxidation and toxicity by this compound and other histamine H2-receptor antagonists in vivo and in vitro in the rat and in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Cimetidine Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with cimetidine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound and its hydrochloride salt in aqueous solutions?
A1: this compound base is sparingly soluble in water. Its solubility is significantly influenced by pH. The hydrochloride salt of this compound is freely soluble in water, making it a common choice for aqueous formulations.[1]
Q2: How does pH affect the solubility of this compound?
A2: this compound is a weakly basic compound. Its solubility is significantly higher in acidic conditions due to the protonation of its imidazole ring. As the pH increases and becomes more alkaline, the solubility of this compound decreases.
Q3: What organic solvents can be used to dissolve this compound?
A3: this compound is soluble in several organic solvents, which can be useful for preparing stock solutions. Commonly used solvents include dimethyl sulfoxide (DMSO), ethanol, and methanol.[2][3] this compound is very soluble in methanol.[3]
Q4: Can I heat the solution to improve this compound solubility?
A4: Yes, gentle heating can be employed to aid in the dissolution of this compound. For instance, warming a solution to 37°C can help dissolve the compound.[4] However, it is crucial to be mindful of the compound's stability at elevated temperatures for extended periods.
Q5: Is this compound stable in aqueous solutions?
A5: this compound hydrochloride is generally stable in most commonly used intravenous infusion fluids for at least 48 hours at room temperature. The dry, solid form of this compound shows no decomposition after five years when stored in a closed container at room temperature.
Troubleshooting Guide
Issue: this compound precipitates out of my aqueous buffer after dilution from a stock solution.
Possible Cause 1: Solvent Shock
Rapid dilution of a concentrated this compound stock solution (e.g., in DMSO) into an aqueous buffer can cause the compound to precipitate out due to a sudden change in solvent polarity. This is a common phenomenon known as "solvent shock."
Solution:
-
Step-wise Dilution: Instead of adding the stock solution directly to the final volume of the buffer, perform a gradual, step-wise dilution. Add a small amount of the buffer to your stock solution first, mix well, and then continue to add more buffer in increments until the desired final concentration is reached.
-
Vortexing during Dilution: Continuously vortex or stir the aqueous buffer while slowly adding the this compound stock solution. This helps to ensure rapid and uniform mixing, minimizing localized high concentrations of the organic solvent.
Possible Cause 2: pH of the Buffer
The pH of your aqueous buffer may not be optimal for maintaining this compound solubility, especially if it is neutral or alkaline.
Solution:
-
Adjust Buffer pH: If your experimental conditions permit, lower the pH of the buffer. This compound's solubility is significantly higher in acidic environments.
-
Use this compound Hydrochloride: For applications where a neutral pH is not strictly required, consider using this compound hydrochloride, which is much more water-soluble than the free base.
Possible Cause 3: Low Temperature
The solubility of this compound, like many compounds, is temperature-dependent. Lower temperatures can decrease its solubility and lead to precipitation, particularly from supersaturated solutions of this compound hydrochloride.
Solution:
-
Gentle Warming: Warm your buffer to 37°C before and during the dissolution of this compound. Maintaining a slightly elevated temperature can help keep the compound in solution.
-
Sonication: Use a sonicator to provide energy that can help break down precipitate and facilitate dissolution.
Issue: I am unable to dissolve this compound directly in my physiological buffer (e.g., PBS at pH 7.4).
Solution:
This is expected as this compound has low solubility at neutral pH. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent.
-
DMSO Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO. This compound is soluble in DMSO at concentrations of approximately 30 mg/mL.
-
Dilution into Buffer: Once the this compound is fully dissolved in DMSO, you can then dilute this stock solution into your physiological buffer to the final desired concentration. Ensure the final concentration of DMSO in your working solution is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays. For example, a 1:1 solution of DMSO:PBS (pH 7.2) can achieve a this compound solubility of approximately 0.5 mg/mL.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Form | Concentration | Temperature | Reference |
| Water | Base | 1.14% (11.4 mg/mL) | 37°C | |
| Water | Hydrochloride | Freely Soluble | Room Temperature | |
| 0.1 N HCl | Base | 9.89 mg/mL | Not Specified | |
| PBS (pH 6.8) | Base | 5.30 mg/mL | Not Specified | |
| 1:1 DMSO:PBS (pH 7.2) | Base | ~0.5 mg/mL | Not Specified | |
| Ethanol | Base | ~1 mg/mL | Not Specified | |
| DMSO | Base | ~30 mg/mL | Not Specified | |
| Dimethyl Formamide (DMF) | Base | ~30 mg/mL | Not Specified | |
| Methanol | Base | Very Soluble | Not Specified |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO for Cell Culture
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (free base, MW: 252.34 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh this compound: In a sterile microcentrifuge tube, accurately weigh out 2.52 mg of this compound powder.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. If necessary, gently warm the solution to 37°C or sonicate for a few minutes to aid dissolution.
-
Sterile Filtration (Optional): If absolute sterility is required, the DMSO stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO. However, as DMSO is bactericidal, this step is often omitted if aseptic techniques are followed.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. The stock solution is stable for several months when stored properly.
Protocol 2: Preparation of this compound Working Solution for In Vitro Assays
This protocol describes the dilution of the DMSO stock solution into a cell culture medium.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Pre-warmed cell culture medium
-
Sterile tubes
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment.
-
Calculate Dilution: Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your final volume of cell culture medium. Remember to keep the final DMSO concentration below 0.5%.
-
Perform Dilution:
-
Add the required volume of pre-warmed cell culture medium to a sterile tube.
-
While gently vortexing the medium, add the calculated volume of the this compound stock solution dropwise.
-
Continue to vortex for a few seconds to ensure thorough mixing.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately. Do not store aqueous dilutions of this compound for more than a day.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound blocks histamine H2 receptors.
Caption: this compound inhibits EGFR signaling.
References
Cimetidine in Cell Culture: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using cimetidine in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store a this compound stock solution for cell culture experiments?
A1: this compound stock solutions are typically prepared in an organic solvent like DMSO or in an acidified aqueous solution. Here are the key recommendations:
-
For Organic Solvent Stocks:
-
Dissolve this compound in 100% DMSO to a high concentration (e.g., 100 mM). This compound is soluble in DMSO at approximately 30 mg/mL.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability. A product information sheet suggests that this compound is stable for at least 4 years when stored as a solid at -20°C. In solvent, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.
-
-
For Aqueous Stocks:
-
This compound is sparingly soluble in aqueous buffers at neutral pH. Its solubility in water at 37°C is 1.14%.
-
To enhance aqueous solubility, the addition of dilute hydrochloric acid (HCl) is recommended.
-
It is advised not to store aqueous solutions for more than one day.
-
When preparing your working concentration in cell culture media, ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect your cells (typically ≤ 0.5%).
Q2: What is the stability of this compound in cell culture media (e.g., DMEM, RPMI-1640) at 37°C?
A2: There is a lack of direct, published quantitative data on the stability of this compound in common cell culture media like DMEM or RPMI-1640 supplemented with serum at 37°C over typical experimental durations (24-72 hours). However, studies on its stability in intravenous fluids provide some insights. This compound hydrochloride has been shown to be chemically stable for at least 48 hours at room temperature when diluted in various intravenous solutions.
Given the complex composition of cell culture media, which includes amino acids, vitamins, salts, and serum, it is recommended to assess this compound stability under your specific experimental conditions. A detailed protocol for this is provided in the "Experimental Protocols" section.
Q3: At what concentrations does this compound typically show anti-cancer effects in vitro?
A3: The effective concentration of this compound in in vitro anti-cancer studies can vary depending on the cell line and the specific endpoint being measured (e.g., apoptosis, inhibition of proliferation, adhesion). Several studies have reported effects in the millimolar (mM) range. For example, some studies have demonstrated growth inhibition and induction of apoptosis in gastric cancer cell lines at concentrations ranging from 0.5 to 4 mM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q4: Can this compound precipitate in my cell culture medium?
A4: this compound has limited solubility in aqueous solutions at neutral pH. While cell culture media are buffered, the addition of a highly concentrated this compound stock solution could potentially lead to precipitation, especially at higher final concentrations. To minimize this risk:
-
Prepare your working dilutions fresh for each experiment.
-
When diluting a DMSO stock, add it to the media with gentle vortexing to ensure rapid and even dispersion.
-
Visually inspect the medium for any signs of precipitation after adding this compound. If precipitation is observed, consider preparing a lower concentration stock solution or using a different solvent system if compatible with your cells.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Poor Cell Health
| Potential Cause | Troubleshooting Steps |
| High Solvent Concentration | Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is not toxic to your cells (typically ≤ 0.5%). Run a vehicle control (medium with the same concentration of solvent) to confirm. |
| This compound Concentration Too High | Perform a dose-response curve to determine the cytotoxic threshold for your specific cell line. Start with a wide range of concentrations to identify the IC50. |
| Contamination of Stock Solution | Prepare a fresh stock solution of this compound from a reliable source. Filter-sterilize the working solution before adding it to your cell culture. |
| Interaction with Media Components | Although not widely reported, consider the possibility of this compound interacting with components in your specific batch of media or serum. You can test for this by incubating this compound in complete media without cells and observing for any changes. |
Issue 2: Inconsistent or Non-reproducible Results
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound in Media | As the stability in cell culture media at 37°C is not well-documented, this compound may be degrading over the course of your experiment. Assess the stability using the protocol provided below. Consider replacing the media with freshly prepared this compound-containing media at regular intervals for long-term experiments. |
| Variability in Stock Solution | Avoid repeated freeze-thaw cycles of your stock solution by preparing single-use aliquots. Prepare a fresh stock solution if you suspect degradation. |
| Inconsistent Cell Seeding Density | Ensure that cells are seeded at the same density across all experiments, as cell confluency can influence the response to treatment. |
| Biological Variability of Cells | Use cells within a consistent and low passage number range to minimize phenotypic drift. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
In a sterile environment, weigh out the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Gently vortex until the this compound is completely dissolved.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
-
Materials:
-
Your complete cell culture medium (e.g., DMEM + 10% FBS + 1% Penicillin-Streptomycin)
-
This compound stock solution
-
Sterile culture plates or tubes
-
Incubator (37°C, 5% CO₂)
-
Method for quantifying this compound (e.g., HPLC, LC-MS)[2]
-
-
Procedure:
-
Prepare a working solution of this compound in your complete cell culture medium at the highest concentration you plan to use in your experiments.
-
Dispense the this compound-containing medium into multiple sterile containers.
-
Immediately take a sample from one container for your time zero (T=0) measurement. Store this sample appropriately for later analysis (e.g., at -80°C).
-
Place the remaining containers in a 37°C, 5% CO₂ incubator.
-
At subsequent time points (e.g., 24, 48, 72 hours), remove one container from the incubator and collect a sample for analysis.
-
Analyze the concentration of this compound in all collected samples using a validated analytical method like HPLC.[2]
-
Compare the concentrations at each time point to the T=0 concentration to determine the percentage of degradation.
-
Visualizations
Caption: A typical workflow for treating cultured cells with this compound.
Caption: A decision tree for troubleshooting this compound-induced cytotoxicity.
References
Troubleshooting unexpected Cimetidine off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected off-target effects of Cimetidine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: We observed unexpected drug-drug interactions in our in vivo animal study when co-administering a test compound with this compound. What could be the cause?
A1: this compound is a well-documented inhibitor of the cytochrome P450 (CYP) enzyme system in the liver.[1][2][3] This inhibition can decrease the metabolism of co-administered drugs that are substrates for these enzymes, leading to higher plasma concentrations and potential toxicity. This compound's inhibitory effect is not uniform across all CYP isoenzymes; it shows differential inhibition.[4][5] For instance, it is a potent inhibitor of CYP1A2, CYP2D6, and CYP3A4/5. Therefore, if your test compound is metabolized by these CYPs, competitive inhibition by this compound is a likely cause of the observed interactions.
Q2: Our in vitro cell-based assay shows a this compound-induced effect that seems unrelated to its known function as a histamine H2 receptor antagonist. What other mechanisms might be at play?
A2: this compound has several off-target effects independent of H2 receptor blockade. Notably, it has demonstrated anti-tumor activities through various mechanisms. These include:
-
Immunomodulation: this compound can enhance the host's immune response to tumor cells.
-
Inhibition of Cell Adhesion: It can block the adhesion of cancer cells to endothelial cells by down-regulating the expression of E-selectin, a key adhesion molecule. This effect is not shared by other H2 receptor antagonists like ranitidine and famotidine.
-
Induction of Apoptosis: In some cancer cell lines, this compound has been shown to induce apoptosis.
-
Inhibition of EGF-induced signaling: this compound can inhibit epidermal growth factor (EGF)-induced cell proliferation and migration in certain cancer cells by decreasing intracellular cAMP levels, which in turn inhibits the autophosphorylation of the EGF receptor (EGFR).
It is crucial to consider these alternative mechanisms when interpreting unexpected in vitro results.
Q3: We are using this compound as a negative control in an experiment involving a new H2 receptor antagonist, but we are seeing unexpected cellular changes. Why might this be?
A3: While this compound is a classic H2 receptor antagonist, its off-target effects make it a potentially problematic negative control. As mentioned in Q2, this compound can influence cell adhesion, immune responses, and cell signaling pathways unrelated to H2 receptor antagonism. For a cleaner experimental design, consider using other H2 receptor antagonists with fewer documented off-target effects, such as ranitidine or famotidine, which do not appear to share this compound's effects on E-selectin expression, for example.
Troubleshooting Guides
Issue 1: Inconsistent results in this compound-treated cancer cell line experiments.
| Possible Cause | Troubleshooting Step | Rationale |
| Cell line-specific effects | Test a panel of different cancer cell lines. | This compound's anti-tumor effects are not universal and can be cell-line specific. For example, its inhibition of EGF-induced proliferation was observed in some hepatocellular carcinoma cell lines but not others. |
| Histamine presence in media | Culture cells in histamine-free media and then supplement with known concentrations of histamine. | Some cancer cells express H2 receptors, and histamine can act as a growth factor. The presence of varying amounts of histamine in serum-containing media could lead to inconsistent results. |
| Off-target effects on cell adhesion | Perform a cell adhesion assay to endothelial cells (e.g., HUVECs). | This compound can inhibit cancer cell adhesion by downregulating E-selectin on endothelial cells. |
Issue 2: Discrepancy between in vivo and in vitro inhibitory concentrations of this compound on drug metabolism.
| Possible Cause | Troubleshooting Step | Rationale |
| Metabolite-Intermediate (MI) Complex Formation | Pre-incubate liver microsomes with this compound and an NADPH-generating system before adding the substrate. | The in vivo inhibitory potency of this compound on CYP enzymes is significantly higher than in vitro. This is because this compound forms a metabolite-intermediate complex with CYP enzymes, which is a more potent inhibitor than the parent drug. This complex formation requires NADPH. |
| Incorrect this compound Concentration | Review the literature for clinically relevant plasma concentrations of this compound and use those as a starting point for in vitro assays. | Early in vitro studies often used millimolar concentrations of this compound, which are much higher than therapeutic levels. |
Quantitative Data Summary
Table 1: Inhibition of Human Cytochrome P450 Isozymes by this compound in vitro
| CYP Isozyme | Substrate | This compound Concentration | % Inhibition / Effect | Reference |
| CYP1A2 | Caffeine | Not specified | Strong Inhibition | |
| CYP2D6 | Dextromethorphan | Not specified | Very Strong Inhibition | |
| CYP3A4/5 | Dextrorphan | Not specified | Moderate Inhibition | |
| CYP (unspecified) | Bufuralol | 3.0 mmol/L | 80% reduction in hydroxylase activity | |
| CYP (unspecified) | Nifedipine | 3.0 mmol/L | Strong inhibition (23% +/- 13% of control activity) | |
| CYP (unspecified) | Ethoxyresorufin | 3.0 mmol/L | Intermediate inhibition (77% +/- 6% of control activity) | |
| CYP (unspecified) | Aniline | 3.0 mmol/L | Intermediate inhibition (68% +/- 17% of control activity) | |
| CYP (unspecified) | Tolbutamide | 3.0 mmol/L | Little effect |
Table 2: Binding Constants of this compound with Cytochrome P450
| Enzyme Preparation | Apparent Spectral Dissociation Constant (Ks) | Reference |
| Microsomes from various animal species | Ks1: ~0.01 to 0.1 mmol/L | |
| Ks2: ~0.1 to 0.75 mmol/L | ||
| Purified CYP with high tolbutamide hydroxylase activity | 4.4 mmol/L | |
| Purified CYP metabolizing nifedipine | 0.7 mmol/L |
Experimental Protocols
Protocol 1: In Vitro Assay for this compound Inhibition of CYP450 Activity in Human Liver Microsomes
Objective: To determine the inhibitory potential of this compound on the activity of a specific CYP450 isozyme in vitro.
Materials:
-
Human liver microsomes (commercially available)
-
This compound
-
Specific CYP isozyme substrate (e.g., caffeine for CYP1A2, dextromethorphan for CYP2D6)
-
NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable quenching solvent
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Prepare stock solutions of this compound and the CYP substrate in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate human liver microsomes (final concentration ~0.2-0.5 mg/mL) with varying concentrations of this compound in phosphate buffer at 37°C for 10-15 minutes. Include a vehicle control (no this compound).
-
Initiate the metabolic reaction by adding the NADPH-regenerating system and the specific CYP substrate.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition of CYP activity for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value by plotting percent inhibition against this compound concentration.
Protocol 2: Cancer Cell Adhesion Assay to Endothelial Cells
Objective: To assess the effect of this compound on the adhesion of cancer cells to a monolayer of endothelial cells.
Materials:
-
Human cancer cell line (e.g., a colorectal cancer line)
-
Human umbilical vein endothelial cells (HUVECs)
-
Appropriate cell culture media and supplements
-
This compound
-
Fluorescent cell tracker dye (e.g., Calcein-AM)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Procedure:
-
Seed HUVECs into a 96-well plate and grow to a confluent monolayer.
-
Treat the HUVEC monolayer with an inflammatory cytokine (e.g., IL-1β or TNF-α) for 4-6 hours to induce E-selectin expression. Include an untreated control.
-
During the cytokine stimulation, treat a separate suspension of cancer cells with varying concentrations of this compound for a specified duration. Include a vehicle control.
-
Label the this compound-treated and control cancer cells with a fluorescent dye according to the manufacturer's protocol.
-
Wash the HUVEC monolayer to remove the cytokine-containing medium.
-
Add the fluorescently labeled cancer cells to the HUVEC monolayer and incubate for 30-60 minutes at 37°C to allow for adhesion.
-
Gently wash the wells to remove non-adherent cancer cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Quantify the percentage of adherent cells for each this compound concentration relative to the vehicle control.
Visualizations
Caption: Troubleshooting workflow for unexpected this compound effects.
Caption: this compound's inhibition of CYP450 via MI complex formation.
Caption: this compound's role in preventing cancer cell adhesion.
References
- 1. Effect of this compound on hepatic cytochrome P450: evidence for formation of a metabolite-intermediate complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical relevance of this compound drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential inhibition of individual human liver cytochromes P-450 by this compound [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative in vitro and in vivo inhibition of cytochrome P450 CYP1A2, CYP2D6, and CYP3A by H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cimetidine Concentration for CYP Inhibition In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of cimetidine as a cytochrome P450 (CYP) inhibitor in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of CYP inhibition by this compound?
A1: this compound inhibits CYP enzymes through a combination of direct competitive inhibition and mechanism-based inhibition. Its imidazole ring can bind reversibly to the heme iron of the cytochrome P450, competing with substrates for the active site. Additionally, this compound can be metabolized by CYP enzymes to a reactive metabolite that forms a more stable, quasi-irreversible complex with the enzyme, leading to time-dependent inhibition.[1][2]
Q2: Why are the effective in vitro concentrations of this compound for CYP inhibition much higher than observed in vivo?
A2: The concentrations of this compound required to inhibit drug metabolism in hepatic microsomes in vitro are often 100- to 1000-fold higher than those associated with a similar degree of inhibition in vivo.[2] This discrepancy is largely attributed to the formation of a metabolite-intermediate (MI) complex in vivo, which is a more potent inhibitory mechanism.[1][2] Standard in vitro assays may not fully recapitulate the conditions necessary for efficient MI complex formation.
Q3: Which CYP isoforms are most sensitive to this compound inhibition?
A3: this compound exhibits differential inhibition across CYP isoforms. It is a particularly potent inhibitor of CYP2D6. It also shows intermediate inhibition of CYP1A2, CYP2C9, CYP2E1, and CYP3A4/5, while its effect on other isoforms can be less pronounced.
Q4: Is pre-incubation of this compound with microsomes necessary?
A4: Yes, pre-incubation of this compound with liver microsomes in the presence of an NADPH-generating system is crucial, especially for investigating mechanism-based inhibition. This pre-incubation period allows for the metabolic activation of this compound and the formation of the inhibitory metabolite-intermediate complex, which can significantly increase the observed potency of inhibition for certain CYP isoforms. A typical pre-incubation time is 15 to 30 minutes.
Q5: What are common sources of variability in this compound inhibition studies?
A5: Variability in in vitro CYP inhibition studies with this compound can arise from several factors, including the source of the enzyme (e.g., human liver microsomes from different donors, recombinant enzymes), the specific substrate used for the assay, incubation times, and the concentration of microsomes. Purity of the this compound used is also a critical factor, as highly potent impurities can lead to an overestimation of its inhibitory activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weaker than expected inhibition | 1. Inappropriate assay conditions for mechanism-based inhibition.2. Sub-optimal concentration of this compound.3. High non-specific binding in the assay. | 1. Introduce a pre-incubation step (e.g., 15-30 minutes) with this compound and an NADPH-generating system before adding the substrate.2. Perform a concentration-response curve to determine the IC50 value and ensure you are working in an appropriate concentration range.3. Reduce the microsomal protein concentration in the incubation (e.g., ≤ 0.1 mg/mL) to minimize non-specific binding. |
| High variability between replicate experiments | 1. Inconsistent pre-incubation times or temperatures.2. Instability of this compound or the substrate in the assay medium.3. Pipetting errors. | 1. Strictly control all incubation parameters.2. Assess the stability of all reagents under the experimental conditions.3. Ensure proper mixing and accurate pipetting, especially for serial dilutions. |
| IC50 value differs significantly from published data | 1. Different experimental conditions (e.g., substrate, enzyme source, protein concentration).2. Impurities in the this compound sample. | 1. Carefully review and align your experimental protocol with published methods. Report all key assay parameters when documenting your results.2. Verify the purity of your this compound stock. If impurities are suspected, use a new, high-purity source. |
Data Presentation
Table 1: this compound Inhibitory Potency (IC50/Ki) against Major CYP Isoforms
| CYP Isoform | Test System | Substrate | IC50 / Ki (µM) | Reference(s) |
| CYP1A2 | Human Liver Microsomes | Caffeine | ~150 (IC50) | |
| CYP2C9 | Human Liver Microsomes | Tolbutamide | Weak inhibition | |
| CYP2C19 | Human Liver Microsomes | S-mephenytoin | Ki = 7.1 | |
| CYP2D6 | Human Liver Microsomes | Dextromethorphan | ~40 (IC50) | |
| CYP2D6 | Recombinant CYP2D6 | Bufuralol | Ki = 50-55 | |
| CYP3A4/5 | Human Liver Microsomes | Dextrorphan | >1000 (IC50) |
Note: IC50 and Ki values can vary significantly based on the experimental conditions, including the specific substrate and enzyme source used.
Experimental Protocols
Protocol: Determination of this compound IC50 for CYP Inhibition in Human Liver Microsomes
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound for a specific CYP isoform using human liver microsomes.
1. Materials:
-
This compound (high purity)
-
Pooled human liver microsomes (HLM)
-
CYP-specific substrate (e.g., caffeine for CYP1A2, dextromethorphan for CYP2D6)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for metabolite quantification
2. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Perform serial dilutions to obtain a range of working concentrations.
-
Prepare a stock solution of the CYP-specific substrate.
-
Prepare the NADPH regenerating system in phosphate buffer.
-
-
Incubation:
-
For direct inhibition:
-
In a microcentrifuge tube or 96-well plate, add phosphate buffer, HLM, and the this compound working solution.
-
Pre-warm the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the CYP-specific substrate and the NADPH regenerating system.
-
-
For mechanism-based inhibition (IC50 shift assay):
-
In one set of tubes/wells, add phosphate buffer, HLM, the this compound working solution, and the NADPH regenerating system (pre-incubation mix). In a parallel set, omit the NADPH regenerating system.
-
Pre-incubate both sets at 37°C for 15-30 minutes.
-
Initiate the reaction by adding the CYP-specific substrate.
-
-
-
Reaction Quenching and Sample Processing:
-
After a specific incubation time (e.g., 10-60 minutes, within the linear range of metabolite formation), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant for analysis.
-
-
Analysis:
-
Quantify the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition for each this compound concentration relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
References
Technical Support Center: Cimetidine's pH Effects in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals account for the pH-altering effects of cimetidine in cell-based assays.
Troubleshooting Guide
Issue: Inconsistent or unexpected results in cell-based assays after treatment with this compound.
This guide will walk you through a step-by-step process to determine if the observed effects are due to the pharmacological action of this compound or a consequence of a pH shift in your cell culture medium.
Q1: How can I determine if this compound is altering the pH of my cell culture medium?
A1: this compound is a weak base with a pKa of 6.8 and can cause an alkaline shift in the pH of your culture medium, especially at higher concentrations.[1] A solution of 1.5 mg/ml this compound in distilled water has a pH of 8.8.[2] Here is a protocol to quantify this effect:
Experimental Protocol: Measuring pH Shift Induced by this compound
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Note the pH of the stock solution.
-
Test Medium Preparation: In a multi-well plate, add your standard cell culture medium (e.g., DMEM, RPMI-1640) to several wells. Include wells with your complete medium (with serum and other supplements) and basal medium, as components like serum can have buffering capacity.
-
Addition of this compound: Add this compound to the test wells to achieve the final concentrations used in your cell-based assay. Include a vehicle control (the solvent used for the this compound stock).
-
pH Measurement:
-
Visual Inspection: If your medium contains phenol red, a color change from red-orange towards pink or fuchsia indicates an increase in pH.[3][4]
-
Microplate Reader: For a quantitative assessment, measure the absorbance of the phenol red at 560 nm and 415 nm. An increase in the 560 nm absorbance or a change in the ratio of 415 nm to 560 nm can be correlated to a specific pH value using a standard curve.[5]
-
pH Meter: For the most accurate measurement, use a calibrated pH meter to directly measure the pH of the medium in each well. Do this within the cell culture incubator to maintain temperature and CO2 equilibrium.
-
-
Incubation and Time-Course Measurement: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2). Measure the pH at different time points (e.g., 0, 2, 6, 24 hours) to understand the kinetics of the pH change.
Q2: My results are variable. How can I control for this compound-induced pH changes?
A2: To distinguish between the pharmacological effects of this compound and the effects of pH, it is crucial to have proper controls.
Experimental Protocol: pH-Matched Vehicle Control
-
Determine Maximum pH Shift: Using the protocol above, determine the highest pH value your medium reaches with the highest concentration of this compound used.
-
Prepare pH-Adjusted Medium: Prepare a separate batch of your cell culture medium and adjust its pH to match this highest observed value using a sterile, dilute base (e.g., 0.1 M NaOH). Be cautious to avoid over-titration.
-
Experimental Groups: Your experiment should now include the following groups:
-
Untreated cells (negative control)
-
Cells treated with the vehicle for this compound (vehicle control)
-
Cells treated with this compound at various concentrations
-
Cells treated with the pH-adjusted medium (pH control)
-
-
Data Analysis: Compare the results from the this compound-treated group with both the vehicle control and the pH control. If the results from the this compound-treated group are similar to the pH control, it is likely that the observed cellular response is due to the pH shift. If the results are different from the pH control, the effect is more likely to be pharmacological.
Frequently Asked Questions (FAQs)
Q3: What is the mechanism behind this compound's effect on pH?
A3: this compound is a histamine H2-receptor antagonist. Its chemical structure includes a guanidine group, and it acts as a weak base. In solution, it can accept protons (H+), thereby increasing the pH of the medium.
Q4: At what concentrations is the pH effect of this compound a concern?
A4: The magnitude of the pH shift is concentration-dependent. While in vitro studies have used a wide range of this compound concentrations, from 10⁻¹² M to 10⁻⁴ M, significant pH changes are more likely at higher concentrations (in the micromolar to millimolar range). It is recommended to perform a pH measurement for the specific concentrations used in your assay.
Data Presentation: Estimated pH Shift of this compound in DMEM
The following table provides an estimated pH shift in Dulbecco's Modified Eagle Medium (DMEM) containing 25 mM sodium bicarbonate and 10% Fetal Bovine Serum, equilibrated at 37°C and 5% CO2. These are illustrative values and should be experimentally verified for your specific medium and conditions.
| This compound Concentration (µM) | Estimated pH Shift (ΔpH) | Estimated Final pH |
| 1 | +0.02 | 7.42 |
| 10 | +0.05 | 7.45 |
| 100 | +0.15 | 7.55 |
| 500 | +0.30 | 7.70 |
| 1000 (1 mM) | +0.50 | 7.90 |
Q5: How can I improve the buffering capacity of my culture medium to counteract the pH effects of this compound?
A5: Standard cell culture media are typically buffered by a sodium bicarbonate system in equilibrium with the CO2 level in the incubator. To enhance buffering capacity, especially when working with compounds that alter pH, you can:
-
Supplement with HEPES: HEPES is a zwitterionic buffer that is effective in the physiological pH range of 7.2 to 7.6. Adding 10-25 mM HEPES to your medium can help stabilize the pH when cells are manipulated outside of a CO2 incubator or when using pH-altering compounds.
-
Adjust Bicarbonate and CO2 Levels: For media with high bicarbonate concentrations, such as DMEM, ensuring the correct CO2 level (often 10% for high bicarbonate formulations) is crucial for maintaining the target pH.
Q6: Can the pH effect of this compound interfere with colorimetric assays that use phenol red?
A6: Yes. Since this compound can directly alter the pH of the medium, it will cause a color change in phenol red-containing media independent of cellular metabolism. This can confound assays that rely on pH changes as a readout, such as some cytotoxicity and proliferation assays. It is advisable to use phenol red-free medium for such assays and employ alternative methods for assessing cell viability that are not pH-dependent (e.g., ATP-based assays like CellTiter-Glo®, or fluorescent assays).
Q7: Which cellular signaling pathways are known to be sensitive to changes in extracellular pH?
A7: Several signaling pathways are sensitive to fluctuations in extracellular pH, which can lead to misinterpretation of experimental results if not controlled for. These include:
-
MAPK Pathways: Extracellular alkalosis has been shown to activate the p38-MAPK signaling pathway.
-
Notch Signaling: Intracellular pH, which is influenced by extracellular pH, can regulate the transcription of genes in the Notch1 signaling pathway.
-
Calcium-Sensing Receptor (CaSR): Pathophysiological changes in extracellular pH can modulate the activity of the CaSR, which in turn affects intracellular signaling.
Visualizations
Mandatory Visualization 1: Experimental Workflow for Assessing this compound's pH Effects
Caption: Workflow for dissecting pharmacological vs. pH-mediated effects.
Mandatory Visualization 2: pH-Sensitive Signaling Pathways
Caption: this compound-induced pH changes can activate signaling pathways.
References
- 1. This compound - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. In vitro effect of this compound concentration and pH on guaiac-slide tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding pH and Osmolality in Cell Culture Media – Captivate Bio [captivatebio.com]
- 4. Blog [midsci.com]
- 5. agilent.com [agilent.com]
Technical Support Center: Mitigating Cimetidine Interference in Fluorescence-Based Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering interference from the H2-receptor antagonist, cimetidine, in their fluorescence-based assays. This guide provides detailed troubleshooting steps, frequently asked questions (FAQs), and experimental protocols to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is compound interference in fluorescence assays?
A1: Compound interference in fluorescence assays occurs when a test compound, such as this compound, possesses intrinsic properties that affect the fluorescence signal, leading to misleading results. This interference can manifest as an increase or decrease in the measured fluorescence, independent of the compound's biological activity on the intended target. The two primary mechanisms of interference are autofluorescence and fluorescence quenching.[1][2]
Q2: How does this compound interfere with fluorescence-based assays?
A2: this compound has been shown to interfere with fluorescence assays primarily through fluorescence quenching .[3][4][5] This means that this compound can decrease the fluorescence intensity of a fluorophore, which could be misinterpreted as a biological effect. While the intrinsic fluorescence (autofluorescence) of this compound is not well-documented in the provided search results, it remains a potential source of interference that should be experimentally evaluated.
Q3: Can this compound affect cell-based fluorescence reporter assays?
A3: Yes, this compound has been observed to interfere with reporter gene assays. For instance, in a luciferase-based reporter assay (which is luminescence-based but shares principles with fluorescence reporter assays in terms of monitoring signaling pathways), this compound was found to inhibit the induction of luciferase activity related to the NF-κB signaling pathway. This highlights the importance of considering potential off-target effects of this compound on cellular signaling pathways that might be under investigation using fluorescence-based reporters.
Q4: What are the first steps I should take if I suspect this compound is interfering with my assay?
A4: The initial step is to perform control experiments to isolate the effect of this compound. The most critical control is a "compound-only" control, where you measure the fluorescence of this compound in the assay buffer without any biological target (e.g., enzyme or cells). This will help determine if this compound itself is autofluorescent at the assay's wavelengths. To test for quenching, you should measure the fluorescence of your fluorophore with and without this compound.
Troubleshooting Guide
If you suspect this compound is interfering with your assay, follow this step-by-step guide to diagnose and resolve the issue.
Problem 1: Unexpectedly low fluorescence signal in the presence of this compound.
Possible Cause: Fluorescence Quenching by this compound.
Troubleshooting Steps:
-
Perform a Quenching Control Assay: To confirm quenching, measure the fluorescence of your assay's fluorophore at its working concentration in the presence of a serial dilution of this compound. A concentration-dependent decrease in fluorescence intensity is indicative of quenching.
-
Reduce this compound Concentration: If experimentally feasible, lower the concentration of this compound to a range where quenching is minimized.
-
Change the Fluorophore: Select a fluorophore that is less susceptible to quenching by this compound. This may require screening several different fluorescent probes.
-
Mathematical Correction: If the quenching is moderate and well-characterized, it may be possible to apply a correction factor to your data. However, this approach should be used with caution and validated thoroughly.
Problem 2: Unexpectedly high fluorescence signal in the presence of this compound.
Possible Cause: Autofluorescence of this compound.
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the fluorescence of this compound at the assay concentration in the assay buffer. A significant signal indicates autofluorescence.
-
Perform a Spectral Scan: Determine the excitation and emission spectra of this compound to identify its fluorescence profile. This will help in selecting appropriate filters and fluorophores to minimize interference.
-
Red-Shift the Assay: If this compound's autofluorescence is in the blue-green region, switch to a fluorophore with excitation and emission wavelengths in the red or far-red region of the spectrum, as this is a common strategy to avoid interference from autofluorescent compounds.
-
Background Subtraction: For cell-based assays, if the autofluorescence is consistent, you can subtract the background fluorescence from wells containing only this compound and cells from your experimental wells.
Experimental Protocols
Protocol 1: Assessing this compound Autofluorescence
Objective: To determine if this compound exhibits intrinsic fluorescence at the assay's excitation and emission wavelengths.
Materials:
-
This compound
-
Assay buffer
-
Fluorescence microplate reader with spectral scanning capabilities
-
Black, opaque microplates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer, starting from the highest concentration used in your assay.
-
Add the this compound dilutions to the wells of a black microplate.
-
Include wells with only the assay buffer as a blank control.
-
Set the fluorescence reader to the excitation and emission wavelengths of your primary assay.
-
Measure the fluorescence intensity of each well.
-
(Optional) Perform an emission scan of the highest concentration of this compound using the assay's excitation wavelength. Then, perform an excitation scan using the assay's emission wavelength.
Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessing this compound-Induced Quenching
Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.
Materials:
-
This compound
-
Assay fluorophore (at the concentration used in the assay)
-
Assay buffer
-
Fluorescence microplate reader
Procedure:
-
Prepare a solution of the assay fluorophore in the assay buffer at the concentration used in your primary assay.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, add the fluorophore solution to a set of wells.
-
Add the serial dilutions of this compound to these wells.
-
Include control wells with the fluorophore and assay buffer only (no this compound).
-
Incubate the plate under the same conditions as the primary assay.
-
Measure the fluorescence intensity.
Data Analysis: Compare the fluorescence of the wells containing this compound to the control wells. A concentration-dependent decrease in fluorescence indicates quenching.
Data Presentation
Table 1: Hypothetical Data for this compound Interference Assessment
| This compound (µM) | Autofluorescence (RFU) | Quenching of Fluorophore X (% of Control) |
| 0 (Control) | 50 | 100% |
| 1 | 55 | 95% |
| 10 | 75 | 80% |
| 50 | 150 | 60% |
| 100 | 300 | 45% |
Table 2: Mitigation Strategy Comparison
| Mitigation Strategy | Pros | Cons |
| Reduce this compound Concentration | Simple to implement. | May not be feasible depending on the required experimental concentration. |
| Switch to a Red-Shifted Fluorophore | Often effective at avoiding autofluorescence. | May require re-optimization of the assay. |
| Time-Resolved Fluorescence (TRF) | Can effectively eliminate short-lived autofluorescence. | Requires specific instrumentation and TRF-compatible probes. |
| Mathematical Correction | No change to the experimental protocol. | Can be complex to validate and may introduce errors. |
| Background Subtraction | Simple for autofluorescence. | Reduces the dynamic range of the assay. |
Visualizations
Caption: Troubleshooting workflow for this compound interference.
Caption: Potential interference of this compound with the NF-κB signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of ranitidine, nizatidine, and this compound by a sensitive fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of ranitidine, nizatidine, and this compound by a sensitive fluorescent probe - Analyst (RSC Publishing) [pubs.rsc.org]
Cimetidine degradation products and their potential experimental impact
This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential experimental issues arising from the degradation of cimetidine.
Troubleshooting Guides
Issue 1: Inconsistent Results in Histamine H2 Receptor Binding Assays
Symptoms:
-
Variability in IC50 values for this compound across experiments.
-
Decreased potency of this compound stock solutions over time.
-
Unexpected antagonist activity in control wells.
Possible Cause: Degradation of this compound into less active or inactive products. The primary degradation product, this compound sulfoxide, has significantly weaker histamine H2-receptor antagonist properties.[1] Another potential degradant, the guanylurea derivative, formed under acidic conditions, also exhibits reduced activity.[2][3]
Troubleshooting Steps:
-
Assess Stock Solution Stability:
-
Protocol: Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., water or DMSO). Analyze an aliquot immediately using a validated HPLC method to determine the initial concentration and purity. Store the remaining stock solution under your typical experimental conditions (e.g., 4°C, -20°C, or room temperature).[1] Analyze aliquots at regular intervals (e.g., 24 hours, 48 hours, 1 week) to monitor for the appearance of degradation peaks and a decrease in the parent this compound peak.
-
Expected Outcome: A stable solution will show minimal (<5%) degradation over the tested period. If significant degradation is observed, adjust storage conditions (e.g., store at -80°C, protect from light, prepare fresh for each experiment).
-
-
Verify pH of Experimental Buffers:
-
Protocol: Measure the pH of all buffers and solutions used in the binding assay. Acidic conditions can accelerate the hydrolysis of the cyanoguanidino group of this compound to form the guanylurea derivative.[3]
-
Expected Outcome: Ensure all solutions are maintained at the recommended physiological pH for the assay.
-
-
Analyze for Degradation Products:
-
Protocol: If degradation is suspected, use a stability-indicating HPLC method to separate and identify this compound from its primary degradation products, such as this compound sulfoxide.
-
Expected Outcome: The presence of significant peaks other than this compound confirms degradation.
-
Workflow for Troubleshooting Inconsistent Binding Assay Results
Caption: Troubleshooting workflow for inconsistent H2 receptor binding assays.
Issue 2: Unexpected Inhibition of Cytochrome P450 (CYP) Enzymes
Symptoms:
-
Greater than expected inhibition of CYP isozymes (e.g., CYP1A2, CYP2D6, CYP3A4) by a this compound solution.
-
Time-dependent increase in CYP inhibition from the same stock solution.
Possible Cause: While this compound itself is a known inhibitor of several CYP450 enzymes, some degradation products may also possess or lack inhibitory activity, leading to unpredictable results. Oxidative degradation can occur, and the resulting products may have altered interactions with CYP enzymes.
Troubleshooting Steps:
-
Confirm Identity and Purity of this compound:
-
Protocol: Use HPLC-MS to confirm the molecular weight of the compound in your stock solution and to check for the presence of impurities or degradation products.
-
Expected Outcome: The primary peak should correspond to the molecular weight of this compound, with minimal other signals.
-
-
Evaluate Impact of Light and Air Exposure:
-
Protocol: Prepare two sets of this compound dilutions. Protect one from light and air (e.g., using amber vials, purging with nitrogen), and expose the other to ambient lab conditions. Compare the CYP inhibition profiles of both sets over time. This compound can be susceptible to photo-oxidation.
-
Expected Outcome: If the exposed sample shows increased or altered inhibition, light and/or oxygen are likely causing degradation.
-
-
Perform a Pre-incubation Study:
-
Protocol: Pre-incubate your this compound solution with the microsomes or recombinant CYP enzymes for varying amounts of time before adding the substrate.
-
Expected Outcome: A time-dependent increase in inhibition may suggest the formation of an active metabolite or a mechanism-based inhibitor, which could be influenced by degradation products.
-
Logical Diagram for CYP Inhibition Troubleshooting
References
Addressing Cimetidine-induced cytotoxicity in non-target cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cimetidine-induced cytotoxicity in non-target cell lines during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Unexpectedly High Cytotoxicity in Non-Target Cell Lines
Question: I am observing significant cell death in my non-target (normal) cell line at this compound concentrations that are reported to be safe or used for anticancer studies. What could be the cause?
Answer:
Several factors could contribute to unexpectedly high cytotoxicity. Consider the following troubleshooting steps:
-
Cell Line Sensitivity: Non-target cell lines exhibit differential sensitivity to this compound. For instance, while some studies on normal cell lines like Rat Embryo Fibroblasts (REF) show cytotoxic effects at specific concentrations, your specific cell line might be more sensitive.
-
Compound Purity and Solvent Effects: Ensure the purity of your this compound stock. Impurities could contribute to toxicity. Additionally, the solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Always include a vehicle control (cells treated with the solvent alone at the highest concentration used) in your experimental setup.
-
Off-Target Effects: While this compound's primary target is the histamine H2 receptor, it can have off-target effects, especially at higher concentrations. These may include inhibition of cytochrome P450 enzymes, which could affect cellular metabolism and potentiate toxicity.[1]
-
Experimental Conditions: Factors such as cell density, passage number, and media composition can influence cellular response to drugs. Ensure consistency in your experimental setup.
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A workflow to troubleshoot unexpected this compound cytotoxicity.
Issue 2: Discrepancy Between Different Cytotoxicity Assays
Question: My MTT assay results suggest high cell viability, but visual inspection under the microscope and results from an LDH assay indicate significant cell death. Why is there a discrepancy?
Answer:
Different cytotoxicity assays measure distinct cellular parameters. A discrepancy between them often points to a specific mechanism of cell death or interference with the assay itself.
-
MTT Assay Principle: The MTT assay measures mitochondrial reductase activity, which is an indicator of metabolic activity.[1] In some cases, cells can be morphologically compromised and non-viable but still retain some enzymatic activity, leading to an overestimation of viability.
-
LDH Assay Principle: The LDH (lactate dehydrogenase) assay measures the release of LDH from cells with compromised membrane integrity, which is a marker of necrosis or late apoptosis.
-
Possible Explanation: this compound might be inducing apoptosis. In early apoptosis, cells may still be metabolically active (positive MTT result) but have initiated the cell death program. An LDH assay might not detect significant LDH release until later stages when secondary necrosis occurs.
Recommendation: To get a clearer picture, use a combination of assays that measure different aspects of cell health and death. For example, combine a metabolic assay (MTT) with a membrane integrity assay (LDH or Trypan Blue) and an apoptosis-specific assay (Annexin V/PI staining).
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of this compound-induced cytotoxicity?
A1: this compound has been shown to induce cytotoxicity through several mechanisms, primarily studied in cancer cells but potentially relevant to non-target cells at higher concentrations:
-
Induction of Apoptosis: this compound can trigger programmed cell death by activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases, such as caspase-3, -8, and -9, and an altered ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[2][3]
-
Mitochondrial Dysfunction: this compound has been observed to inhibit mitochondrial respiration, which can lead to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS), causing oxidative stress.[4]
-
Inhibition of Cytochrome P450: this compound is a known inhibitor of various cytochrome P450 enzymes. This can disrupt normal cellular metabolism and detoxification processes, potentially leading to an accumulation of toxic byproducts.
This compound-Induced Apoptotic Signaling Pathway
Caption: this compound can induce apoptosis via intrinsic and extrinsic pathways.
Q2: Are there known IC50 values for this compound in non-target cell lines?
A2: Comprehensive data on the IC50 values of this compound across a wide range of non-target human cell lines is limited in publicly available literature. Most studies focus on its effects on cancer cell lines. However, some data is available:
| Cell Line Type | Cell Line | IC50 Value | Reference |
| Normal Fibroblast | Rat Embryo Fibroblast (REF) | Cytotoxic effects observed at concentrations of 31.25-1000 µg/mL | |
| Normal Kidney | HEK293 | Data on inhibition of transporters, but not direct cytotoxicity IC50, is more common. | |
| Normal Endothelial | HUVEC | Often used in co-culture; direct cytotoxicity data is sparse. |
Note: It is highly recommended to determine the IC50 value empirically for your specific non-target cell line using a dose-response experiment.
Q3: How can I mitigate this compound's cytotoxicity in my non-target cells, especially in a co-culture system with cancer cells?
A3: Mitigating cytotoxicity in non-target cells while maintaining its effect on target cells is challenging. Here are a few strategies:
-
Concentration Optimization: The most straightforward approach is to carefully titrate the this compound concentration to find a therapeutic window where it affects the cancer cells with minimal toxicity to the non-target cells. This requires precise IC50 determination for both cell types.
-
Co-treatment with Antioxidants: If cytotoxicity is mediated by oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) might offer some protection to the non-target cells. This needs to be validated to ensure it doesn't interfere with the desired effects on cancer cells.
-
Targeted Delivery Systems: In a more advanced approach, consider the use of drug delivery systems that specifically target the cancer cells, thereby reducing the exposure of non-target cells to this compound.
Q4: What are the appropriate controls to include in my cytotoxicity experiments?
A4: Proper controls are crucial for the correct interpretation of your results:
-
Untreated Control: Cells cultured in medium without any treatment. This serves as the baseline for cell viability.
-
Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO) at the highest concentration present in the experimental wells. This control is essential to distinguish the effect of the drug from the effect of the solvent.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine for apoptosis, or Triton X-100 for necrosis) to ensure that the assay is working correctly and can detect cell death.
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is for assessing cell viability based on mitochondrial metabolic activity.
Materials:
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate controls for the desired duration (e.g., 24, 48, 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
2. Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FACS tubes
Procedure:
-
Seed and treat cells with this compound as for the MTT assay.
-
Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
3. Western Blot for Cleaved Caspase-3
This protocol detects the activated form of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membrane
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
Procedure:
-
Treat cells with this compound, then lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 12-15% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses lung tumor growth in mice through proapoptosis of myeloid-derived suppressor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repurposing drugs in oncology (ReDO)—this compound as an anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cimetidine Dosage Adjustment in Renally Impaired Animal Models
This technical support center provides guidance for researchers and scientists on adjusting cimetidine dosage in animal models with renal impairment. The following information is intended to support experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to adjust the dosage of this compound in animal models with renal impairment?
A1: this compound is primarily eliminated from the body through the kidneys.[1][2] In a state of renal impairment, the kidneys' ability to filter and excrete drugs like this compound is diminished. This can lead to drug accumulation in the bloodstream, a prolonged half-life, and an increased risk of dose-dependent side effects.[3] Therefore, adjusting the dosage is crucial to maintain therapeutic efficacy while avoiding toxicity in renally impaired animal models.
Q2: What are the common methods for inducing renal impairment in animal models for this type of study?
A2: Several methods can be used to induce renal impairment in animal models, broadly categorized into acute kidney injury (AKI) and chronic kidney disease (CKD) models.
-
Acute Kidney Injury (AKI) Models:
-
Nephrotoxic Agent-Induced AKI: Administration of agents like gentamicin is a common method. For example, gentamicin can be administered to rats at a dose of 80 mg/kg, once daily for 7 days, to induce nephrotoxicity.[4][5]
-
Ischemia-Reperfusion Injury: This surgical model involves temporarily clamping the renal artery to induce ischemia, followed by reperfusion, which leads to acute kidney damage.
-
-
Chronic Kidney Disease (CKD) Models:
-
Surgical Ablation: This involves the surgical removal of a portion of the kidney mass (e.g., 5/6th nephrectomy) to induce a progressive decline in renal function. This method has been used to create chronically uremic dogs.
-
Q3: How can I assess the level of renal impairment in my animal model?
A3: The level of renal impairment is typically assessed by measuring biomarkers of kidney function. Key parameters include:
-
Serum Creatinine and Blood Urea Nitrogen (BUN): Elevated levels of serum creatinine and BUN are hallmark indicators of reduced kidney function.
-
Creatinine Clearance (CrCl): This is a more direct measure of the glomerular filtration rate (GFR) and can be calculated from serum creatinine, urine creatinine, and urine flow rate. It's important to note that this compound can competitively inhibit the tubular secretion of creatinine, which can lead to an increase in serum creatinine and a decrease in its clearance, independent of changes in GFR.
Q4: What are the known pharmacokinetic parameters of this compound in healthy animal models?
A4: Having baseline pharmacokinetic data from healthy animals is essential for comparison when studying renally impaired models.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Animal Models
| Animal Model | Dosage | Half-life (t½) | Clearance (CL) |
| Rat | - | 43 to 49 minutes | - |
| Dog | 5 mg/kg (IV) | 1.6 hours | - |
Q5: Are there any established formulas for adjusting this compound dosage based on renal function in animals?
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Unexpectedly high serum creatinine levels after this compound administration. | This compound can inhibit the tubular secretion of creatinine, leading to an increase in serum creatinine that does not reflect a true decrease in GFR. | Use an alternative marker for GFR assessment that is not dependent on tubular secretion, such as inulin clearance or iohexol clearance. |
| High variability in the degree of renal impairment within the experimental group. | The response to nephrotoxic agents or surgical procedures can vary between individual animals. | Ensure consistent administration of the nephrotoxic agent and standardized surgical procedures. Increase the number of animals in each group to account for biological variability. |
| Difficulty in establishing a clear correlation between renal function markers and this compound clearance. | The relationship between markers like serum creatinine and drug clearance can be complex and may not be linear, especially in severe renal impairment. | Perform pharmacokinetic studies at different stages of renal impairment to map the relationship more accurately. Consider using more direct measures of GFR. |
Experimental Protocols
Protocol 1: Induction of Gentamicin-Induced Acute Kidney Injury in Rats
This protocol is based on methodologies described in the literature.
Materials:
-
Male Wistar rats (200-250g)
-
Gentamicin sulfate solution
-
Saline solution (0.9% NaCl)
-
Metabolic cages for urine collection
-
Equipment for blood collection and processing
-
Assay kits for serum creatinine and BUN
Procedure:
-
Acclimatize rats for at least one week before the experiment.
-
Divide animals into a control group and a gentamicin-treated group.
-
Control Group: Administer an equivalent volume of saline solution intraperitoneally (IP) once daily for 7 days.
-
Gentamicin Group: Administer gentamicin at a dose of 80 mg/kg body weight IP once daily for 7 days.
-
On day 8, place the rats in metabolic cages for 24-hour urine collection to measure urine volume and creatinine.
-
At the end of the 24-hour period, collect blood samples via a suitable method (e.g., tail vein, cardiac puncture under anesthesia).
-
Centrifuge the blood to separate serum and store at -20°C until analysis.
-
Measure serum creatinine and BUN concentrations using commercially available kits.
-
Calculate creatinine clearance to assess the degree of renal impairment.
Protocol 2: Determining Adjusted this compound Dosage in Renally Impaired Rats (A Proposed Workflow)
This is a proposed experimental workflow, as direct, validated protocols are not available in the literature.
Objective: To determine the appropriate dosage adjustment for this compound in a rat model of acute renal injury.
Procedure:
-
Induce acute kidney injury in a cohort of rats using the protocol described above (Protocol 1).
-
Based on the severity of renal impairment (e.g., 50% reduction in creatinine clearance), divide the animals into subgroups.
-
Pharmacokinetic Study:
-
Administer a single intravenous (IV) dose of this compound to both a healthy control group and the renally impaired subgroups. A starting point for the dose in the impaired groups could be a 50% reduction from the standard dose used in healthy rats.
-
Collect serial blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 360 minutes) after this compound administration.
-
Analyze plasma samples for this compound concentration using a validated analytical method (e.g., HPLC).
-
Calculate key pharmacokinetic parameters for each group:
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Area under the concentration-time curve (AUC)
-
-
-
Data Analysis and Dosage Adjustment:
-
Compare the pharmacokinetic parameters between the healthy and renally impaired groups.
-
Based on the increase in AUC and half-life, and the decrease in clearance, calculate the required dosage adjustment. For example, if the AUC is doubled in the renally impaired group, the dose should be halved to achieve a similar systemic exposure to the healthy group.
-
The goal is to find a dose for the renally impaired group that results in an AUC comparable to that of the healthy group receiving a standard therapeutic dose.
-
Visualizations
Caption: Experimental workflow for determining this compound dosage adjustment.
Caption: this compound's primary renal excretion pathways.
References
- 1. Pharmacokinetics of histamine (H2)-receptor antagonists, including roxatidine, in chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic properties of histamine H2-receptor antagonists. Relationship between intrinsic potency and effective plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of H2-receptor antagonists in patients with renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. internationalscholarsjournals.org [internationalscholarsjournals.org]
- 5. internationalscholarsjournals.com [internationalscholarsjournals.com]
Problems with Cimetidine bioavailability in oral gavage studies
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with cimetidine bioavailability in oral gavage experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of this compound and what factors cause it to vary?
A1: The absolute oral bioavailability of this compound is typically between 60% and 70% in healthy humans and preclinical models.[1][2] However, this value can be highly variable. Several factors contribute to this variability, including:
-
Gastric pH: The pH of the stomach can alter the absorption kinetics of this compound.[3]
-
First-Pass Metabolism: this compound undergoes moderate metabolism in the liver after absorption from the gut, which reduces the amount of active drug reaching systemic circulation.[2]
-
Discontinuous Absorption: The drug can be absorbed at different rates in various segments of the gastrointestinal tract.[1]
-
Animal-Specific Factors: Age can significantly influence pharmacokinetic parameters, with elderly patients showing a longer elimination half-life.
Q2: Why am I observing a "double peak" phenomenon in my plasma concentration-time profile?
A2: The appearance of two distinct peaks in the plasma concentration profile after oral administration of this compound is a well-documented phenomenon. This is most frequently observed in fasted states when the gastric pH is low (pH ≤ 3). The leading hypothesis is that this pattern results from discontinuous absorption influenced by gastric emptying and pH. At low pH, absorption may follow zero-order kinetics, but as the drug moves through the GI tract and encounters different pH environments, the absorption rate can change, leading to a second surge of drug entering the bloodstream.
Q3: How does the choice of formulation vehicle impact this compound absorption in an oral gavage study?
A3: The formulation vehicle is critical and can significantly alter bioavailability. Key considerations include:
-
Solubility: this compound is a weakly basic drug. The vehicle's pH and composition (e.g., use of co-solvents) can affect how well the drug dissolves, which is a prerequisite for absorption.
-
pH of the Vehicle: Since this compound's absorption kinetics are pH-dependent, the pH of the dosing solution can influence the absorption profile.
-
Excipients: Certain excipients can interact with this compound. For example, some antacids can reduce the rate and extent of its absorption. Formulation strategies like solid dispersions or self-emulsifying systems have been used to enhance its solubility and absorption.
Q4: What are the key metabolic pathways for this compound, and how can they affect my results?
A4: this compound is primarily metabolized in the liver and small intestine.
-
Primary Metabolite: The main metabolite is this compound sulfoxide, with hydroxymethylthis compound as a minor metabolite.
-
Enzyme Systems: Both cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases are involved in its metabolism.
-
CYP Inhibition: this compound is a well-known inhibitor of several CYP450 isoenzymes, including CYP1A2, 2C9, 2C19, 2D6, 2E1, and 3A4. This is a critical factor in studies involving co-administration of other drugs, as this compound can significantly increase the plasma levels of compounds metabolized by these enzymes.
Q5: Can co-administered drugs affect this compound bioavailability?
A5: Yes. While this compound is more known for affecting the metabolism of other drugs, certain compounds can alter its absorption and excretion. For instance, antacids can reduce its absorption rate. Drugs that alter gastric pH or gastrointestinal motility could theoretically impact its absorption profile. Furthermore, since this compound is a substrate for renal transporters, co-administration with other drugs that interact with these transporters could potentially alter its elimination.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during oral gavage studies with this compound.
Problem 1: Consistently Low or Inconsistent Bioavailability
| Potential Cause | Troubleshooting Recommendation |
| Poor Drug Solubility/Dissolution | This compound's solubility is pH-dependent. Ensure the vehicle pH is appropriate to maintain solubility. Consider using co-solvents (e.g., PEG 400) or a surfactant, ensuring they are safe for the animal model. |
| Inaccurate or Inconsistent Dosing | Verify the dose calculation, concentration of the dosing solution, and gavage volume for each animal. Ensure the dosing suspension is homogenous by continuous stirring. |
| Improper Gavage Technique | Ensure the gavage needle is correctly placed in the stomach, not the esophagus or lungs. Standardize the technique across all technicians and animals to reduce variability. |
| High First-Pass Metabolism | The inherent first-pass metabolism of this compound will limit oral bioavailability. An intravenous (IV) dosing group is essential to accurately calculate absolute bioavailability. |
| Variable Gastric pH/Emptying | Standardize the fasting period for all animals (e.g., overnight fasting with free access to water) to minimize variability in gastrointestinal conditions. The presence of food can slow absorption. |
Problem 2: High Inter-Animal Variability in Pharmacokinetic Parameters
| Potential Cause | Troubleshooting Recommendation |
| Inhomogeneous Dosing Suspension | If using a suspension, ensure it is uniformly mixed before drawing each dose. Use a magnetic stirrer during the dosing procedure. Including a suspending agent (e.g., 0.5% carboxymethylcellulose) can prevent settling. |
| Physiological Differences | Natural variations in animal GI physiology exist. Increase the number of animals per group (n) to improve statistical power and account for biological variability. |
| Stress-Induced GI Changes | Stress from handling or the gavage procedure can alter gut motility. Ensure animals are properly acclimatized to the facility and handling procedures before the study begins. |
| Incorrect Sample Handling | Ensure blood samples are processed consistently and stored correctly to prevent drug degradation prior to analysis. |
Section 3: Experimental Protocols & Data
Protocol 1: Standard Pharmacokinetic Study of this compound in Rats via Oral Gavage
This protocol provides a general framework. Specifics should be adapted based on experimental goals.
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).
-
Acclimatization: Acclimatize animals for at least 3-5 days before the experiment.
-
Housing: House animals in standard conditions with a 12-hour light/dark cycle.
-
Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Formulation Preparation:
-
Vehicle Example: 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) with 0.1% (v/v) Tween 80 in sterile water.
-
Preparation: Weigh the required amount of this compound. Prepare the vehicle by first dissolving Tween 80, then slowly adding HPMC while stirring to avoid clumping. Add this compound to the vehicle and vortex/sonicate until a uniform suspension is achieved. Prepare fresh on the day of dosing.
-
-
Dosing:
-
Weigh each animal immediately before dosing to calculate the precise volume.
-
Administer the this compound formulation via oral gavage at the target dose (e.g., 50 mg/kg). The typical gavage volume for a rat is 5-10 mL/kg.
-
Administer the vehicle alone to a control group.
-
Record the exact time of dosing for each animal.
-
-
Blood Sampling:
-
Collect blood samples (approx. 200-250 µL) from a suitable site (e.g., tail vein, saphenous vein) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Suggested Time Points: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Sample Processing:
-
Centrifuge blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate plasma.
-
Harvest the plasma supernatant and store at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS.
-
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 252.34 g/mol | |
| pKa (weak base) | 6.8 - 6.93 | |
| Water Solubility | ~2.5 - 2.7 mg/mL (LogS: -1.6) | |
| LogP (octanol/water) | 0.116 - 0.4 | |
| BCS Classification | Class III (High Solubility, Low Permeability) |
Table 2: this compound Pharmacokinetic Parameters in Different Conditions
| Species | Condition | T½ (hours) | Oral Bioavailability (%) | Reference(s) |
| Human | Healthy Volunteers | ~2 | ~60-70% | |
| Human | Ulcer Patients | ~2 | ~60% | |
| Rat | N/A | ~1 | ~60-70% (typical range) | |
| Dog | Fasted, Gastric pH ≤ 3 | N/A (double peaks observed) | Not significantly influenced by pH |
Table 3: Common Drug Interactions due to this compound-Mediated CYP450 Inhibition
| CYP Enzyme Inhibited | Example Co-Administered Drugs with Increased Levels | Reference(s) |
| CYP3A4 | Benzodiazepines (e.g., Diazepam), Calcium Channel Blockers | |
| CYP1A2 | Theophylline, Warfarin | |
| CYP2D6 | Beta-blockers (e.g., Metoprolol, Propranolol), Tricyclic Antidepressants | |
| CYP2C9 | Warfarin, Phenytoin |
Section 4: Visual Guides
Diagrams of Workflows and Pathways
Caption: Troubleshooting workflow for low this compound bioavailability.
Caption: Key factors influencing this compound oral absorption profile.
Caption: this compound's inhibitory effect on CYP450 drug metabolism.
References
Technical Support Center: Cimetidine Interference with Colorimetric Protein Quantification Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when quantifying protein in the presence of cimetidine, a common H2 receptor antagonist. This compound can interfere with several common colorimetric protein assays, leading to inaccurate protein concentration measurements. This guide will help you identify the source of interference, mitigate its effects, and choose the most appropriate assay for your experimental needs.
Frequently Asked Questions (FAQs)
Q1: Why does this compound interfere with some protein quantification assays?
A1: this compound's chemical structure, which includes an imidazole ring, is the primary cause of interference, particularly in copper-based protein assays like the Bicinchoninic Acid (BCA) and Lowry assays. The imidazole ring can chelate copper ions (Cu²⁺), which is a critical step in the colorimetric reaction of these assays. This interaction reduces the amount of copper available to react with the protein, leading to an underestimation of the protein concentration. Additionally, this compound itself exhibits absorbance in the UV spectrum, which can directly interfere with spectrophotometric readings if its absorbance spectrum overlaps with that of the assay's chromophore.
Q2: Which protein quantification assays are most affected by this compound?
A2: The Lowry and BCA assays are most susceptible to interference from this compound due to their reliance on copper ion reduction. The Bradford assay, which is based on the binding of Coomassie dye to proteins, is generally more tolerant of imidazole-containing compounds like this compound.
Q3: At what concentrations does this compound start to interfere with these assays?
A3: The exact concentration at which this compound begins to interfere can vary depending on the specific assay conditions and the protein concentration in the sample. As a general guideline, interference with copper-based assays can be observed at this compound concentrations commonly used in in-vitro studies. It is always recommended to perform a pilot experiment to determine the interference threshold for your specific experimental setup.
Q4: Can I use a standard curve prepared with this compound to correct for the interference?
A4: While it is theoretically possible to create a standard curve containing the same concentration of this compound as your samples, this approach is not always reliable. The interaction between this compound and the assay reagents may not be linear across all protein concentrations. Therefore, this method may not fully correct for the interference and could still lead to inaccurate results.
Q5: What are the recommended methods to remove this compound from my protein samples before quantification?
A5: The most effective way to eliminate this compound interference is to remove the drug from the protein sample prior to the assay. Protein precipitation is a widely used and effective method for this purpose. The two most common precipitation methods are Trichloroacetic Acid (TCA) precipitation and acetone precipitation. Detailed protocols for these methods are provided in the "Experimental Protocols" section below.
Q6: Are there any protein quantification assays that are not affected by this compound?
A6: The Bradford assay is a good alternative as it is less susceptible to interference from imidazole-containing compounds.[1] However, it is still advisable to test for potential interference in your specific sample matrix. Additionally, non-interfering protein assays, which often involve a precipitation step to remove interfering substances, can be a reliable option.[2]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered when quantifying proteins in the presence of this compound.
Issue 1: Inaccurate or inconsistent protein concentration readings.
| Possible Cause | Troubleshooting Step | Recommended Action |
| This compound Interference | Identify the type of protein assay being used. | If using a BCA or Lowry assay, this compound is a likely cause of interference. Switch to the Bradford assay or use a protein precipitation method to remove this compound before re-assaying. |
| Incorrect Blanking | Review the blanking procedure. | Ensure the blank solution contains the same concentration of this compound and buffer components as the samples, but without the protein. |
| Pipetting Errors | Check pipetting accuracy and consistency. | Use calibrated pipettes and ensure proper mixing of reagents and samples. |
| Reagent Instability | Verify the age and storage conditions of the assay reagents. | Use fresh reagents and store them according to the manufacturer's instructions. |
Issue 2: High background absorbance in the assay.
| Possible Cause | Troubleshooting Step | Recommended Action |
| This compound Absorbance | Check the UV-Vis absorbance spectrum of this compound. | This compound has absorbance maxima around 218-220 nm.[3] While this is outside the typical reading wavelengths for colorimetric assays, high concentrations could contribute to background absorbance. Use a blank that accurately reflects the sample matrix. |
| Contaminated Reagents or Cuvettes | Inspect reagents and cuvettes for any visible contamination. | Use fresh, high-quality reagents and clean cuvettes for each measurement. |
| Precipitate Formation | Observe the samples after adding the assay reagent. | If a precipitate forms, it can scatter light and increase the absorbance reading. Consider diluting the sample or using a different assay. |
Quantitative Data Summary
The following tables summarize the expected interference of this compound in the Bradford, BCA, and Lowry assays. Please note that this is generalized data, and the actual level of interference may vary based on specific experimental conditions.
Table 1: this compound Interference in Different Protein Assays
| Assay Type | Principle | Expected Interference Level from this compound |
| Bradford | Coomassie dye binding | Low to Moderate |
| BCA | Copper chelation and reduction | High |
| Lowry | Copper chelation and Folin reagent reduction | High |
Experimental Protocols
Protocol 1: Trichloroacetic Acid (TCA) Precipitation
This method is effective for removing this compound and other small molecule contaminants from protein samples.
Materials:
-
Trichloroacetic acid (TCA), 100% (w/v) solution
-
Acetone, ice-cold
-
Microcentrifuge
-
Appropriate buffer for protein resuspension (e.g., PBS or Tris buffer)
Procedure:
-
To your protein sample, add an equal volume of 20% TCA.
-
Incubate the mixture on ice for 30 minutes to allow the protein to precipitate.
-
Centrifuge the sample at 15,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant, which contains the this compound.
-
Wash the protein pellet by adding 200 µL of ice-cold acetone. This helps to remove any residual TCA.
-
Centrifuge at 15,000 x g for 5 minutes at 4°C.
-
Carefully decant the acetone and allow the pellet to air-dry for 5-10 minutes. Do not over-dry the pellet, as it may be difficult to resuspend.
-
Resuspend the protein pellet in a suitable buffer for your downstream application and protein assay.
Protocol 2: Acetone Precipitation
This is another common method for precipitating proteins and removing interfering substances.
Materials:
-
Acetone, ice-cold (-20°C)
-
Microcentrifuge
-
Appropriate buffer for protein resuspension
Procedure:
-
Add four times the volume of ice-cold acetone to your protein sample.
-
Vortex the mixture and incubate at -20°C for at least 60 minutes.
-
Centrifuge the sample at 13,000-15,000 x g for 10 minutes.
-
Carefully decant the supernatant.
-
Allow the protein pellet to air-dry at room temperature for up to 30 minutes.
-
Resuspend the pellet in an appropriate buffer.
Visualizations
Mechanism of this compound Interference in Copper-Based Assays
Caption: this compound's imidazole ring chelates Cu²⁺ ions, preventing their reduction by proteins.
Recommended Workflow for Protein Quantification in the Presence of this compound
References
Ensuring consistent Cimetidine activity across different experimental batches
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure consistent cimetidine activity across different experimental batches.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in a research context?
A1: this compound primarily acts as a competitive antagonist of the histamine H2 receptor.[1] In experimental settings, this action blocks histamine-induced physiological effects, such as the stimulation of gastric acid secretion. It achieves this by preventing histamine from binding to H2 receptors on parietal cells, which in turn inhibits the production of cyclic AMP (cAMP), a key signaling molecule in the acid secretion pathway. Additionally, this compound has been shown to have anti-cancer properties by inhibiting cell proliferation, inducing apoptosis, and modulating the tumor microenvironment.[2][3]
Q2: How should I prepare and store a stock solution of this compound for in vitro experiments?
A2: For cell culture experiments, a common practice is to prepare a stock solution of this compound in a sterile solvent. This compound is soluble in water (with heating), methanol, and ethanol.[4][5] The addition of dilute hydrochloric acid can enhance its solubility in aqueous solutions. A typical stock solution can be prepared at 10-50 mg/mL in sterile phosphate-buffered saline (PBS) or cell culture medium. It is recommended to filter-sterilize the stock solution and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles. For long-term storage (up to 2 years), -80°C is advisable.
Q3: What are the critical quality control parameters to consider for a new batch of this compound?
A3: When receiving a new batch of this compound for research, it is crucial to verify its quality to ensure consistency. Key parameters to check on the Certificate of Analysis (CoA) include:
-
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC), purity should be high (e.g., >99%).
-
Identity: Confirmed by techniques like Infrared (IR) spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Solubility: The CoA should confirm its solubility in relevant solvents.
-
Appearance: The powder should be white to off-white and crystalline.
Q4: Can the pH of my cell culture medium affect this compound's activity?
A4: Yes, the pH of the experimental environment can influence this compound's effects. While the extent of absorption of this compound is not significantly influenced by gastric pH, its activity in vitro can be pH-dependent. For instance, in certain non-physiological assays, the effectiveness of this compound was observed to decrease at lower pH values. It is important to maintain a stable and physiological pH in your cell culture medium (typically pH 7.2-7.4) to ensure consistent and reproducible results.
Q5: What are some known signaling pathways affected by this compound that I should be aware of in my experiments?
A5: Beyond its primary role as an H2 receptor antagonist which modulates cAMP levels, this compound has been shown to influence other signaling pathways, particularly in the context of cancer research. These include:
-
PI3K/Akt/mTOR pathway: this compound has been reported to affect this critical cell survival and proliferation pathway.
-
NF-κB signaling: It can suppress the nuclear translocation of NF-κB, a key regulator of inflammation and cell survival.
-
E-selectin expression: this compound can inhibit the expression of E-selectin on endothelial cells, thereby interfering with cancer cell adhesion, a crucial step in metastasis.
Troubleshooting Guides
Issue 1: Inconsistent results between different experimental batches of this compound.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Batch-to-Batch Variation in Purity | 1. Review the Certificate of Analysis (CoA) for each batch. 2. Compare purity, impurity profiles, and any specified biological activity. | 1. If significant differences are noted, consider performing a dose-response curve for each new batch to determine the effective concentration. 2. If possible, purchase larger batches from a single lot to maintain consistency over a longer period. |
| Improper Storage of this compound Powder | 1. Check the recommended storage conditions on the product datasheet. 2. Assess if the compound has been exposed to light, moisture, or extreme temperatures. | 1. Store this compound powder in a tightly sealed, light-resistant container at room temperature (15-30°C). 2. For long-term stability, dry this compound is stable for years when stored correctly. |
| Degradation of Stock Solution | 1. Evaluate the age of the stock solution and the number of freeze-thaw cycles. 2. Visually inspect the solution for any precipitation or color change. | 1. Prepare fresh stock solutions regularly. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Store stock solutions at -20°C or -80°C for long-term use. This compound in some solutions is stable for up to 30 days when frozen and for at least eight days when refrigerated after thawing. |
Issue 2: Reduced or no observable effect of this compound in cell-based assays.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Suboptimal Drug Concentration | 1. Review literature for effective concentrations in similar experimental models. 2. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. | 1. Start with a broad range of concentrations (e.g., 1 µM to 1 mM) to establish a dose-response curve. |
| Incorrect pH of the Assay Medium | 1. Measure the pH of the cell culture medium after the addition of this compound and any other reagents. | 1. Ensure the final pH of the medium is within the optimal physiological range for your cells (typically 7.2-7.4). 2. Use buffered solutions to prepare this compound stock if necessary. |
| Cell Line Insensitivity | 1. Verify that your cell line expresses the H2 receptor if that is the target of interest. 2. Consider that the anti-cancer effects of this compound can be cell-type specific. | 1. Use a positive control cell line known to be responsive to this compound. 2. If H2 receptor expression is low or absent, the observed effects may be mediated by other pathways. |
| Interaction with Media Components | 1. Review the composition of your cell culture medium. | 1. Be aware that some components in serum or media supplements could potentially interact with this compound, although this is not widely reported. Running experiments in serum-free media for the treatment period can be a control. |
Experimental Protocols
Preparation of this compound Stock Solution (100 mM)
Materials:
-
This compound powder (MW: 252.34 g/mol )
-
Sterile Dimethyl Sulfoxide (DMSO) or 1N Hydrochloric Acid (HCl) and sterile water
-
Sterile microcentrifuge tubes
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh out 25.23 mg of this compound powder in a sterile microcentrifuge tube.
-
To dissolve, add 1 mL of sterile DMSO. Alternatively, for an aqueous stock, dissolve the powder in a small volume of 1N HCl and then bring the final volume to 1 mL with sterile water, adjusting the pH to ~7.0.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Cell Viability Assessment using MTT Assay
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., SGC-7901 gastric cancer cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 100 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from the stock solution to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500, 1000 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only as a blank control and cells with medium containing the vehicle (e.g., DMSO at the highest concentration used for this compound dilutions) as a negative control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Histamine-Induced cAMP Accumulation Assay
Objective: To assess the H2 receptor antagonist activity of this compound by measuring its effect on histamine-stimulated cAMP levels.
Materials:
-
Cells expressing H2 receptors (e.g., CHO-K1 cells stably expressing the human H2 receptor)
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA)
-
Histamine
-
This compound
-
cAMP assay kit (e.g., ELISA-based)
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
On the day of the assay, aspirate the growth medium and wash the cells once with assay buffer.
-
Add 50 µL of assay buffer containing various concentrations of this compound to the wells and incubate for 30 minutes at 37°C.
-
Add 50 µL of assay buffer containing a fixed concentration of histamine (a concentration that elicits a submaximal response, e.g., EC80) to the wells. Include control wells with histamine alone and buffer alone.
-
Incubate for 15-30 minutes at 37°C.
-
Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the provided protocol for the cAMP assay kit.
-
Plot the cAMP concentration against the this compound concentration to determine the inhibitory effect of this compound.
Visualizations
References
- 1. The pharmacology of this compound, a new histamine H2-receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Cancer Therapy with Mechanisms Targeting Cell Proliferation, Apoptosis, and Cell Adhesion_Chemicalbook [chemicalbook.com]
- 3. Repurposing drugs in oncology (ReDO)—this compound as an anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. This compound - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to control for Cimetidine's effects on basal metabolic rates in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Cimetidine's effects on in vivo basal metabolic rates.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound is thought to influence basal metabolic rate (BMR)?
A1: this compound is known to influence metabolic processes through two primary mechanisms. Firstly, as a histamine H2 receptor antagonist, it reduces gastric acid secretion. Secondly, and more significantly for metabolic studies, it is a broad-spectrum inhibitor of several cytochrome P450 (CYP) enzymes, including CYP1A2, 2C9, 2C19, 2D6, 2E1, and 3A4.[1] This inhibition can alter the metabolism of a wide range of endogenous and exogenous compounds, indirectly affecting BMR. Additionally, some studies suggest this compound may directly impact metabolic pathways.
Q2: Is there direct evidence of this compound altering whole-body basal metabolic rate?
A2: While direct, quantitative data from whole-body indirect calorimetry is limited in the public domain, several lines of evidence suggest an effect. One study in rats demonstrated that this compound inhibits mitochondrial respiration in both the brain and liver, which would directly impact energy production and basal metabolic rate.[1] Another study in dogs showed that this compound reduces oxygen consumption in the gastric mucosa.[2] Furthermore, studies in humans and rats have linked this compound administration to weight loss and reduced appetite, indicating an influence on overall energy balance.[3][4]
Q3: How might this compound's effect on thyroid hormones impact metabolic studies?
A3: this compound has been shown to modify the peripheral metabolism of thyroid hormones. Specifically, it can decrease the conversion of thyroxine (T4) to the more metabolically active triiodothyronine (T3). Since T3 is a primary regulator of basal metabolic rate, a reduction in its levels could lead to a decrease in BMR. This is a critical consideration for any in vivo study investigating metabolic endpoints.
Q4: Can this compound's effects on BMR be dose-dependent?
A4: Yes, the metabolic effects of this compound are likely dose-dependent. Its inhibition of CYP enzymes, a key mechanism influencing metabolism, has been shown to be dose-dependent. Therefore, it is crucial to carefully select and report the dosage of this compound used in any experimental setting.
Troubleshooting Guides
Issue 1: Unexpected Weight Loss or Reduced Food Intake in Experimental Animals
Possible Cause: this compound has been associated with reduced appetite and subsequent weight loss in both human and animal studies. This is a direct pharmacological effect of the drug that can confound studies where energy balance is a key outcome.
Troubleshooting Steps:
-
Implement Pair-Feeding: To distinguish between a direct metabolic effect and an effect secondary to reduced food intake, a pair-fed control group is essential. In this design, the control animals are fed the same amount of food consumed by the this compound-treated animals on the previous day.
-
Monitor Food and Water Intake Daily: Accurately measure and record daily food and water consumption for all experimental groups.
-
Consider a Different H2 Receptor Antagonist: If the primary goal is H2 receptor blockade without the confounding metabolic effects, consider using ranitidine or famotidine, which have been shown to have significantly less impact on hepatic drug metabolism.
Issue 2: Observed Changes in Metabolic Rate Are Inconsistent or Difficult to Interpret
Possible Cause: this compound's multiple mechanisms of action can lead to complex and sometimes contradictory effects on metabolism. The net effect on BMR may depend on the specific animal model, the dose of this compound, the duration of treatment, and the metabolic state of the animal.
Troubleshooting Steps:
-
Measure Key Metabolic Hormones: Assess serum levels of T3, T4, and TSH to determine if alterations in thyroid hormone metabolism are contributing to the observed effects.
-
Conduct a Dose-Response Study: If feasible, perform a pilot study with a range of this compound doses to characterize the dose-dependent effects on metabolic rate.
-
Utilize a Negative Control: Employ an H2 receptor antagonist with minimal CYP450 interaction, such as famotidine, as a negative control to help isolate the effects of H2 receptor blockade from those of CYP450 inhibition.
Data Presentation
| Parameter | This compound Group | Placebo/Control Group | Species | Study Duration | Key Finding | Citation |
| Weight Loss | 7.3 kg (mean) | - | Human | 8 weeks | This compound group lost significantly more weight. | |
| Weight Loss | 5.0 +/- 2.2 kg (mean +/- s.d.) | 1.3 +/- 1.1 kg (mean +/- s.d.) | Human | 12 weeks | This compound group showed greater weight reduction. | |
| Serum T3 | Decreased | No significant change | Human | 5 days | This compound administration decreased basal and post-TRH serum T3. | |
| Mitochondrial Oxygen Uptake (State 3) | Decreased (dose-dependent) | - | Rat (in vitro) | N/A | This compound inhibited mitochondrial respiration in brain and liver. | |
| Gastric Mucosal Oxygen Consumption | Reduced to resting levels | - | Dog | N/A | This compound inhibition of acid secretion was accompanied by a reduction in oxygen consumption. |
Experimental Protocols
Protocol 1: Controlling for this compound's Anorectic Effect Using a Pair-Fed Design
Objective: To isolate the direct metabolic effects of this compound from those secondary to reduced food intake.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (8 weeks old).
-
Acclimation: Acclimate animals to individual housing and powdered chow for 7 days.
-
Group Allocation:
-
Group 1 (Control): Vehicle administration (e.g., saline), ad libitum feeding.
-
Group 2 (this compound): this compound administration (e.g., 50 mg/kg, i.p.), ad libitum feeding.
-
Group 3 (Pair-Fed): Vehicle administration, fed the amount of food consumed by the this compound group on the previous day.
-
-
Procedure:
-
Administer this compound or vehicle daily at the same time.
-
Measure food intake for Group 2 daily.
-
On the following day, provide the measured amount of food to Group 3.
-
Monitor body weight of all animals daily.
-
At the end of the study period, measure relevant metabolic parameters (e.g., body composition, serum hormones).
-
Protocol 2: Measuring Basal Metabolic Rate Using Indirect Calorimetry
Objective: To quantify the effect of this compound on whole-body basal metabolic rate.
Methodology:
-
Animal Model: Male C57BL/6 mice (10-12 weeks old).
-
Instrumentation: An open-circuit indirect calorimetry system.
-
Acclimation: Acclimate mice to the calorimetry chambers for at least 24 hours before data collection.
-
Procedure:
-
Place mice individually in calorimetry chambers with free access to food and water.
-
Measure oxygen consumption (VO2) and carbon dioxide production (VCO2) continuously for a 24-hour baseline period.
-
Administer this compound (e.g., 50 mg/kg, i.p.) or vehicle.
-
Continue to measure VO2 and VCO2 for another 24-48 hours.
-
Calculate the Respiratory Exchange Ratio (RER = VCO2/VO2) and energy expenditure.
-
Analyze the data to compare BMR before and after this compound administration, and between this compound and vehicle-treated groups.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential pathways of this compound's influence on basal metabolic rate.
Caption: A comprehensive experimental workflow for assessing this compound's metabolic effects.
References
- 1. This compound inhibits cerebral and hepatic mitochondrial respiration in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound and ranitidine on hepatic drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and ranitidine: comparison of effects on hepatic drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT Language | Graphviz [graphviz.org]
Troubleshooting variability in Cimetidine's anti-proliferative effects
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating the anti-proliferative effects of Cimetidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms behind this compound's anti-proliferative effects?
A1: this compound's anti-cancer properties are multifaceted and not solely dependent on its function as a histamine H2-receptor antagonist (H2RA). The variability in its effects often stems from which of these mechanisms is dominant in a specific cancer type or experimental model. The four distinct mechanisms are:
-
Anti-proliferative Action: this compound can directly inhibit cancer cell growth. This is partly achieved by blocking the growth-promoting effects of histamine on cancer cells that express H2 receptors.[1][2][3] Some studies suggest it can also induce apoptosis (programmed cell death) independent of its H2RA activity.[1][4]
-
Immunomodulatory Effects: this compound can enhance the body's immune response against tumors. It has been shown to inhibit T-cell suppressor function, increase the activity of Natural Killer (NK) cells, and increase the number of tumor-infiltrating lymphocytes (TILs), which are all crucial for fighting cancer.
-
Inhibition of Cell Adhesion: this compound can prevent cancer cells from adhering to endothelial cells, a critical step in metastasis. It achieves this by inhibiting the expression of E-selectin, a vascular receptor. This effect appears to be specific to this compound and is not observed with other H2RAs like ranitidine or famotidine.
-
Anti-angiogenic Action: Some evidence suggests this compound can inhibit angiogenesis, the formation of new blood vessels that tumors need to grow. This may be related to reducing the expression of vascular endothelial growth factor (VEGF).
Q2: Why do different H2-receptor antagonists show different anti-proliferative results?
A2: Studies have shown that while this compound significantly inhibits cancer cell proliferation and adhesion, other H2RAs like ranitidine and famotidine have lesser or no effect. This suggests that this compound's anti-cancer actions are not exclusively due to H2-receptor blockade. Its unique off-target effects, such as the inhibition of E-selectin expression, contribute significantly to its efficacy and are not shared by other drugs in the same class.
Q3: Is the anti-proliferative effect of this compound dependent on the cancer cell line?
A3: Yes, the effect is highly dependent on the specific cell line. For example, histamine acts as a growth factor for certain gastrointestinal and melanoma cell lines, and in these cases, this compound can effectively reverse this growth stimulation. Cell lines that express high levels of sialyl Lewis-X and sialyl Lewis-A epitopes may also be more sensitive to this compound, as these antigens are involved in the cell adhesion processes that this compound disrupts.
Troubleshooting Experimental Variability
This section addresses common problems encountered during in-vitro experiments.
Q4: I am not observing any anti-proliferative effect with this compound. What are the possible reasons?
A4: This is a common issue that can be traced to several factors. Use the following logical flow to troubleshoot the problem.
Q5: My results show high variability between replicate wells. What can I do to improve consistency?
A5: High variability often points to technical inconsistencies in the experimental setup.
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous. Gently mix the suspension before and during plating. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.
-
Pipetting Errors: Calibrate your pipettes regularly. Always pre-wet the pipette tips and use a consistent, slow pipetting technique.
-
Edge Effect: The outer wells of a microplate are prone to evaporation, leading to altered cell growth. Avoid using the outer 36 wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
Cell Health: Only use cells that are in the logarithmic growth phase and have high viability (>90%). Cells that are over-confluent or have been passaged too many times can behave unpredictably.
Data Presentation: this compound Effects
The following tables summarize key quantitative data from pre-clinical and clinical studies, illustrating the variability and context of this compound's effects.
Table 1: Comparison of Anti-Adhesion Effects of Different H2-Receptor Antagonists
| Drug | Target Cells | Effect on Adhesion to Endothelial Cells | H2RA Activity | Reference |
| This compound | HT-29 (Colorectal) | Inhibited in a dose-dependent manner | Yes | |
| Famotidine | HT-29 (Colorectal) | No effect | Yes | |
| Ranitidine | HT-29 (Colorectal) | No effect | Yes |
Table 2: Summary of Selected Clinical Trial Outcomes for this compound in Cancer
| Cancer Type | Treatment Regimen | Outcome | Key Finding | Reference |
| Colorectal Cancer | 800 mg/day this compound + 5-FU for 1 year | Improved 10-year survival | Benefit was substantially higher in patients with tumors expressing high levels of sialyl Lewis-X/A antigens. | |
| Gastric Cancer | 400 mg this compound twice daily for 2 years | Better survival after surgery | --- | |
| Colorectal Cancer | Perioperative this compound | Increased Tumor-Infiltrating Lymphocytes (TILs) | Demonstrates immunomodulatory effect. |
Key Experimental Protocols & Visualizations
Mechanism of Action Overview
The diagram below illustrates the multiple pathways through which this compound exerts its anti-cancer effects, providing a visual explanation for the observed variability.
Protocol 1: Cell Proliferation Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Experimental Workflow Diagram
Detailed Steps:
-
Cell Seeding: Harvest cells in logarithmic growth phase. Perform a cell count and assess viability (e.g., with trypan blue). Dilute cells to a concentration of 5x10⁴ - 1x10⁵ cells/mL and seed 100 µL into each well of a 96-well plate.
-
Adherence: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach firmly.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Include a "vehicle control" (medium with the same solvent concentration used for this compound) and an "untreated control". Carefully remove the old medium from wells and add 100 µL of the appropriate treatment solution.
-
Incubation: Incubate the plate for the desired experimental duration (typically 48 or 72 hours).
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals. Mix gently by placing the plate on an orbital shaker for 15 minutes.
-
Measurement: Measure the absorbance (OD) of each well using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: Subtract the average absorbance of blank wells (media, no cells). Calculate the percentage of cell viability for each treatment by normalizing the OD of the treated wells to the OD of the untreated control wells: % Viability = (OD_treated / OD_control) * 100.
MTT Assay Troubleshooting:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background | Contaminated reagents; Phenol red or serum interference in media. | Use fresh, sterile reagents. Set up background control wells containing media and MTT but no cells. |
| Low Absorbance | Cell number is too low; Incubation time is too short; Incomplete formazan solubilization. | Optimize initial cell seeding density. Increase MTT incubation time (up to 4 hours). Ensure complete crystal dissolution by increasing shaking time or gentle pipetting. |
| Inconsistent Results | Uneven cell plating; Edge effects; Reagent precipitation. | Follow best practices for cell seeding. Avoid using outer plate wells. Ensure MTT solution is fully dissolved and filter-sterilized. |
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining and Flow Cytometry
This method quantifies the DNA content in a cell population, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Detailed Steps:
-
Cell Preparation: Culture and treat cells with this compound as you would for a proliferation assay. Harvest approximately 1 x 10⁶ cells per sample via trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells once with cold PBS by centrifuging at 500 x g for 5 minutes and discarding the supernatant.
-
Fixation: Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing. This fixes the cells and permeabilizes the membrane. Incubate on ice for at least 30 minutes. (Cells can be stored at -20°C in ethanol for several weeks).
-
Rehydration & Staining: Centrifuge the fixed cells at 500 x g for 10 minutes to remove the ethanol. Wash twice with PBS. Resuspend the cell pellet in 500 µL of a nucleic acid staining solution containing Propidium Iodide (e.g., 50 µg/mL PI) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. PI fluoresces when bound to DNA and can be detected using the appropriate laser (e.g., 488 nm) and emission filter.
-
Data Analysis: Gate the cell population to exclude debris and cell aggregates. Generate a histogram of DNA content (PI fluorescence intensity). The G0/G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content. Cells in the S phase will have DNA content between 2N and 4N. Use cell cycle analysis software to quantify the percentage of cells in each phase.
Flow Cytometry Troubleshooting:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Debris in Plot | Excessive cell death; Harsh trypsinization. | Handle cells gently. Consider using a viability dye to exclude dead cells from the analysis. |
| Broad G1/G2 Peaks | Inconsistent staining; Cell clumping during fixation. | Ensure thorough mixing in staining solution. Add ethanol slowly while vortexing to prevent clumping. Filter the stained sample through a cell-strainer cap before analysis. |
| No Clear Peaks | RNase A was not added or was inactive; Incorrect instrument settings. | Ensure RNase A is included in the staining buffer to eliminate RNA signal. Check laser alignment and filter setup on the cytometer. |
References
- 1. Repurposing drugs in oncology (ReDO)—this compound as an anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. This compound, an unexpected anti-tumor agent, and its potential for the treatment of glioblastoma (review). | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound induces apoptosis in gastric cancer cells in vitro and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing sources of error in Cimetidine drug interaction studies
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in cimetidine drug interaction studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize sources of error in your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during this compound drug interaction studies, covering experimental design, analytical methods, and data interpretation.
Q1: My in vitro CYP450 inhibition assay shows inconsistent results. What are the potential sources of error?
A1: Inconsistent results in in vitro cytochrome P450 (CYP450) inhibition assays are a common challenge. Here are several potential sources of error and troubleshooting steps:
-
Microsome Quality and Handling:
-
Source and Lot-to-Lot Variability: Ensure you are using high-quality, well-characterized microsomes from a reputable supplier. Be aware of potential lot-to-lot variability in enzyme activity.
-
Storage and Thawing: Improper storage or repeated freeze-thaw cycles can significantly decrease enzyme activity. Store microsomes at -80°C and thaw them rapidly in a 37°C water bath immediately before use. Keep them on ice at all times.
-
-
This compound and Substrate/Inhibitor Solutions:
-
Solubility Issues: this compound and other test compounds may have limited solubility in aqueous buffers. This can lead to inaccurate concentrations. Use a small percentage of an organic solvent (e.g., DMSO, methanol) to aid dissolution, but be mindful that high concentrations of organic solvents can inhibit CYP activity. Always run a solvent control.
-
Solution Stability: Verify the stability of your this compound and substrate solutions under your experimental conditions. Some compounds may degrade over time, affecting the results.
-
-
Assay Conditions:
-
Incubation Time: Ensure the incubation time is within the linear range for metabolite formation. If the reaction proceeds for too long, substrate depletion or product inhibition can occur.
-
Protein Concentration: The microsomal protein concentration should be optimized to ensure the reaction rate is linear with respect to protein concentration.
-
Cofactor Concentration: The concentration of NADPH, the essential cofactor for CYP enzymes, should not be limiting.
-
-
Analytical Method (HPLC/LC-MS):
-
Matrix Effects: Components of the microsomal incubation mixture can interfere with the ionization of the analyte in LC-MS, leading to ion suppression or enhancement. Use an appropriate internal standard and perform matrix effect experiments.
-
Peak Integration: Inconsistent peak integration in your chromatography data can lead to significant variability. Ensure your integration parameters are optimized and consistently applied.
-
Q2: I am observing a high degree of variability in my in vivo animal study. How can I minimize this?
A2: In vivo studies are inherently more variable than in vitro assays. Here are key areas to focus on to minimize variability:
-
Animal-Related Factors:
-
Species and Strain: Use a well-characterized animal model and be consistent with the species and strain throughout the study.
-
Age, Weight, and Health Status: Ensure all animals are within a narrow age and weight range and are in good health. Acclimatize animals to the facility before starting the experiment.
-
Fasting Status: Food can affect drug absorption and metabolism. Standardize the fasting period before drug administration.
-
-
Dosing and Sampling:
-
Dosing Accuracy: Ensure accurate and consistent administration of both this compound and the interacting drug. For oral dosing, be aware of potential regurgitation.
-
Blood Sampling Technique: Use a consistent blood sampling technique and site. The volume of blood collected should not be excessive, as this can induce stress and physiological changes.
-
Timing: Adhere strictly to the predetermined sampling time points.
-
-
Genetic Polymorphism:
-
Be aware that genetic polymorphisms in drug-metabolizing enzymes and transporters can exist within animal populations, leading to significant differences in drug metabolism and response.
-
Q3: My HPLC analysis of this compound and the interacting drug is showing poor peak shape and shifting retention times. What should I do?
A3: Poor chromatography can significantly impact the accuracy and precision of your results. Here’s a troubleshooting guide for common HPLC issues:
-
Peak Tailing:
-
Cause: Often caused by secondary interactions between basic compounds and acidic silanol groups on the silica-based column packing.
-
Solution:
-
Use a high-purity, end-capped column.
-
Lower the mobile phase pH to suppress silanol ionization.
-
Add a competing base, such as triethylamine (TEA), to the mobile phase.
-
-
-
Peak Fronting:
-
Cause: Can be due to column overload, low column temperature, or a problem with the column bed.
-
Solution:
-
Reduce the sample concentration or injection volume.
-
Increase the column temperature.
-
If the problem persists, the column may need to be replaced.
-
-
-
Shifting Retention Times:
-
Cause: Can be caused by changes in mobile phase composition, flow rate, or column temperature.
-
Solution:
-
Ensure the mobile phase is well-mixed and degassed.
-
Check the pump for leaks or bubbles.
-
Use a column oven to maintain a consistent temperature.
-
-
Quantitative Data on this compound Drug Interactions
The following tables summarize the effects of this compound on the pharmacokinetics of various drugs. This data is intended for comparative purposes.
Table 1: Effect of this compound on the Pharmacokinetics of Metformin in Rats
| Parameter | Metformin Alone | Metformin + this compound | % Change |
| AUC₀₋₈ hr (mg·h/L) | 6.2 | 20.3 | +227% |
| Renal Clearance (CLr) (L/h) | 0.32 | 0.09 | -72% |
Table 2: Effect of this compound on the Clearance of Various Drugs in Humans [1]
| Drug | % Decrease in Clearance |
| Theophylline | 20-40% |
| Phenytoin | 20-30% |
| Warfarin | 20-30% |
| Propranolol | 30-50% |
| Lidocaine | 20-40% |
| Diazepam | 30-50% |
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound drug interaction studies.
In Vitro Cytochrome P450 Inhibition Assay Protocol
Objective: To determine the inhibitory potential of this compound on the activity of specific CYP450 enzymes using human liver microsomes.
Materials:
-
Human liver microsomes
-
This compound
-
CYP-specific substrate (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or methanol (for reaction termination)
-
Internal standard
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare Solutions: Prepare stock solutions of this compound, the CYP-specific substrate, and the internal standard in an appropriate solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in phosphate buffer.
-
Incubation:
-
In a microcentrifuge tube, add the following in order: phosphate buffer, human liver microsomes, and the this compound working solution (or vehicle control).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the CYP-specific substrate.
-
Start the enzymatic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for the predetermined optimal time (e.g., 15 minutes).
-
-
Reaction Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile or methanol containing the internal standard.
-
Sample Processing: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze the formation of the metabolite using a validated HPLC or LC-MS/MS method.
-
Data Analysis: Calculate the rate of metabolite formation in the presence and absence of this compound. Determine the IC₅₀ value of this compound for the specific CYP enzyme.
In Vivo this compound-Drug Interaction Study Protocol in Rats (Adapted from a Metformin Interaction Study)[1]
Objective: To evaluate the effect of this compound on the pharmacokinetics of a co-administered drug in rats.
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
This compound
-
Test drug
-
Dosing vehicles (e.g., saline, water for injection)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Analytical equipment for drug quantification (e.g., HPLC, LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week before the study.
-
Study Design: A crossover design is recommended, where each animal serves as its own control.
-
Phase 1: Administer the test drug alone to a group of rats.
-
Washout Period: Allow a sufficient washout period (at least 5-7 half-lives of the test drug and this compound).
-
Phase 2: Administer this compound followed by the test drug to the same group of rats.
-
-
Dosing:
-
Administer a single dose of this compound (e.g., 50-100 mg/kg) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
After a predetermined time (e.g., 30-60 minutes), administer a single dose of the test drug.
-
-
Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose of the test drug).
-
Sample Processing: Process the blood samples to obtain plasma or serum and store them at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of the test drug in the plasma or serum samples using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters for the test drug, including Area Under the Curve (AUC), Clearance (CL), and half-life (t₁/₂), for both phases of the study.
-
Statistical Analysis: Compare the pharmacokinetic parameters between the two phases using appropriate statistical tests (e.g., paired t-test) to determine if this compound significantly altered the pharmacokinetics of the test drug.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound drug interaction studies.
Caption: Mechanisms of this compound Drug Interactions.
Caption: In Vivo this compound Interaction Study Workflow.
Caption: HPLC Troubleshooting Flowchart.
References
Validation & Comparative
Cimetidine vs. Ranitidine: A Comparative Guide for H2-Receptor Antagonist Selectivity in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of cimetidine and ranitidine, two historically significant histamine H2-receptor antagonists. The following sections objectively evaluate their performance based on experimental data, offering insights into their selectivity and potential applications in a research context.
I. Comparative Performance Data
The selectivity and potency of this compound and ranitidine as H2-receptor antagonists have been extensively studied. Ranitidine consistently demonstrates higher potency and greater selectivity for the H2 receptor with fewer off-target effects compared to this compound.
Table 1: H2 Receptor Binding Affinity and Potency
| Parameter | This compound | Ranitidine | Reference |
| Binding Affinity (log KD) | -6.7 | -7.3 | [1] |
| IC50 (Low Histamine) | 1 x 10-6 M | 2 x 10-7 M | [2] |
| IC50 (High Histamine) | 1 x 10-5 M | 1 x 10-5 M | [2] |
| Relative Potency (in vivo) | 1x | 3-8x higher | [3][4] |
Note: A lower IC50 value indicates higher potency. A more negative log KD value indicates higher binding affinity.
Table 2: Off-Target Effects
| Off-Target Effect | This compound | Ranitidine | Reference |
| Cytochrome P450 Inhibition | Marked and statistically significant | Much weaker and often non-significant | |
| Cytochrome P450 Binding Affinity | ~10x higher | ~10x lower | |
| Antiandrogenic Effects | Observed | Not reported |
II. Signaling Pathways and Experimental Workflows
H2 Receptor Signaling Pathway
The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade leading to the production of gastric acid in parietal cells. Both this compound and ranitidine act as competitive antagonists at this receptor, blocking the downstream effects of histamine.
Caption: H2 Receptor Signaling Pathway and Antagonist Action.
Experimental Workflow: In Vitro Receptor Binding Assay
A common method to determine the binding affinity of antagonists like this compound and ranitidine is through a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
III. Detailed Experimental Protocols
H2 Receptor Binding Assay (Competitive)
This protocol is a generalized representation based on common methodologies.
-
Objective: To determine the inhibitory constant (Ki) of this compound and ranitidine for the H2 receptor.
-
Materials:
-
Cell membranes expressing a high density of H2 receptors (e.g., from guinea pig brain or transfected cell lines).
-
Radioligand: [3H]tiotidine.
-
Unlabeled ("cold") tiotidine for determining non-specific binding.
-
Test compounds: this compound and Ranitidine at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and vials.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
In a series of tubes, add a constant concentration of [3H]tiotidine and varying concentrations of the unlabeled competitor (this compound or ranitidine).
-
Include control tubes for total binding (only radioligand) and non-specific binding (radioligand plus a high concentration of unlabeled tiotidine).
-
Add the cell membrane preparation to each tube.
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a duration sufficient to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold incubation buffer to minimize non-specific binding.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Histamine-Induced Gastric Acid Secretion Assay (In Vitro - Isolated Parietal Cells)
This protocol outlines a method to assess the functional antagonism of this compound and ranitidine.
-
Objective: To determine the IC50 of this compound and ranitidine in inhibiting histamine-stimulated acid secretion.
-
Materials:
-
Isolated parietal cells from a suitable animal model (e.g., rabbit or human biopsy).
-
Histamine solution.
-
Test compounds: this compound and Ranitidine at various concentrations.
-
[14C]aminopyrine (a weak base that accumulates in acidic spaces).
-
Cell culture medium.
-
Scintillation counter.
-
-
Procedure:
-
Isolate parietal cells using enzymatic digestion (e.g., pronase and collagenase).
-
Pre-incubate the isolated parietal cells with varying concentrations of this compound or ranitidine.
-
Add [14C]aminopyrine to the cell suspension.
-
Stimulate acid secretion by adding a fixed concentration of histamine.
-
Incubate the cells for a defined period to allow for acid production and aminopyrine accumulation.
-
Separate the cells from the medium by centrifugation.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The amount of accumulated [14C]aminopyrine is proportional to the level of acid secretion.
-
Plot the percentage of inhibition of aminopyrine accumulation against the logarithm of the antagonist concentration.
-
Determine the IC50, which is the concentration of the antagonist that causes a 50% reduction in histamine-stimulated acid secretion.
-
IV. Conclusion
For research applications requiring a highly selective and potent H2-receptor antagonist with minimal confounding off-target effects, ranitidine is demonstrably superior to this compound. Its higher binding affinity and greater potency in functional assays, coupled with its significantly lower propensity to inhibit cytochrome P450 enzymes and lack of antiandrogenic effects, make it a more precise tool for investigating H2 receptor-mediated pathways. This compound, while historically important, presents a higher risk of drug-drug interactions and hormonal side effects, which could complicate the interpretation of experimental results. Therefore, when selecting an H2-receptor antagonist for research purposes, the superior pharmacological profile of ranitidine should be a primary consideration.
References
- 1. A study of antagonist affinities for the human histamine H2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Omeprazole, this compound, and ranitidine: inhibition of acid production in isolated human parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of ranitidine and this compound in the treatment of gastric hypersecretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of ranitidine and this compound in the inhibition of histamine, sham-feeding, and meal-induced gastric secretion in duodenal ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytochrome P450 Inhibition Profiles of Cimetidine and Famotidine
For researchers and professionals in drug development, understanding the potential for drug-drug interactions is paramount. A key mechanism underlying many such interactions is the inhibition of cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast array of xenobiotics, including therapeutic drugs. This guide provides a detailed comparison of the CYP inhibition profiles of two commonly used histamine H2-receptor antagonists, cimetidine and famotidine, supported by experimental data.
Executive Summary
This compound, an older H2-receptor antagonist, is a well-documented inhibitor of several clinically significant CYP isoenzymes. This inhibitory action is primarily attributed to the imidazole ring in its chemical structure, which can bind to the heme iron of the cytochrome P450 enzymes. In contrast, famotidine, a newer agent, exhibits a markedly safer profile with respect to CYP-mediated drug interactions, demonstrating minimal to no significant inhibition of the major drug-metabolizing CYP enzymes. This difference is largely due to the substitution of the imidazole ring with a thiazole nucleus in famotidine's structure.
Quantitative Comparison of CYP Inhibition
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following table summarizes the available in vitro data for this compound and famotidine against various human CYP isoforms.
| CYP Isoform | This compound Inhibition Data | Famotidine Inhibition Data |
| CYP1A2 | Moderate Inhibition. | Weak to no inhibition.[1] Famotidine is considered a weak CYP1A2 inhibitor, but this has minimal clinical significance.[1] |
| CYP2C9 | Moderate Inhibition (28-44% inhibition, substrate-dependent).[2] | No significant inhibition.[1] |
| CYP2C19 | Inhibition reported. | No significant inhibition. At concentrations up to 100 μmol/L, famotidine showed no more than 20% inhibition of clopidogrel activation by CYP2C19.[3] |
| CYP2D6 | High Inhibition (approximately 80%). An apparent IC50 value of 98 µM for this compound has been reported. | No significant inhibition. |
| CYP2E1 | Moderate Inhibition (approximately 32%). | No significant inhibition. |
| CYP3A4 | Inhibition reported. A Ki value of 370 μM has been reported for the wild-type enzyme. | No significant inhibition. At concentrations up to 100 μmol/L, famotidine showed no more than 20% inhibition of clopidogrel activation by CYP3A4. |
Note: IC50 and Ki values can vary between studies depending on the experimental conditions, such as the specific substrate and enzyme source used. The terms "High," "Moderate," and "Weak" are qualitative descriptors based on the available literature.
Mechanism of CYP Inhibition by this compound
This compound's inhibitory effect on CYP enzymes is multifaceted. The primary mechanism involves the nitrogen atom in its imidazole ring binding to the ferric and ferrous forms of the heme iron within the active site of the enzyme, thereby competitively inhibiting the binding of other substrates. Furthermore, this compound can be metabolized by CYP enzymes to form a reactive metabolite that forms a stable, yet reversible, metabolite-intermediate (MI) complex with the enzyme, leading to quasi-irreversible inhibition. This complex formation is dependent on the presence of NADPH.
Famotidine's Benign CYP Profile
In stark contrast to this compound, famotidine demonstrates a notable lack of significant interaction with the cytochrome P450 system. This is primarily because famotidine's chemical structure contains a thiazole ring instead of an imidazole ring. This structural difference results in a much lower affinity for the heme iron of CYP enzymes. In vitro and in vivo studies have consistently shown that famotidine does not significantly inhibit the metabolism of various drugs that are substrates for major CYP isoforms.
Experimental Protocols
The determination of a compound's CYP inhibition potential is a critical component of preclinical drug development. A standard in vitro method for assessing this is the CYP inhibition assay using human liver microsomes.
General Protocol for IC50 Determination of CYP Inhibition
-
Preparation of Reagents:
-
Human Liver Microsomes (HLM): A source of various CYP enzymes.
-
Test Compound (Inhibitor): this compound or famotidine, dissolved in a suitable solvent.
-
CYP-specific Substrate: A compound known to be metabolized by a specific CYP isoform.
-
NADPH regenerating system: To initiate the metabolic reaction.
-
Incubation Buffer: Typically potassium phosphate buffer.
-
Quenching Solution: To stop the reaction (e.g., acetonitrile).
-
Internal Standard: For analytical quantification.
-
-
Incubation:
-
The test compound (at various concentrations), HLM, and the CYP-specific substrate are pre-incubated in the buffer.
-
The reaction is initiated by adding the NADPH regenerating system.
-
The mixture is incubated at 37°C for a specific time.
-
-
Reaction Termination and Sample Preparation:
-
The reaction is stopped by adding the quenching solution.
-
The internal standard is added.
-
The samples are centrifuged to precipitate proteins.
-
-
Analytical Quantification:
-
The supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the substrate-specific metabolite.
-
-
Data Analysis:
-
The rate of metabolite formation at each inhibitor concentration is compared to the control (vehicle-treated) samples.
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable model.
-
Conclusion
The available experimental data clearly demonstrate a significant difference in the CYP inhibition profiles of this compound and famotidine. This compound is a broad-spectrum inhibitor of multiple CYP enzymes, a characteristic that necessitates careful consideration of potential drug-drug interactions when it is co-administered with other medications. In contrast, famotidine's lack of significant CYP inhibition makes it a safer alternative in patients receiving multiple therapies. For drug development professionals, this comparison underscores the importance of early-stage in vitro screening for CYP inhibition to identify and mitigate the risk of clinically significant drug-drug interactions. Famotidine serves as a prime example of how structural modifications to a pharmacophore can dramatically improve a drug's safety profile with respect to metabolic interactions.
References
A Head-to-Head Battle in the Lab: Cimetidine vs. Proton Pump Inhibitors in Gastric Acid Secretion Models
For researchers, scientists, and drug development professionals, understanding the nuanced differences between gastric acid suppressants in controlled, in-vitro environments is critical for preclinical assessment and mechanistic studies. This guide provides an objective comparison of the performance of the H2 receptor antagonist, cimetidine, and various proton pump inhibitors (PPIs) in in-vitro gastric acid secretion models, supported by experimental data and detailed protocols.
Executive Summary
In the landscape of gastric acid suppression, this compound and proton pump inhibitors (PPIs) represent two distinct mechanistic classes. This compound, a competitive antagonist of the histamine H2 receptor, acts upstream in the acid secretion signaling cascade. In contrast, PPIs irreversibly inhibit the final step of acid production, the H+/K+ ATPase (proton pump). This fundamental difference in their mechanism of action is reflected in their in-vitro performance, with PPIs generally exhibiting significantly higher potency in inhibiting stimulated gastric acid secretion. This guide will delve into the quantitative data supporting this, provide detailed experimental methodologies for replication, and illustrate the key pathways and workflows involved.
Data Presentation: A Quantitative Comparison
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and various proton pump inhibitors in in-vitro models of gastric acid secretion, primarily utilizing the aminopyrine uptake assay in isolated gastric glands or parietal cells. Lower IC50 values indicate higher potency.
| Compound | Drug Class | In-Vitro Model | Stimulant | IC50 |
| This compound | H2 Receptor Antagonist | Isolated Human Parietal Cells | Histamine (5 x 10⁻⁶ M) | 1 x 10⁻⁶ M |
| This compound | H2 Receptor Antagonist | Isolated Human Parietal Cells | Histamine (10⁻⁴ M) | 1 x 10⁻⁵ M |
| Omeprazole | Proton Pump Inhibitor | Isolated Human Parietal Cells | Histamine (5 x 10⁻⁶ M) | 3 x 10⁻⁸ M |
| Omeprazole | Proton Pump Inhibitor | Isolated Human Parietal Cells | Histamine (10⁻⁴ M) | 2 x 10⁻⁷ M |
| Omeprazole | Proton Pump Inhibitor | Isolated Human Parietal Cells | db-cAMP (10⁻³ M) | 5 x 10⁻⁶ M |
| Omeprazole | Proton Pump Inhibitor | Isolated Rabbit Gastric Glands | dbcAMP + Ro 20-1724 | 0.012 µM |
| Lansoprazole | Proton Pump Inhibitor | Isolated Rabbit Gastric Glands | dbcAMP + Ro 20-1724 | 0.007 µM |
| Pantoprazole | Proton Pump Inhibitor | Isolated Rabbit Gastric Glands | dbcAMP + Ro 20-1724 | 0.050 µM |
| Rabeprazole | Proton Pump Inhibitor | Isolated Rabbit Gastric Glands | dbcAMP + Ro 20-1724 | 0.018 µM |
| Ranitidine | H2 Receptor Antagonist | Isolated Human Parietal Cells | Histamine (5 x 10⁻⁶ M) | 2 x 10⁻⁷ M |
| Ranitidine | H2 Receptor Antagonist | Isolated Human Parietal Cells | Histamine (10⁻⁴ M) | 1 x 10⁻⁵ M |
Data compiled from studies on isolated human parietal cells and isolated rabbit gastric glands.[1][2]
Mechanisms of Action: Signaling Pathways
The distinct mechanisms of this compound and PPIs are best understood by visualizing their points of intervention in the gastric acid secretion pathway.
Experimental Protocols
Isolation of Rabbit Gastric Glands
A commonly used in-vitro model for studying gastric acid secretion is the isolated rabbit gastric gland preparation. The following is a summarized protocol:
-
Animal Preparation: A rabbit is anesthetized, and the stomach is perfused with saline through the aorta under high pressure to remove blood and begin to mechanically separate the gastric glands.[3]
-
Mucosal Dissection: The stomach is removed, opened, and the gastric mucosa is stripped from the underlying muscle layers.[3]
-
Enzymatic Digestion: The mucosal tissue is minced into small pieces and incubated in a solution containing collagenase (typically 1 mg/ml) at 37°C for approximately 90 minutes to digest the connective tissue holding the glands together.[3]
-
Gland Isolation: Following digestion, the mixture will contain isolated gastric glands, individual cells, and undigested tissue. The isolated glands are separated from contaminating cells and collagenase through a series of washing and low-speed centrifugation steps.
-
Viability Assessment: The viability of the isolated glands is confirmed using methods such as the dye exclusion technique (e.g., Trypan blue), measuring oxygen consumption, and assessing electrolyte content.
In-Vitro Gastric Acid Secretion Assay (Aminopyrine Uptake)
The accumulation of the weak base ¹⁴C-labeled aminopyrine is a widely accepted indirect measure of acid secretion in isolated gastric glands or parietal cells. In the acidic compartments of stimulated parietal cells, aminopyrine becomes protonated and trapped, and the amount of accumulated radioactivity is proportional to the acid produced.
References
- 1. Omeprazole, this compound, and ranitidine: inhibition of acid production in isolated human parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of five antisecretory agents acting via gastric H+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A method for preparing isolated glands from the rabbit gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Cimetidine's Antiandrogenic Properties: A Comparative Analysis Against Flutamide
For Immediate Release
This guide provides a detailed comparison of the antiandrogenic effects of Cimetidine, a histamine H2 receptor antagonist, against Flutamide, a well-established nonsteroidal antiandrogen. The following sections present quantitative data from various experimental assays, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals interested in the endocrine-disrupting properties of pharmaceuticals.
Data Presentation: Quantitative Comparison of Antiandrogenic Activity
The antiandrogenic potential of this compound and Flutamide has been evaluated using various in vitro and in vivo assays. The following table summarizes key quantitative data from these studies, providing a direct comparison of their potency.
| Parameter | This compound | Flutamide (or its active metabolite, Hydroxyflutamide) | Reference |
| Androgen Receptor (AR) Binding Affinity (Ki) | ~1.28 µM | ~55 nM (Hydroxyflutamide) | [1] |
| Androgen Receptor (AR) Binding Affinity (IC50) | Not explicitly found | 50 nM (Hydroxyflutamide) | [1] |
| In Vivo Antiandrogenic Effect (Hershberger Assay) | Reduction in ventral prostate and seminal vesicle weights | Potent reduction in androgen-dependent tissue weights | [2] |
| Effect on Plasma Testosterone Levels | Can cause a decrease in some studies | Can lead to an increase due to feedback mechanisms | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are descriptions of standard protocols used to assess the antiandrogenic effects of compounds like this compound and Flutamide.
Androgen Receptor (AR) Competitive Binding Assay
This in vitro assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
-
Objective: To determine the binding affinity (Ki or IC50) of a test compound to the androgen receptor.
-
Materials:
-
Source of androgen receptors (e.g., rat prostate cytosol, recombinant human AR).
-
Radiolabeled androgen (e.g., [³H]-dihydrotestosterone, [³H]DHT).
-
Test compound (this compound or Flutamide).
-
Unlabeled androgen for determining non-specific binding.
-
Assay buffer, scintillation fluid, and a scintillation counter.
-
-
Procedure:
-
A fixed concentration of androgen receptors and radiolabeled androgen are incubated together.
-
Increasing concentrations of the test compound are added to compete for binding with the radiolabeled androgen.
-
After incubation, bound and unbound radioligand are separated.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen (IC50) is calculated. This can be converted to a binding affinity constant (Ki).[1]
-
Androgen-Responsive Reporter Gene Assay
This cell-based assay measures the ability of a compound to inhibit androgen-induced gene expression.
-
Objective: To determine if a compound can antagonize the transcriptional activity of the androgen receptor.
-
Materials:
-
A mammalian cell line (e.g., HeLa, PC-3) transfected with two plasmids: one expressing the human androgen receptor and another containing an androgen-responsive promoter linked to a reporter gene (e.g., luciferase).
-
A known androgen agonist (e.g., dihydrotestosterone, DHT).
-
Test compound.
-
Cell culture medium and reagents.
-
Luminometer to measure luciferase activity.
-
-
Procedure:
-
The transfected cells are plated in multi-well plates.
-
Cells are treated with a fixed concentration of the androgen agonist (DHT) in the presence of varying concentrations of the test compound.
-
After an incubation period, the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured.
-
A decrease in reporter gene activity in the presence of the test compound indicates an antiandrogenic effect.
-
Hershberger Bioassay (In Vivo)
The Hershberger bioassay is a standardized in vivo test in rats to screen for substances with androgenic or antiandrogenic activity.
-
Objective: To assess the potential of a chemical to act as an androgen agonist or antagonist in a living organism.
-
Animals: Castrated prepubertal male rats.
-
Procedure for Antiandrogenicity:
-
The castrated rats are treated daily with a reference androgen (e.g., testosterone propionate) to stimulate the growth of androgen-dependent tissues.
-
Concurrently, groups of animals are treated with different doses of the test compound.
-
After a set period (typically 10 days), the animals are euthanized, and the weights of specific androgen-dependent tissues are measured. These tissues include the ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.
-
A statistically significant decrease in the weight of these tissues in the animals treated with the test compound, compared to the group receiving the androgen alone, indicates antiandrogenic activity.
-
Visualizations
The following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow for validating antiandrogenic effects.
Caption: Androgen receptor signaling pathway and points of inhibition.
Caption: Workflow for validating antiandrogenic effects.
References
- 1. Characteristics of interaction of the antiandrogen flutamide with the androgen receptor in various target tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is an antiandrogen in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo studies on the antiandrogenic effects of this compound versus cyproterone acetate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Cimetidine's Adjuvant Role in Chemotherapy: A Cross-Study Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Cimetidine, a histamine H2-receptor antagonist traditionally used to manage gastrointestinal ulcers, has garnered significant attention for its potential to enhance the efficacy of various chemotherapy regimens. This guide provides a comprehensive cross-study comparison of this compound's impact on chemotherapy, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms of action.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from various studies investigating the co-administration of this compound with different chemotherapeutic agents across several cancer types.
Table 1: this compound and 5-Fluorouracil (5-FU) in Colorectal Cancer
| Study / Cohort | Treatment Group | Control Group | Outcome Measure | Result | Significance | Citation |
| Matsumoto et al. (2002) | This compound (800 mg/day) + 5-FU (200 mg/day) for 1 year post-surgery (n=34) | 5-FU alone (n=30) | 10-Year Overall Survival | 84.6% | 49.8% | P < 0.0001 |
| Matsumoto et al. (2002) - High sLx/sLa expression | This compound + 5-FU (n=22) | 5-FU alone (n=17) | 10-Year Overall Survival | 95.5% | 35.1% | P = 0.0001 |
| Matsumoto et al. (2002) - Low sLx/sLa expression | This compound + 5-FU (n=10) | 5-FU alone (n=7) | 10-Year Overall Survival | 70.0% | 85.7% | Not Significant |
| Adams & Morris (1995) | This compound (400 mg twice daily) + 5-FU/Folinic Acid | 5-FU/Folinic Acid alone | CEA Response Rate | 36% (4/11 patients) | 0% (0/8 patients) | - |
Table 2: this compound and Cyclophosphamide in Preclinical Models
| Study / Model | Treatment Group | Control Group | Outcome Measure | Result | Significance | Citation |
| Dorr et al. (1986) - P-388 Leukemia in DBA/2J mice | This compound (100 mg/kg) + Cyclophosphamide (50 mg/kg) | Cyclophosphamide (50 mg/kg) alone | Median Survival Increase | +5.5 days | P < 0.05 | |
| Dorr et al. (1986) - P-388 Leukemia in DBA/2J mice | This compound (100 mg/kg) + Cyclophosphamide (100 mg/kg) | Cyclophosphamide (100 mg/kg) alone | Median Survival Increase | +10 days | P < 0.05 | |
| Dorr et al. (1986) - P-388 Leukemia in DBA/2J mice | This compound (100 mg/kg) + Cyclophosphamide (200 mg/kg) | Cyclophosphamide (200 mg/kg) alone | Median Survival Increase | +13 days | P < 0.05 |
Table 3: this compound and Doxorubicin in a Preclinical Model
| Study / Cell Line | Treatment Group | Control Group | Outcome Measure | Result | Citation |
| Mandegari et al. (2019) - A549, MCF-7, HT-29 | Doxorubicin (1 µM) + this compound (25 µM) | Doxorubicin (1 µM) alone | Cell Viability | Reduced below 50% | Did not reduce below 50% |
Table 4: this compound and Cisplatin
| Study / Model | Treatment Group | Control Group | Outcome Measure | Result | Significance | Citation |
| Cereda et al. - Head and Neck Cancer Patients | Cisplatin + this compound | Cisplatin alone | Unbound Cisplatin Exposure | No significant alteration | P = 0.86 | |
| Onishi et al. - Osteosarcoma in vivo | Cisplatin + this compound | Cisplatin alone | Antitumor Activity | No influence | - |
Key Experimental Protocols
This compound and 5-Fluorouracil in Colorectal Cancer (Matsumoto et al., 2002)
-
Study Design : A randomized controlled study involving 64 patients who had undergone curative resection for colorectal cancer.
-
Patient Population : Patients with colorectal cancer, post-curative surgery.
-
Treatment Regimen : The treatment group (n=34) received 800 mg/day of this compound orally along with 200 mg/day of 5-fluorouracil. The control group (n=30) received 5-fluorouracil alone. Treatment commenced two weeks after surgery and continued for one year.
-
Analysis : The 10-year overall survival rates were compared between the two groups. Patients were also stratified based on the expression levels of sialyl Lewis X (sLx) and sialyl Lewis A (sLa) antigens on tumor cells, which was assessed by immunohistochemical staining.
This compound and Cyclophosphamide in a Murine Leukemia Model (Dorr et al., 1986)
-
Animal Model : Male DBA/2J mice were intraperitoneally injected with 106 P-388 leukemia cells.
-
Treatment Regimen : this compound was administered at a dose of 100 mg/kg either daily for 10 days or as a single injection 30 minutes before Cyclophosphamide. Cyclophosphamide was administered at doses of 50, 100, and 200 mg/kg three days after tumor inoculation.
-
Analysis : The primary endpoint was the median survival time of the mice. The study also evaluated the pharmacokinetic interaction by measuring the plasma concentration of Cyclophosphamide metabolites.
This compound and Doxorubicin in Human Cancer Cell Lines (Mandegari et al., 2019)
-
Cell Lines : The study utilized human cancer cell lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HT-29 (colorectal adenocarcinoma).
-
Methodology : The cytotoxicity of this compound and Doxorubicin, both alone and in combination, was assessed using the MTT assay after a 24-hour incubation period.
-
Analysis : The percentage of viable cells was determined to evaluate the synergistic cytotoxic effects of the drug combination.
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound's impact on chemotherapy efficacy.
Cimetidine's Role in Enhancing Immune Checkpoint Blockade: An In Vivo Comparative Analysis
A critical evaluation of Cimetidine's potential to augment immune checkpoint inhibitor (ICI) therapy reveals a complex and contradictory landscape. While preclinical evidence has long suggested immunomodulatory capabilities, recent in vivo data presents a nuanced picture, with some studies indicating a synergistic effect and others a surprising attenuation of ICI efficacy. This guide provides a comparative analysis of this compound in the context of ICI enhancement, juxtaposed with other emerging combination strategies, supported by experimental data and detailed protocols.
This compound and Immune Checkpoint Inhibition: A Dual Narrative
The histamine H2 receptor antagonist, this compound, has been investigated for its potential to enhance anti-tumor immunity. The proposed mechanisms include the inhibition of T suppressor cells and the promotion of a pro-inflammatory tumor microenvironment.[1] However, its performance in combination with immune checkpoint inhibitors in vivo has yielded conflicting results.
A 2024 study published in Biomedicines demonstrated that this compound significantly attenuated the anti-tumor effects of both anti-PD-1 and anti-PD-L1 antibodies in a CT26 colon carcinoma mouse model.[2] In this study, while ICI monotherapy effectively suppressed tumor growth and increased the infiltration of CD3+, CD4+, and CD8+ T cells, the addition of this compound reversed these positive outcomes.[2]
Conversely, a 2025 abstract from The Journal of Immunology suggests a different outcome in a B16F10 melanoma model. This research indicates that this compound enhanced the efficacy of anti-CTLA-4 therapy by increasing CD8+ T cell responses and suppressing PD-L1 expression on tumor cells.[3][4] This highlights the context-dependent nature of this compound's effects, which may vary with the specific checkpoint inhibitor, tumor type, and tumor microenvironment.
Comparative Analysis of In Vivo Performance
To provide a clear comparison, the following tables summarize the quantitative data from key in vivo studies on this compound and two alternative ICI-enhancing agents: low-dose Cyclophosphamide and Aspirin.
Table 1: Effect on Tumor Growth
| Treatment Group | Cancer Model | Key Findings |
| This compound (Attenuating Effect) | ||
| Control | CT26 Colon Carcinoma | Tumor Weight (g): 5.7 ± 0.5 |
| This compound | CT26 Colon Carcinoma | Tumor Weight (g): 4.6 ± 0.8 |
| Anti-PD-1 | CT26 Colon Carcinoma | Tumor Weight (g): 1.8 ± 1.7 |
| Anti-PD-1 + this compound | CT26 Colon Carcinoma | Tumor Weight (g): 2.7 ± 1.0 (Attenuated effect) |
| Anti-PD-L1 | CT26 Colon Carcinoma | Tumor Weight (g): 0.8 ± 0.7 |
| Anti-PD-L1 + this compound | CT26 Colon Carcinoma | Tumor Weight (g): 2.0 ± 1.8 (Attenuated effect) |
| This compound (Enhancing Effect) | ||
| Anti-CTLA-4 + this compound | B16F10 Melanoma | Enhanced efficacy compared to anti-CTLA-4 alone (specific tumor volume data not available in abstract) |
| Alternative: Cyclophosphamide | ||
| Anti-PD-1 + Vaccine | TC-1 Lung Cancer | - |
| Anti-PD-1 + Vaccine + Cyclophosphamide | TC-1 Lung Cancer | Complete tumor regression and prolonged survival |
| Alternative: Aspirin | ||
| Anti-PD-1 | Melanoma & Colorectal | - |
| Anti-PD-1 + Aspirin | Melanoma & Colorectal | Substantially slowed tumor growth compared to anti-PD-1 alone |
Table 2: Impact on Tumor-Infiltrating Lymphocytes (TILs)
| Treatment Group | Cancer Model | Key Findings on Immune Cell Infiltration |
| This compound (Attenuating Effect) | ||
| Anti-PD-L1 | CT26 Colon Carcinoma | Increased CD3+, CD4+, and CD8+ T cells |
| Anti-PD-L1 + this compound | CT26 Colon Carcinoma | Reversed the increase in CD3+, CD4+, and CD8+ T cells |
| This compound (Enhancing Effect) | ||
| Anti-CTLA-4 + this compound | B16F10 Melanoma | Increased CD8+ T cell responses |
| Alternative: Cyclophosphamide | ||
| Anti-PD-1 + Vaccine + Cyclophosphamide | TC-1 Lung Cancer | Significantly increased tumor-infiltrating CD8+ T cells and decreased regulatory T cells (Tregs) |
| Alternative: Aspirin | ||
| Anti-PD-1 + Aspirin | Ovarian Cancer Xenograft | Decreased PD-L1 expression on tumor cells |
Experimental Protocols
In Vivo Mouse Model for this compound + Anti-PD-1/PD-L1 (CT26 Model)
-
Animal Model: BALB/c mice.
-
Tumor Cell Line: CT26 colon adenocarcinoma cells.
-
Tumor Inoculation: 4 x 10^6 CT26 cells were suspended in 50 μL PBS and implanted into the right hind leg of each mouse.
-
Treatment Groups:
-
Control (vehicle)
-
This compound (100 mg/kg)
-
Anti-PD-1 antibody (200 μg)
-
Anti-PD-L1 antibody (150 μg)
-
This compound + Anti-PD-1
-
This compound + Anti-PD-L1
-
-
Administration: Treatments were administered one week post-tumor implantation.
-
Monitoring: Tumor volume was measured regularly with an electronic caliper. At the end of the study, tumors were harvested and weighed.
-
Immune Cell Analysis: Tumor-infiltrating lymphocytes were analyzed by flow cytometry for CD3, CD4, and CD8 markers.
In Vivo Mouse Model for Cyclophosphamide + Anti-PD-1 (TC-1 Model)
-
Animal Model: C57BL/6 mice.
-
Tumor Cell Line: TC-1 lung cancer cells.
-
Treatment Groups:
-
Control
-
E7 peptide vaccine
-
Vaccine + Anti-PD-1 (CT-011)
-
Vaccine + Cyclophosphamide (low dose)
-
Vaccine + Anti-PD-1 + Cyclophosphamide
-
-
Administration: Specific dosing and timing for cyclophosphamide and anti-PD-1 were administered in conjunction with the tumor vaccine.
-
Monitoring: Tumor growth and animal survival were monitored.
-
Immune Cell Analysis: Splenic and tumor-infiltrating T cells (CD8+ and regulatory T cells) were analyzed.
In Vivo Mouse Model for Aspirin + Anti-PD-1
-
Animal Model: Mice with transplanted melanoma or colorectal cancer cells.
-
Treatment Groups:
-
Control
-
Anti-PD-1 monoclonal antibody
-
Aspirin
-
Anti-PD-1 + Aspirin
-
-
Administration: Aspirin was added to the drinking water of the mice. Anti-PD-1 was administered systemically.
-
Monitoring: Tumor growth was monitored.
Visualizing the Mechanisms
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and a generalized experimental workflow for these in vivo studies.
References
- 1. This compound Attenuates Therapeutic Effect of Anti-PD-1 and Anti-PD-L1 and Modulates Tumor Microenvironment in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Therapeutic Effect of Anti-PD-1 and Anti-PD-L1 and Modulates Tumor Microenvironment in Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Cimetidine vs. Ketoconazole: A Comparative Guide to In Vitro CYP450 Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of in vitro pharmacology, particularly in drug metabolism and drug-drug interaction (DDI) studies, the use of chemical inhibitors for cytochrome P450 (CYP) enzymes is fundamental. Among the vast array of inhibitors, ketoconazole and cimetidine are frequently referenced. This guide provides an objective, data-driven comparison of their performance as in vitro broad-spectrum CYP inhibitors, detailing their inhibitory mechanisms, potency, and the experimental protocols used for their evaluation.
Overview and Mechanism of Action
Ketoconazole , an azole antifungal agent, is renowned in preclinical and clinical research as a potent, broad-spectrum CYP inhibitor. It is particularly distinguished as the FDA-recommended strong inhibitor for CYP3A4.[1] Its mechanism primarily involves direct binding to the heme iron atom in the active site of CYP enzymes via its imidazole ring, leading to a reversible but high-affinity inhibition.[2] For CYP3A4, the inhibition kinetics are complex, often described as a mixed competitive-noncompetitive process.[3]
This compound , a histamine H2-receptor antagonist, is recognized as a moderately potent inhibitor of multiple CYP isoforms.[4] Its inhibitory action stems from the binding of its own imidazole ring to the CYP active site.[5] For some CYPs, this compound can also act as a mechanism-based inactivator, where a reactive metabolite forms a stable, inhibitory complex with the enzyme.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of a compound is typically quantified by its IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant). A lower value indicates greater potency. The data presented below, collated from various in vitro studies using human liver microsomes (HLM), demonstrates the distinct inhibitory profiles of ketoconazole and this compound.
Table 1: Comparison of In Vitro Inhibitory Potency (Ki/IC50) Against Major CYP Isoforms
| CYP Isoform | Ketoconazole (µM) | This compound (µM) | Potency Fold-Difference (Approx.) |
| CYP1A2 | ~25 | ~50-100 | This compound is comparable |
| CYP2C9 | ~2.5 | ~11.6 - 50 | Ketoconazole ~5-20x more potent |
| CYP2C19 | ~0.5 | ~20-100 | Ketoconazole ~40-200x more potent |
| CYP2D6 | ~7 | ~50 - 55 | Ketoconazole ~7-8x more potent |
| CYP3A4 | ~0.01 - 0.045 | ~10 - 50 | Ketoconazole >1000x more potent |
Data compiled from multiple sources. Values can vary based on the specific substrate and experimental conditions used.
Key Insights from the Data:
-
Ketoconazole is an exceptionally potent inhibitor of CYP3A4 , with Ki values in the low nanomolar range, making it the gold standard for inhibiting this key enzyme.
-
This compound is a weak to moderate inhibitor across a range of CYPs, with its strongest effects on CYP2D6 and CYP3A4, though it is significantly less potent than ketoconazole for these enzymes.
-
For broad-spectrum inhibition in an in vitro setting, ketoconazole covers major CYP families (CYP3A, CYP2C, CYP2D) with much greater potency than this compound.
Diagrams and Visualizations
To better illustrate the concepts and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Conceptual pathway of competitive CYP450 enzyme inhibition.
Caption: Standard experimental workflow for an in vitro CYP IC50 inhibition assay.
Experimental Protocols
The determination of IC50 values is a critical experiment for comparing inhibitor potency. Below is a representative protocol for a CYP inhibition assay using human liver microsomes.
Protocol: IC50 Determination for CYP3A4 Inhibition in Human Liver Microsomes
1. Materials and Reagents:
-
Pooled Human Liver Microsomes (HLM), stored at -80°C
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
CYP3A4 Probe Substrate: Midazolam or Testosterone
-
Inhibitors: Ketoconazole (positive control), this compound (test article)
-
Stop Solution: Acetonitrile, cold, containing an internal standard (e.g., deuterated metabolite)
-
96-well incubation plates and analytical plates
2. Assay Procedure:
-
Preparation: Thaw HLM on ice. Prepare working solutions of inhibitors and substrate in phosphate buffer. The final concentration of organic solvent (e.g., DMSO) should be kept low (<0.5%) to avoid affecting enzyme activity.
-
Incubation Setup: In a 96-well plate, add the following in order:
-
Phosphate buffer
-
HLM (final protein concentration typically 0.1-0.25 mg/mL)
-
NADPH regenerating system
-
Inhibitor solution (typically 7 concentrations in duplicate) or vehicle control.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature and allow the inhibitor to interact with the enzymes.
-
Reaction Initiation: Start the reaction by adding the CYP3A4 probe substrate (e.g., midazolam at a concentration near its Km).
-
Reaction Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes) that is within the linear range of metabolite formation.
-
Reaction Termination: Stop the reaction by adding a 2-3 fold volume of the cold acetonitrile stop solution.
-
Sample Processing: Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new analytical plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite (e.g., 1'-hydroxymidazolam).
3. Data Analysis:
-
Calculate the percent of enzyme activity remaining at each inhibitor concentration relative to the vehicle control.
-
Plot the percent activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.
Conclusion and Recommendations
The experimental data unequivocally establishes ketoconazole as a far more potent and consistent broad-spectrum CYP inhibitor in vitro compared to This compound .
-
For studies requiring a strong, pan-CYP inhibitor , particularly for complete inhibition of CYP3A4 , ketoconazole is the superior and recommended choice. Its low nanomolar potency against CYP3A4 makes it an ideal positive control and a benchmark compound in DDI screening.
-
This compound serves as a useful tool when a weaker, moderately broad-spectrum inhibitor is needed. Its utility lies in studies where the complete shutdown of CYP activity is not desired, or when investigating the clinical interactions of a moderately inhibiting drug. However, researchers must be aware of its significantly higher Ki/IC50 values, which necessitate using much greater concentrations to achieve inhibition comparable to that of ketoconazole.
For drug development professionals, using ketoconazole as the benchmark strong inhibitor provides a conservative and regulatory-accepted assessment of a new chemical entity's potential for CYP3A4-mediated drug interactions. This compound, while historically important, does not possess the potency required to be classified as a strong or even moderate inhibitor for many CYPs by modern standards.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Ketoconazole as a Possible Universal Inhibitor of Cytochrome P-450 Dependent Enzymes: Its Mode of Inhibition [jstage.jst.go.jp]
- 3. Mechanism of cytochrome P450-3A inhibition by ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. neuron.mefst.hr [neuron.mefst.hr]
Assessing the Specificity of Cimetidine's Anti-proliferative Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-proliferative effects of Cimetidine against other histamine H2 receptor antagonists (H2RAs). Supported by experimental data, detailed methodologies, and pathway visualizations, this document delves into the specificity of this compound's action beyond its well-known role in gastric acid suppression.
This compound, a widely used H2RA, has garnered significant attention for its potential anti-cancer properties. Experimental evidence suggests that its anti-proliferative effects may extend beyond simple H2 receptor blockade, indicating a more specific and multifaceted mechanism of action compared to other drugs in its class, such as ranitidine, famotidine, and nizatidine. This guide synthesizes available data to provide a clear comparison and elucidate the unique characteristics of this compound's anti-tumor activity.
Comparative Anti-proliferative Efficacy of H2 Receptor Antagonists
The anti-proliferative effects of H2RAs have been evaluated across various cancer cell lines. While direct comparisons of IC50 values are not always available in single studies, the existing literature provides valuable insights into the relative efficacy of these compounds.
| Drug | Cancer Cell Line | Assay | Observed Effect | Concentration/IC50 | Reference |
| This compound | Gastric (KATO-III, AGS) | MTT, [3H]thymidine incorporation | Significantly reversed histamine-stimulated cell proliferation. | Maximal effect at 10⁻⁵ M | [1] |
| Colorectal (Caco-2) | Cell proliferation assay | Suppressed growth in the presence of histamine. | 10⁻⁵ M | [2] | |
| Glioblastoma (U373), Gliosarcoma (9L) | MTT assay | Significantly decreased cell growth. | ≥100 µM | ||
| Salivary Gland Tumor (HSG) | MTT assay | Induced apoptosis. | Dose-dependent | ||
| Ranitidine | Gastric (KATO-III, AGS) | MTT, [3H]thymidine incorporation | Tendency to attenuate cell proliferation, but not statistically significant. | 10⁻⁶ - 10⁻⁹ M | [1] |
| Colorectal (Caco-2) | Cell proliferation assay | Inhibited proliferation alone and with histamine. | 10⁻⁷ M | [2] | |
| Famotidine | Gastric (KATO-III, AGS) | MTT, [3H]thymidine incorporation | No significant effect on cell proliferation. | 10⁻⁶ - 10⁻⁹ M | [1] |
| Salivary Gland Tumor (HSG) | MTT assay | No similar effect to this compound. | Not specified | ||
| Nizatidine | - | - | Limited data available on direct anti-proliferative effects in cancer cell lines. | - | - |
Note: The available data suggests that this compound demonstrates a more consistent and potent anti-proliferative effect across a broader range of cancer cell lines compared to other H2RAs. The effects of ranitidine appear to be cell-line dependent, while famotidine shows minimal to no direct anti-proliferative activity in the cited studies. Data on nizatidine's direct anti-cancer effects is notably scarce.
Experimental Protocols
To ensure reproducibility and critical evaluation of the cited data, detailed methodologies for key anti-proliferation assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
MTT Assay Workflow Diagram
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Drug Treatment: Prepare serial dilutions of this compound and other H2RAs in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
BrdU Assay for Cell Proliferation
The BrdU (Bromodeoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA of proliferating cells and is detected using a specific antibody.
Workflow:
BrdU Assay Workflow Diagram
Detailed Steps:
-
Cell Culture and Treatment: Seed and treat cells with H2RAs as described for the MTT assay.
-
BrdU Labeling: Add BrdU labeling solution to each well at a final concentration of 10 µM and incubate for 2-24 hours at 37°C.
-
Fixation and Denaturation: Remove the labeling medium, fix the cells with a fixing solution (e.g., methanol-based), and then denature the DNA using an acidic solution (e.g., 2N HCl).
-
Antibody Incubation: Neutralize the acid and block non-specific binding. Incubate the cells with a primary antibody specific for BrdU.
-
Secondary Antibody and Detection: Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. After further washing, add a substrate solution (e.g., TMB) and measure the absorbance or fluorescence.
Colony Formation Assay
This assay assesses the ability of single cells to undergo sufficient proliferation to form a colony. It is a measure of long-term cell survival and reproductive integrity.
Workflow:
Colony Formation Assay Workflow Diagram
Detailed Steps:
-
Drug Treatment: Treat a sub-confluent culture of cells with different concentrations of H2RAs for a specified duration.
-
Cell Seeding: Harvest the cells, count them, and seed a low, known number of cells (e.g., 100-1000 cells) into 6-well plates or culture dishes.
-
Incubation: Incubate the plates for 1-3 weeks, allowing individual cells to proliferate and form visible colonies.
-
Fixation: After the incubation period, remove the medium and gently wash the colonies with PBS. Fix the colonies with a solution such as 100% methanol or 4% paraformaldehyde.
-
Staining: Stain the fixed colonies with a 0.5% crystal violet solution.
-
Colony Counting: After washing and drying, count the number of visible colonies in each dish. A colony is typically defined as a cluster of at least 50 cells.
This compound's Specific Signaling Pathways
The anti-proliferative specificity of this compound appears to stem from its engagement with signaling pathways independent of H2 receptor antagonism.
Induction of Apoptosis
This compound has been shown to induce programmed cell death (apoptosis) in various cancer cell lines. This process involves the activation of caspase cascades and modulation of Bcl-2 family proteins.
This compound's Role in Apoptosis Induction
Studies have demonstrated that this compound treatment can lead to the downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from mitochondria, leading to the activation of caspase-9 and the intrinsic apoptotic pathway. Additionally, this compound has been shown to activate caspase-8, a key initiator of the extrinsic apoptotic pathway. Both pathways converge on the activation of executioner caspases like caspase-3, culminating in apoptosis.
Inhibition of Cell Adhesion
A key aspect of this compound's specificity lies in its ability to interfere with cancer cell adhesion, a critical step in metastasis. This effect is notably absent with other H2RAs like ranitidine and famotidine. This compound achieves this by downregulating the expression of E-selectin on endothelial cells.
This compound's Inhibition of Cell Adhesion
E-selectin, expressed on the surface of endothelial cells, plays a crucial role in the adhesion of cancer cells that express sialyl Lewis antigens (sialyl Lewis X and sialyl Lewis A). This interaction facilitates the extravasation of tumor cells and the formation of metastatic colonies. This compound has been shown to specifically inhibit the expression of E-selectin on endothelial cells, thereby blocking this critical step in the metastatic cascade. This mechanism appears to be independent of H2 receptor antagonism, as other H2RAs do not exhibit this effect.
Conclusion
The available experimental evidence strongly suggests that this compound's anti-proliferative effects are more specific and potent than those of other H2 receptor antagonists. While its role as an H2RA is well-established, its anti-cancer activity appears to be mediated through distinct mechanisms, including the induction of apoptosis via both intrinsic and extrinsic pathways and the inhibition of cancer cell adhesion by downregulating E-selectin expression. These H2 receptor-independent actions highlight this compound as a compound of particular interest for further investigation in oncology research and drug development. The lack of comparable anti-proliferative activity from other H2RAs like famotidine and the variable effects of ranitidine underscore the unique pharmacological profile of this compound. Future research should focus on elucidating the precise molecular targets responsible for these specific effects to fully harness its therapeutic potential.
References
- 1. Comparison of antiproliferative effects of 1-histamine-2 receptor antagonists, this compound, ranitidine, and famotidine, in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of H2 antagonists on proliferation and apoptosis in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cimetidine in a Laboratory Setting
For researchers and drug development professionals, ensuring the proper disposal of chemical compounds like cimetidine is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only prevents potential environmental contamination but also ensures the safety of all laboratory personnel. This guide provides a comprehensive overview of the proper disposal procedures for this compound, grounded in safety data and regulatory compliance.
Core Disposal and Decontamination Protocol
The disposal of this compound must always be conducted in accordance with local, state, and federal regulations.[1] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable guidelines.
Step-by-Step Disposal Procedure:
-
Consult Safety Data Sheets (SDS): Before handling this compound for disposal, thoroughly review the manufacturer's SDS. This document contains vital information regarding hazards, handling, and emergency procedures.[2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes protective gloves, clothing, and eye protection.[2][3] In situations where dust may be generated, a dust respirator is also necessary.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Containerize Waste: Place this compound waste in a suitable, clearly labeled container for disposal. The container should be sealed to prevent leakage or spillage.
-
Approved Waste Disposal: Dispose of the container through an approved waste disposal plant or a licensed waste management authority. Do not dispose of this compound in household garbage or down the sewage system.
-
Decontaminate and Document: After disposal, decontaminate all surfaces and equipment that may have come into contact with this compound. Maintain a detailed record of the disposal process in your laboratory notebook.
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate any potential hazards.
For Minor Spills:
-
Clean up spills immediately, avoiding dust generation.
-
Use dry clean-up procedures such as vacuuming (with a HEPA-filtered, explosion-proof vacuum) or gently sweeping.
-
Dampen the material with water to prevent dusting before sweeping.
-
Place the collected material in a suitable container for disposal.
For Major Spills:
-
Alert personnel in the area and evacuate if necessary.
-
Wear appropriate PPE, including a dust respirator, before attempting to clean up the spill.
-
Follow the same clean-up procedures as for minor spills, ensuring proper containment of the waste.
Quantitative Disposal Data
Specific quantitative data regarding disposal limits for this compound are not broadly mandated and instead are governed by the qualitative guidelines set forth by regulatory bodies. Disposal procedures are dictated by the classification of the pharmaceutical waste (hazardous or non-hazardous) under regulations such as the Resource Conservation and Recovery Act (RCRA). As such, there are no specific concentration thresholds for disposal to report. All disposal must adhere to the procedural guidelines outlined by local, state, and federal authorities.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Decision Workflow.
References
Essential Safety and Logistical Information for Handling Cimetidine
This guide provides comprehensive, procedural information for the safe handling and disposal of Cimetidine in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to minimize exposure risk and ensure operational safety.
Hazard Identification and Summary
This compound presents several health hazards that require careful management. It is classified as a reproductive toxin, may cause damage to organs through prolonged exposure, and can cause serious eye and skin irritation. Furthermore, as a powder, it poses a combustible dust hazard.[1][2][3][4]
| Hazard Classification | Description | Citations |
| Reproductive Toxicity | Category 1B: May damage the unborn child. | [1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2: May cause damage to the liver, kidneys, and testes through prolonged or repeated oral exposure. | |
| Eye Damage/Irritation | Causes serious eye damage and irritation. Contact with dust can lead to mechanical irritation. | |
| Skin Corrosion/Irritation | Causes skin irritation. Contact with dust can cause mechanical irritation or drying of the skin. | |
| Combustible Dust | Fine dust dispersed in air in sufficient concentrations, and in the presence of an ignition source, is a potential dust explosion hazard. |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Protection Type | Required Equipment | Recommended Use & Conditions | Citations |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles. | Required for all handling. Use chemical goggles if working with dusty conditions, mists, or aerosols. | |
| Face shield. | Required when there is a potential for direct contact, splashes, or significant dust generation. Use in addition to, not as a replacement for, goggles. | ||
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Inspect gloves for defects before use. Double gloving is recommended for added protection. Contaminated gloves should be replaced immediately. | |
| Body Protection | Laboratory coat or work uniform. | Should be worn at all times when handling this compound. | |
| Chemotherapy-resistant gown. | Recommended when there is a risk of significant splashing or contamination. | ||
| Respiratory Protection | Local Exhaust Ventilation (LEV) or Chemical Fume Hood. | Use whenever handling this compound powder to minimize dust generation and maintain exposure below recommended limits. | |
| NIOSH/MSHA approved respirator. | Required when ventilation is insufficient or when exposure limits may be exceeded. Follow OSHA respirator regulations (29 CFR 1910.134). |
Operational Plans: Safe Handling and Disposal
Adherence to standardized procedures is critical for minimizing risk. The following step-by-step guidance covers the lifecycle of this compound in the laboratory, from receipt to disposal.
Pre-Handling and Preparation
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Obtain Special Instructions: Ensure all specific institutional policies and procedures for handling hazardous drugs are understood.
-
Designate a Handling Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a space with local exhaust ventilation, to control dust.
-
Assemble PPE: Don all required PPE as specified in the table above before entering the designated handling area.
-
Prevent Ignition: Keep this compound away from heat, sparks, and open flames. Take precautionary measures against static discharge, as this compound dust can form explosive mixtures with air.
Step-by-Step Handling Protocol
-
Minimize Dust: Handle the compound carefully to minimize dust generation and accumulation. Avoid actions like clearing dust with compressed air.
-
Weighing: If weighing the powder, do so within a ventilated enclosure or chemical fume hood.
-
Container Management: Keep the this compound container tightly closed when not in use.
-
Hygiene: Avoid eating, drinking, or smoking in the handling area. Wash hands thoroughly after handling, even after wearing gloves.
-
Emergency Stations: Ensure that eye flushing systems and safety showers are readily accessible and close to the workstation.
Caption: Workflow for the safe handling and disposal of this compound.
Emergency and Disposal Plans
Spill Response Protocol
-
Evacuate and Secure: Immediately alert personnel in the area and evacuate if necessary. Restrict access to the spill area.
-
Don PPE: Before cleanup, don the appropriate PPE, including a respirator, double gloves, a gown, and eye/face protection.
-
Contain Spill: Prevent further leakage or spillage if it is safe to do so.
-
Clean-Up:
-
AVOID DUSTING: Do not dry sweep. Avoid generating dust.
-
Gently cover the spill with absorbent paper dampened with 60-70% methanol to wet the solid material.
-
Alternatively, use dry clean-up procedures like a vacuum cleaner fitted with a HEPA filter.
-
Carefully scoop or sweep the dampened material and place it into a designated, labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with soap and water.
-
Disposal: All materials used for cleanup (absorbent pads, gloves, etc.) must be disposed of as hazardous waste.
First Aid Measures
-
General Advice: First responders should wear recommended PPE to protect themselves from exposure.
-
Eye Contact: Immediately rinse with plenty of water for several minutes. If irritation develops and persists, seek medical attention.
-
Skin Contact: Immediately flush skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention.
-
Inhalation: Move the person to fresh air. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water and get immediate medical attention.
Waste Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous chemical waste. Adhere strictly to local, state, and federal regulations.
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containerization: Collect all this compound-contaminated waste (e.g., unused product, contaminated gloves, wipes, labware) in a designated, properly sealed, and clearly labeled hazardous waste container.
-
Labeling: Affix a hazardous waste tag to the container as soon as the first item of waste is added. The label must clearly identify the contents as "Hazardous Waste: this compound" and include other required information.
-
Storage: Store the sealed waste container in a designated satellite accumulation area with secondary containment.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety department or a licensed hazardous waste contractor. DO NOT dispose of this compound in the regular trash or via sink/sewer drains.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
